beta-Butyrolactone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36486-76-7 | |
| Record name | 2-Oxetanone, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36486-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1020223 | |
| Record name | beta-Butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-butyrolactone is a clear colorless liquid with an acetone-like odor. (NTP, 1992), Clear colorless liquid with an odor like acetone; [CAMEO] | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | beta-Butyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
160 to 163 °F at 29 mmHg (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
140 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0555 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.5 mmHg at 108 °F ; 5.5 mmHg at 124 °F; 18.5 mmHg at 163 °F (NTP, 1992), 1.65 [mmHg] | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | beta-Butyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12301 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3068-88-0, 36536-46-6 | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | β-Butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxetanone, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyloxetan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-4-methyloxetan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-BUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BB68V31MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-46.3 °F (NTP, 1992) | |
| Record name | BETA-BUTYROLACTONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to beta-Butyrolactone: Core Properties and Characteristics for Researchers and Drug Development Professionals
Introduction: Beta-butyrolactone, a cyclic ester of 3-hydroxybutanoic acid, is a versatile chemical building block with significant applications in polymer chemistry and as a precursor in organic synthesis.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and polymerization, with a focus on aspects relevant to researchers, scientists, and professionals in drug development. While its primary role in the biomedical field has been as the monomer for the biodegradable and biocompatible polymer poly(3-hydroxybutyrate) (PHB), understanding its core characteristics is crucial for exploring its full potential.
Fundamental Properties of this compound
This compound is a colorless to light yellow liquid with an odor described as being similar to acetone or mint.[1][2] It is the intramolecular ester of the optically active 3-hydroxybutanoic acid and is typically produced as a racemate in chemical synthesis.[1]
Chemical and Physical Data
The core chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-Methyloxetan-2-one |
| Synonyms | β-Methylpropiolactone, 3-Hydroxybutyric acid β-lactone |
| CAS Number | 3068-88-0 |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| SMILES | CC1CC(=O)O1 |
| InChI Key | GSCLMSFRWBPUSK-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -43.5 °C | |
| Boiling Point | 71–73 °C at 29 mmHg | |
| Density | 1.056 g/mL at 25 °C | |
| Solubility in Water | Miscible | [2] |
| Solubility in Organic Solvents | Soluble in many organic solvents | [2] |
| Refractive Index (n20/D) | 1.411 |
Synthesis of this compound
Several synthetic routes to this compound have been established, with some offering enantioselective pathways to obtain specific stereoisomers.
Experimental Protocol: Asymmetric Hydrogenation of Diketene
A notable method for producing optically active (R)-β-butyrolactone involves the asymmetric hydrogenation of diketene using a ruthenium-BINAP catalyst.[1]
Objective: To synthesize (R)-β-butyrolactone with high enantiomeric excess.
Materials:
-
Diketene
-
Ruthenium-BINAP catalyst
-
Solvent (e.g., toluene)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with the ruthenium-BINAP catalyst and the solvent.
-
Add diketene to the reactor.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to approximately 60 bar with hydrogen.
-
Heat the reaction mixture to 50 °C and maintain stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of diketene.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The product, (R)-β-butyrolactone, can be purified by distillation under reduced pressure.
Expected Outcome: This method has been reported to yield (R)-β-butyrolactone with up to 97% selectivity and 92% enantiomeric excess.[1]
Ring-Opening Polymerization of this compound to Poly(3-hydroxybutyrate) (PHB)
The most significant application of this compound is its ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with potential uses in drug delivery systems, medical implants, and tissue engineering.[3][4] The polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts.
Experimental Protocol: Anionic Ring-Opening Polymerization
Anionic ROP of this compound can be initiated by alkali metal salts of carboxylic acids, often in the presence of crown ethers to enhance the polymerization rate.
Objective: To synthesize atactic poly(3-hydroxybutyrate) via anionic ROP.
Materials:
-
This compound (purified by drying over CaH₂ and distillation)
-
Initiator (e.g., potassium naphthalenide/18-crown-6 complex)
-
Solvent (e.g., anhydrous Tetrahydrofuran - THF)
-
Quenching agent (e.g., acidified methanol)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
In a flame-dried Schlenk flask, dissolve the initiator complex in anhydrous THF.
-
Cool the initiator solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Slowly add the purified this compound to the initiator solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like methanol.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Characterization of PHB:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine its tacticity.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[5][6]
-
Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
Experimental Workflow for Anionic ROP of this compound
Biological Activity and Signaling Pathways
A crucial area of interest for drug development professionals is the interaction of a compound with biological systems.
Reactivity with Biomolecules
Research has indicated that this compound can act as an alkylating agent, reacting with nucleophilic sites on biomolecules. Studies have shown that it can alkylate nucleic acids, with the main sites of alkylation being N-1 of adenosine, N-3 of cytidine, and N-7 of guanosine. This reactivity is correlated with its potential carcinogenicity.
Signaling Pathways
Currently, there is a notable lack of scientific literature detailing specific signaling pathways in mammalian cells that are directly modulated by this compound in a drug development context. Much of the research on the biological signaling of butyrolactones has focused on gamma-butyrolactones (GBLs) , which are structurally different and act as signaling molecules or "bacterial hormones" in various microorganisms, particularly in the regulation of secondary metabolism in Streptomyces.
While not directly applicable to this compound in mammalian systems, understanding the GBL signaling in bacteria can provide a conceptual framework for how small lactone molecules can exert biological effects.
Generalized Gamma-Butyrolactone Signaling in Bacteria
The following diagram illustrates a generalized signaling pathway for gamma-butyrolactones in bacteria, which typically involves the regulation of gene expression for secondary metabolite production.
Safety and Handling
This compound is classified as a flammable liquid and is suspected of causing genetic defects and cancer.[1] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a valuable monomer for the synthesis of the biodegradable polymer PHB, which holds significant promise in various biomedical applications. This guide has provided a detailed overview of its fundamental properties and key experimental procedures for its polymerization. While direct interactions of this compound with mammalian signaling pathways remain an under-researched area, its reactivity and the biological activities of its polymer and other lactone analogs suggest that further investigation into its pharmacological potential may be a fruitful avenue for future research in drug development.
References
A Technical Guide to the Synthesis of Beta-Butyrolactone from Renewable Resources
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-butyrolactone (β-butyrolactone) is a chiral platform chemical of significant interest. It serves as the key monomer for the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with properties comparable to conventional plastics.[1] The enantiopure forms of β-butyrolactone and its derivatives are also valuable building blocks in the pharmaceutical industry. Traditionally synthesized from petroleum-based feedstocks, there is a compelling need to develop sustainable production routes from renewable resources. This guide details the most viable pathways for synthesizing β-butyrolactone from biomass, focusing on biotechnological and chemo-catalytic methods. Two primary strategies are explored: the direct fermentation of 3-hydroxybutyric acid (3-HB) followed by chemical lactonization, and a chemo-catalytic route starting from renewable acetic acid. A third, indirect route involving the depolymerization of microbially-produced PHB is also discussed.
Section 1: Biosynthesis via 3-Hydroxybutyric Acid (3-HB) Intermediate
This pathway represents the most direct and high-titer biological route. It involves two main stages: the microbial fermentation of renewable sugars into (R)-3-hydroxybutyric acid, followed by the chemical dehydration and cyclization of 3-HB to form β-butyrolactone.
Part 1.1: Microbial Production of (R)-3-Hydroxybutyric Acid
The biosynthesis of 3-HB is achieved by engineering a metabolic pathway into a microbial host, typically Escherichia coli, that diverts carbon flux from central metabolism towards the target molecule. The pathway begins with the condensation of two acetyl-CoA molecules, a central metabolite derived from feedstocks like glucose.
Metabolic Pathway
The canonical pathway for (R)-3-HB production involves three heterologous enzymatic steps:
-
Thiolase (PhaA/BktB): Catalyzes the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Reductase (PhaB): An NADPH-dependent enzyme that stereoselectively reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.
-
Thioesterase (TesB): Hydrolyzes the CoA ester of (R)-3-hydroxybutyryl-CoA to release the free acid, (R)-3-hydroxybutyric acid, which is then secreted by the cell.
Caption: Engineered metabolic pathway for (R)-3-hydroxybutyric acid production from glucose.
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli
This protocol is a representative summary for high-titer 3-HB production.
-
Strain and Preculture: An engineered E. coli strain harboring plasmids for the 3-HB pathway is grown overnight at 37°C in 50 mL of Luria-Bertani (LB) medium containing appropriate antibiotics.
-
Bioreactor Setup: A 5-L bioreactor containing 3 L of defined fermentation medium is prepared. The medium typically consists of glucose (e.g., 20 g/L), a nitrogen source like (NH₄)₂SO₄, phosphate salts (KH₂PO₄, K₂HPO₄), and a trace mineral solution. The bioreactor is sterilized and maintained at 37°C.
-
Inoculation and Batch Phase: The bioreactor is inoculated with the overnight preculture to an initial OD₆₀₀ of ~0.1. The pH is controlled at 7.0 with automated addition of aqueous ammonia, and dissolved oxygen (DO) is maintained above 20% by adjusting agitation speed and airflow.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), a concentrated feeding solution (e.g., 500 g/L glucose) is supplied to the bioreactor. The feeding rate is controlled to maintain a low glucose concentration, preventing the formation of inhibitory byproducts like acetate.
-
Induction: When the cell density reaches a target OD₆₀₀ (e.g., 20-30), gene expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Production and Harvest: Fermentation continues for 48-72 hours post-induction. The final broth, containing secreted 3-HB, is harvested for downstream processing. The concentration of 3-HB in the supernatant is quantified using HPLC.
Data Presentation: Performance of Engineered Strains for 3-HB Production
| Microorganism | Feedstock | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli Q5081 | Glucose | 75.7 | 0.34 | 1.26 | [2] |
| Engineered E. coli | Glucose | 2.92 | N/A | N/A | [3] |
| Engineered C. glutamicum | Glucose | 11.5 | N/A | N/A | [4] |
| Engineered S. cerevisiae | Ethanol | 12.0 | N/A | N/A | [5] |
Part 1.2: Chemical Conversion of 3-HB to β-Butyrolactone
The conversion of 3-hydroxybutyric acid to β-butyrolactone is an intramolecular esterification, or lactonization, which involves the removal of a water molecule. This is typically achieved under acidic conditions or through specific chemical reagents that facilitate cyclization.
Reaction Principle
The hydroxyl group at the β-position of 3-HB acts as a nucleophile, attacking the carboxylic acid carbon. This reaction is reversible and often requires conditions that drive the equilibrium towards the lactone, such as the removal of water. A well-established method for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction.
Caption: Chemical conversion of (R)-3-hydroxybutyric acid to (S)-β-butyrolactone.
Experimental Protocol: Mitsunobu Lactonization
The Mitsunobu reaction provides a reliable method for the cyclization of β-hydroxy acids with a predictable inversion of stereochemistry.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-3-hydroxybutyric acid (1 equivalent) in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃, ~1.5 equivalents). To this mixture, slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 equivalents) dropwise. The reaction is exothermic and may develop a characteristic orange or red color.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired β-butyrolactone along with byproducts (triphenylphosphine oxide and the hydrazine derivative). Purify the β-butyrolactone by silica gel column chromatography or distillation under reduced pressure. The reaction typically results in the (S)-enantiomer of β-butyrolactone from the (R)-3-HB precursor due to the inversion of stereochemistry inherent to the Mitsunobu mechanism.[6]
Section 2: Chemo-Catalytic Synthesis from Renewable Acetic Acid
This pathway leverages established industrial chemistry, substituting fossil-derived feedstocks with bio-based acetic acid. The route involves the conversion of acetic acid to diketene, which is then hydrogenated to produce β-butyrolactone.
Caption: Multi-step chemo-catalytic pathway from renewable biomass to β-butyrolactone.
Part 2.1: Production of Diketene from Renewable Acetic Acid
Acetic acid can be efficiently produced from the fermentation of various renewable feedstocks. The industrial conversion of acetic acid to diketene is a two-step thermal process:
-
Pyrolysis: Acetic acid is pyrolyzed at high temperatures (~730°C) in the presence of a catalyst like triethyl phosphate to produce ketene (CH₂=C=O) and water.
-
Dimerization: The highly reactive ketene gas is then dimerized under controlled conditions to form diketene.
Part 2.2: Catalytic Hydrogenation of Diketene
Diketene can be selectively hydrogenated to β-butyrolactone. For producing enantiomerically pure β-butyrolactone, which is crucial for pharmaceutical applications and for creating stereoregular PHB, asymmetric hydrogenation is employed.
Experimental Protocol: Asymmetric Hydrogenation of Diketene
This protocol is based on the use of a Ruthenium-BINAP catalyst system.[1]
-
Catalyst Preparation: In an autoclave, the chiral catalyst is prepared by mixing a ruthenium precursor and a chiral ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
-
Reaction Setup: The autoclave is charged with diketene and a suitable solvent.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50-60 bar). The reaction is heated to a controlled temperature (e.g., 50°C) and stirred until the reaction is complete.
-
Purification: After cooling and depressurizing the reactor, the solvent is removed, and the resulting β-butyrolactone is purified by distillation.
Data Presentation: Asymmetric Hydrogenation of Diketene to (R)-β-Butyrolactone
| Catalyst System | Pressure (bar) | Temperature (°C) | Selectivity (%) | Enantiomeric Excess (ee, %) | Reference |
| Ruthenium-BINAP | ~50-60 | 50 | 97 | 92 | [1] |
| Palladium (for racemic) | N/A | N/A | 93 | N/A (racemic) | [1] |
Section 3: Indirect Route via Poly(3-hydroxybutyrate) (PHB) Depolymerization
An alternative bio-based route involves first producing the polymer PHB and then depolymerizing it back to a monomeric precursor. While direct thermal pyrolysis of PHB to β-butyrolactone is very low-yielding, with crotonic acid being the major product, a two-step chemical conversion via 3-HB is more efficient.
Caption: Conversion of bio-based PHB to β-butyrolactone via a 3-HB intermediate.
Experimental Protocol: Acid-Catalyzed Hydrolysis of PHB to 3-HB
This protocol describes the depolymerization of PHB to its monomer, 3-HB, using a Brønsted acid ionic liquid (BAIL) or a simple protic acid.[3]
-
Reaction Setup: In a pressure-resistant vial, combine PHB powder (e.g., 0.2 g), a biphasic solvent system of methyl isobutyl ketone (MIBK) and water, and the acid catalyst (e.g., p-toluenesulfonic acid or a BAIL like [ImSO₃H⁺][p-TsO⁻]).
-
Hydrolysis: Seal the vial and heat it to 120°C with agitation for 4 hours. The MIBK helps to dissolve the polymer, while the water acts as the hydrolyzing agent.
-
Phase Separation and Recovery: After the reaction, cool the mixture to room temperature. The mixture will separate into two phases. The product, 3-HB, is enriched in the organic MIBK phase, while the BAIL catalyst remains in the aqueous phase, allowing for potential recycling.
-
Purification: The organic phase is separated, and the 3-HB can be recovered and purified, for example, by solvent evaporation and subsequent purification steps. The resulting 3-HB can then be converted to β-butyrolactone as described in Section 1.2.
Data Presentation: Catalytic Hydrolysis of PHB to 3-HB
| Catalyst | Temperature (°C) | Time (h) | 3-HB Yield (%) | Reference |
| [ImSO₃H⁺][p-TsO⁻] | 120 | 4 | >90 | [3] |
| p-Toluenesulfonic acid (p-TsOH) | 120 | 4 | >90 | [3] |
Conclusion and Outlook
The synthesis of β-butyrolactone from renewable resources is achievable through several distinct pathways, each with unique advantages and challenges.
-
Direct Fermentation to 3-HB: This route is highly promising due to its high reported titers (up to 75.7 g/L) and direct conversion from sugars in a single fermentation step.[2] The main challenge lies in the subsequent efficient and scalable chemical lactonization of 3-HB to β-butyrolactone.
-
Chemo-Catalytic Route from Acetic Acid: This pathway benefits from using established, high-yield chemical transformations. The asymmetric hydrogenation of diketene is particularly effective for producing enantiopure β-butyrolactone.[1] However, the overall process involves multiple energy-intensive steps (e.g., pyrolysis), and its economic viability depends on the low-cost production of bio-based acetic acid.
-
Indirect Route via PHB: While seemingly circuitous, this pathway leverages the extensive research in high-density PHB production. The development of efficient hydrolytic depolymerization methods makes it a viable, if less direct, option.[3]
For professionals in drug development, the ability to produce specific enantiomers is critical. Both the direct fermentation route (which can be engineered to produce (R)- or (S)-3-HB) and the asymmetric hydrogenation of diketene offer robust solutions for chiral synthesis. Future research should focus on optimizing the lactonization step from bio-derived 3-HB and improving the energy efficiency of the chemo-catalytic route to enhance the overall sustainability and commercial feasibility of producing this valuable platform chemical from renewable resources.
References
- 1. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
Ring-opening polymerization mechanism of beta-butyrolactone
An In-depth Technical Guide to the Ring-Opening Polymerization of β-Butyrolactone
Introduction
Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester with significant potential in biomedical applications, including drug delivery, tissue engineering, and medical implants.[1][2] One of the primary synthetic routes to produce PHB is the ring-opening polymerization (ROP) of β-butyrolactone (BBL), a four-membered cyclic ester.[1][3] This method offers control over the polymer's molecular weight, architecture, and tacticity, which are crucial for tailoring its physical and degradation properties.[1][4] This guide provides a comprehensive overview of the primary mechanisms governing the ROP of BBL, including anionic, cationic, and coordination-insertion pathways, targeted at researchers, scientists, and drug development professionals.
Core Mechanisms of Ring-Opening Polymerization
The polymerization of β-butyrolactone can be initiated by various catalytic systems, each operating through a distinct mechanism that influences the polymerization kinetics and the characteristics of the resulting polymer.
Anionic Ring-Opening Polymerization
Anionic ROP of BBL is a well-studied but challenging method, as the active centers are often prone to deactivation.[5] The initiation can proceed via two main pathways depending on the nucleophile and reaction conditions: O-acyl cleavage or O-alkyl cleavage.[6]
-
O-Acyl Cleavage : The nucleophile attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and forming an alkoxide chain-end.
-
O-Alkyl Cleavage : The nucleophile attacks the β-carbon, resulting in the scission of the alkyl-oxygen bond and generating a carboxylate propagating species.[6][7]
Regardless of the initiator, studies have shown that the propagation stage in anionic ROP of BBL typically proceeds via carboxylate active centers.[5] Various initiators have been employed, including alkali metal naphthalenides, potassium hydride, and potassium methoxide, often complexed with crown ethers to enhance reactivity.[6]
Caption: Anionic ROP of BBL can proceed via O-acyl or O-alkyl cleavage.
Table 1: Anionic Ring-Opening Polymerization of β-Butyrolactone
| Initiator System | Solvent | Temp. (°C) | Yield (%) | Mn (Da) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| KOH / 12-crown-4 | THF | Room Temp | 98–99 | - | - | [8] |
| NaH | Bulk | 70 | - | - | - | [8] |
| Potassium / 18-crown-6 | THF | - | High | Narrow | Narrow | [6] |
| K-naphthalenide / 18-crown-6 | THF | - | High | Narrow | Narrow | [6] |
| Penicillin G potassium salt | - | - | - | - | - |[6] |
Cationic Ring-Opening Polymerization
Cationic ROP of BBL can be initiated by strong acids, such as trifluoromethanesulfonic acid. This method typically yields low-molecular-weight PHB (Mn < 8,200 Da) with living hydroxyl chain ends.[9] The living nature of these chain ends allows for the subsequent block copolymerization with other monomers like ε-caprolactone.[9] The mechanism involves the activation of the monomer by the protonation of the carbonyl oxygen, followed by nucleophilic attack from another monomer molecule.
Caption: Cationic ROP is initiated by protonation of the BBL monomer.
Coordination-Insertion Ring-Opening Polymerization
The coordination-insertion mechanism is characteristic of metal-based catalysts and is one of the most effective methods for producing high-molecular-weight PHB with controlled tacticity.[1][10] Catalysts based on zinc,[10][11] tin,[9] yttrium,[9] and zirconium[1] are commonly used.
The general mechanism involves:
-
Coordination: The carbonyl oxygen of the BBL monomer coordinates to the Lewis acidic metal center of the catalyst.
-
Insertion: The initiator group (e.g., alkoxide, amide) attached to the metal center performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer.[1]
-
Ring-Opening: The monomer is inserted into the metal-initiator bond, typically via cleavage of the acyl-oxygen bond, which regenerates a metal alkoxide species that serves as the active site for the next monomer addition.[1]
This mechanism often proceeds in a living and controlled manner, allowing for a linear relationship between the monomer-to-initiator ratio and the resulting polymer's molecular weight, with narrow polydispersity indices (PDI).[10][12]
Caption: The coordination-insertion mechanism for metal-catalyzed ROP.
Table 2: Coordination-Insertion Ring-Opening Polymerization of β-Butyrolactone
| Catalyst System | Initiator/Co-catalyst | Temp. (°C) | Time | Mn (kDa) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| (BDI-1)ZnOⁱPr | - | Room Temp | - | >100 | Narrow | [10] |
| Mononuclear Zirconium | - | Room Temp | - | 12 | 1.03–1.07 | [1][12] |
| Zinc Thioether-Amide | Isopropanol | 80 | 1 h | Predetermined | Narrow | [11] |
| Yttrium-based | - | - | - | - | Narrow | [9] |
| Distannoxanes | - | - | - | >100 | - |[9] |
Organocatalyzed Ring-Opening Polymerization
In recent years, organocatalysis has emerged as a metal-free alternative for BBL polymerization. N-Heterocyclic carbenes (NHCs) and their adducts, as well as bifunctional organoboron catalysts, have proven effective.[3][7][9] For example, NHC-carbodiimide (NHC-CDI) betaines can initiate polymerization by cleaving the BBL ring, forming protonated betaine-crotonate ion pairs that act as the active initiators.[3][13] This pathway often involves the cleavage of the C–O(carboxyl) bond.[3]
Table 3: Organocatalyzed Ring-Opening Polymerization of rac-β-Butyrolactone
| Catalyst | [M]:[C] Ratio | Temp. (°C) | Time (h) | Conv. (%) | Mn ( kg/mol ) | PDI (Đ) | Reference |
|---|---|---|---|---|---|---|---|
| Lᵖᵀᵒˡ (NHC-CDI) | 100:1 | 80 | 1 | 76 | 4.8 | 1.27 | [13] |
| Lᵖᵀᵒˡ (NHC-CDI) | 100:1 | 100 | 1 | >99 | 6.5 | 1.25 | [13] |
| TBD | Bulk | 60 | - | - | 2.0–14.0 | <1.30 | [3] |
| BEMP | Bulk | 60 | - | - | up to 25.0 | - | [3] |
| Bifunctional Organoboron | - | - | - | >99 | - | Controlled |[7] |
Experimental Protocols
General Protocol for a Metal-Catalyzed ROP of BBL
This protocol is a generalized representation based on methodologies described for zinc and zirconium catalysts.[10][11]
-
Preparation: All glassware is dried in an oven overnight and cooled under a stream of dry argon or nitrogen. The monomer (β-butyrolactone) and solvent (e.g., toluene) are purified and dried before use.
-
Reaction Setup: In a glovebox or using Schlenk line techniques, the metal catalyst is dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer. The desired amount of co-catalyst/initiator (e.g., isopropanol), if required, is added.[11]
-
Initiation: The reaction mixture is brought to the desired temperature (e.g., 80 °C). The β-butyrolactone monomer is then injected into the vessel to start the polymerization.
-
Monitoring: The reaction is monitored by taking aliquots at regular intervals and analyzing them via ¹H NMR spectroscopy to determine monomer conversion.[3]
-
Termination and Purification: After reaching the desired conversion or time, the polymerization is quenched (e.g., by adding acidic methanol). The polymer is then precipitated by pouring the reaction solution into a large volume of a non-solvent, such as cold methanol.[14]
-
Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Caption: A typical experimental workflow for the ROP of BBL.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the resulting polymer and to calculate monomer conversion.[3][8]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3][11]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to analyze the architecture of the macromolecules and identify end-groups, providing insight into the initiation and termination mechanisms.[8]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[14]
References
- 1. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. digital.csic.es [digital.csic.es]
- 14. chinesechemsoc.org [chinesechemsoc.org]
An In-Depth Technical Guide to the Anionic and Cationic Polymerization of β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anionic and cationic ring-opening polymerization (ROP) of β-butyrolactone (β-BL), a critical monomer for the synthesis of the biodegradable and biocompatible polyester, poly(3-hydroxybutyrate) (PHB). This document delves into the core mechanisms, offers detailed experimental protocols, and presents a comparative analysis of the two polymerization techniques, with a focus on the resulting polymer characteristics.
Introduction: The Significance of Poly(3-hydroxybutyrate)
Poly(3-hydroxybutyrate) is a naturally occurring polyester with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The chemical synthesis of PHB through the ring-opening polymerization of β-butyrolactone offers a route to tailor the polymer's properties, such as molecular weight and stereochemistry, which are crucial for its performance in drug development and other advanced applications. This guide focuses on two primary ionic polymerization methods: anionic and cationic ROP.
Anionic Ring-Opening Polymerization of β-Butyrolactone
Anionic ROP of β-butyrolactone is a widely studied and versatile method for producing PHB. It can proceed via a living polymerization mechanism, allowing for precise control over the polymer's molecular weight and architecture, resulting in narrow molecular weight distributions.[1]
Mechanism of Anionic Polymerization
The anionic polymerization of β-butyrolactone can be initiated by a variety of nucleophiles, including alkoxides, carboxylates, and organometallic compounds. The propagation step predominantly occurs via carboxylate active centers.[2] The ring-opening can proceed through two main pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage, depending on the initiator and reaction conditions.
A common side reaction in the anionic polymerization of β-BL is the abstraction of a proton from the α-position of the monomer or the polymer chain by the initiator or the propagating species. This leads to the formation of a crotonate species, which can act as a new initiating species and can also terminate the growing polymer chain, leading to a broader molecular weight distribution.[3]
Below is a generalized workflow for the anionic ROP of β-butyrolactone.
Quantitative Data for Anionic Polymerization
The following table summarizes representative quantitative data for the anionic polymerization of β-butyrolactone with various initiators.
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Potassium naphthalenide / 18-crown-6 | - | THF | - | - | High | Narrow |
| Sodium phenoxide | 100 | DMSO | Room Temp | 2 days | ~10,000 | ~1.2 |
| Zirconium compound | 200 | Toluene-d8 | Room Temp | 24 | 12,000[4] | 1.03–1.07[4] |
| Diazabicycloundecene (DBU) | - | Bulk | 60 | - | < 21,000[1] | Narrow |
| (BDI-1)Zn(OPr) | 200 | - | - | - | >100,000 | Narrow |
Detailed Experimental Protocol: Anionic Polymerization with Potassium Naphthalenide
This protocol describes a general procedure for the anionic polymerization of β-butyrolactone using a potassium naphthalenide/18-crown-6 ether initiator system in tetrahydrofuran (THF).
Materials:
-
β-Butyrolactone (distilled from CaH₂)
-
Naphthalene (recrystallized)
-
Potassium metal
-
18-crown-6 ether (dried under vacuum)
-
Tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
Anhydrous, deoxygenated argon or nitrogen
-
Methanol (for termination)
-
Hexane (for precipitation)
Procedure:
-
Initiator Preparation: In a glovebox, a solution of potassium naphthalenide is prepared by reacting a potassium mirror with a stoichiometric amount of naphthalene in dry THF. To this green solution, a solution of 18-crown-6 ether in THF is added.
-
Polymerization: The reactor, a flame-dried Schlenk flask equipped with a magnetic stir bar, is charged with the desired amount of distilled β-butyrolactone under an inert atmosphere. The solvent (THF) is then added. The reactor is cooled to the desired temperature (e.g., 0 °C).
-
The initiator solution is then slowly added to the monomer solution via a cannula. The reaction mixture is stirred for the desired period.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as degassed methanol.
-
Purification: The polymer is isolated by precipitation into a non-solvent like cold hexane. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
-
Characterization: The number-average molecular weight (M_n) and polydispersity index (PDI) of the resulting poly(3-hydroxybutyrate) are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy.
Cationic Ring-Opening Polymerization of β-Butyrolactone
Cationic ROP of β-butyrolactone is generally less favored than its anionic counterpart because it often leads to polymers with low molecular weights and broader molecular weight distributions.[1] However, recent studies have demonstrated that under controlled conditions, cationic polymerization can be a viable method for synthesizing well-defined PHB.
Mechanism of Cationic Polymerization
Cationic polymerization of β-butyrolactone is typically initiated by strong protic acids or Lewis acids. The mechanism involves the protonation or coordination of the carbonyl oxygen of the lactone, followed by nucleophilic attack of another monomer molecule. A key advancement in this area is the use of trifluoromethanesulfonic acid (triflic acid, HOTf), which has been shown to promote a controlled polymerization via selective O-acyl bond cleavage. This avoids the formation of crotonate species that are often observed in other polymerization methods.[5]
The diagram below illustrates the proposed mechanism for the controlled cationic ROP of β-butyrolactone initiated by a strong acid.
Quantitative Data for Cationic Polymerization
The following table presents quantitative data for the cationic polymerization of β-butyrolactone.
| Initiator | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Trifluoromethanesulfonic acid (HOTf) | 100 | CH₂Cl₂ | 25 | 1 | 8,200[5] | < 1.25[5] |
| Niobium(V) ethoxide | - | - | - | - | Low | - |
| Tantalum(V) ethoxide | - | - | - | - | Low | - |
Detailed Experimental Protocol: Cationic Polymerization with Trifluoromethanesulfonic Acid
This protocol outlines a procedure for the controlled cationic ring-opening polymerization of β-butyrolactone using trifluoromethanesulfonic acid (HOTf) as the initiator.
Materials:
-
β-Butyrolactone (distilled from CaH₂)
-
Trifluoromethanesulfonic acid (HOTf, freshly distilled)
-
Dichloromethane (CH₂Cl₂, freshly distilled from CaH₂)
-
Anhydrous, deoxygenated argon or nitrogen
-
Triethylamine (for termination)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of distilled β-butyrolactone under an inert atmosphere. Anhydrous dichloromethane is then added.
-
Initiation: The initiator, trifluoromethanesulfonic acid, is added to the stirred monomer solution at the desired reaction temperature (e.g., 25 °C) using a syringe.
-
Polymerization: The reaction is allowed to proceed for a specific time, with samples taken periodically to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination: The polymerization is quenched by the addition of a small amount of triethylamine.
-
Purification: The polymer is isolated by precipitation into cold methanol. The resulting white solid is collected by filtration and dried under vacuum.
-
Characterization: The molecular weight (M_n) and polydispersity (PDI) are determined by GPC. The structure of the polymer is confirmed by ¹H and ¹³C NMR spectroscopy.
Comparative Analysis: Anionic vs. Cationic Polymerization
| Feature | Anionic Polymerization | Cationic Polymerization |
| Initiators | Nucleophiles (e.g., alkoxides, carboxylates, organometallics) | Electrophiles (e.g., strong protic acids, Lewis acids) |
| Mechanism | Propagation via carboxylate anions; potential for proton abstraction | Propagation via oxonium ions; O-acyl cleavage with controlled initiators |
| Control over M_n | Generally good to excellent, especially with living systems | Often poor, but can be controlled with specific initiators like HOTf |
| PDI | Typically narrow (1.05 - 1.3) | Can be broad, but narrow PDI (<1.25) is achievable |
| Side Reactions | Proton abstraction leading to crotonate formation | Chain transfer and termination reactions can be significant |
| Polymer M_n | Can achieve high molecular weights (>100,000 g/mol ) | Typically results in low to moderate molecular weights (<10,000 g/mol ) |
| Stereocontrol | Can produce atactic, isotactic, or syndiotactic PHB depending on initiator and conditions | Less explored for stereocontrol |
Conclusion
Both anionic and cationic ring-opening polymerization methods offer distinct pathways to synthesize poly(3-hydroxybutyrate) from β-butyrolactone. Anionic polymerization, particularly living anionic polymerization, provides excellent control over molecular weight and architecture, enabling the production of high molecular weight PHB with narrow polydispersity. This level of control is highly desirable for the development of advanced drug delivery systems and other biomedical applications.
Cationic polymerization, while historically associated with poor control and low molecular weight polymers, has seen advancements with the use of specific initiators like trifluoromethanesulfonic acid. This has opened up possibilities for producing well-defined, lower molecular weight PHB, which may be advantageous for certain applications where rapid degradation or specific oligomeric structures are required.
The choice between anionic and cationic polymerization will ultimately depend on the desired properties of the final poly(3-hydroxybutyrate) product and the specific requirements of the intended application in drug development or other scientific research. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions and executing these polymerizations effectively.
References
Spectroscopic data and analysis of beta-butyrolactone (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and analysis of beta-butyrolactone. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its four-membered ring structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-4 (CH) | 4.704 | Multiplet | J = 5.6, 4.3, 6.1 |
| H-3 (CH₂) | 3.560 | Multiplet | J = 5.6, -16.3 |
| H-3' (CH₂) | 3.083 | Multiplet | J = 4.3, -16.3 |
| H-5 (CH₃) | 1.563 | Doublet | J = 6.1 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of this compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C=O (C1) | ~170 |
| CH-O (C4) | ~75 |
| CH₂ (C3) | ~45 |
| CH₃ (C5) | ~22 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~1840 | C=O stretch | Carbonyl (in a strained β-lactone ring) |
| ~2980-2850 | C-H stretch | Alkane (CH, CH₂, CH₃) |
| ~1180 | C-O stretch | Ester |
Mass Spectrometry (MS)
The mass spectrum of this compound reveals its molecular weight and provides insights into its fragmentation pattern under ionization.
| m/z | Proposed Fragment |
| 86 | [M]⁺ (Molecular Ion) |
| 71 | [M - CH₃]⁺ |
| 58 | [M - CO]⁺ |
| 43 | [CH₃CO]⁺ |
| 42 | [C₂H₂O]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: this compound, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron ionization (EI) is a common method for generating the mass spectrum.
Instrumentation and Data Acquisition: A quadrupole or time-of-flight (TOF) mass analyzer can be used. The instrument is scanned over a mass-to-charge (m/z) range of approximately 10 to 200 to detect the molecular ion and its fragments.
Visualizations
Synthesis of this compound
The following diagram illustrates a common synthetic route to this compound from the reaction of ketene and acetaldehyde.
Caption: Synthesis of this compound.
Ring-Opening Polymerization of this compound
This diagram shows the general mechanism of the ring-opening polymerization of this compound to form poly(3-hydroxybutyrate).
Caption: Ring-Opening Polymerization of this compound.
An In-depth Technical Guide to the Safe Handling of Beta-Butyrolactone
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and associated hazards of beta-butyrolactone is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of safety precautions and handling guidelines for this compound, incorporating quantitative data, and visual workflows to facilitate a safe research environment.
Hazard Identification and Classification
This compound is a flammable liquid and is classified as a suspected carcinogen.[1] It is harmful if ingested, inhaled, or absorbed through the skin.[2] The compound is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2][3]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.[4]
The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans". Animal studies have shown it to be carcinogenic in mice and rats through various routes of administration.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H6O2 | [3] |
| Molecular Weight | 86.09 g/mol | [2][3] |
| Appearance | Clear colorless liquid | [3] |
| Odor | Acetone-like | [3] |
| Boiling Point | 160 to 163°F at 29 mmHg (71-73°C at 39 hPa) | [2][3][4] |
| Melting Point | -46.3°F (-43.5°C) | [2][3] |
| Flash Point | 140°F (60°C) - closed cup | [2][3] |
| Density | 1.0555 g/mL at 68°F (20°C) | [2][3] |
| Water Solubility | ≥ 100 mg/mL at 73°F (23°C) | [2][3] |
| Vapor Pressure | 0.5 mmHg at 108°F (42°C); 5.5 mmHg at 124°F (51°C); 18.5 mmHg at 163°F (73°C) | [2][3] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
Caption: Required PPE for handling this compound.
Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mist.[1]
-
Keep away from heat, sparks, and open flames.
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[6]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep containers tightly closed to prevent leakage and protect from moisture.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Store in a locked cabinet or other secure area.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Caption: Emergency procedures for this compound exposure or spills.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: The compound is combustible.[2] When heated to decomposition, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[2] Vapors can form explosive mixtures with air.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Spill and Disposal Procedures
Spill Response:
-
Small Spills: Absorb the spill with an inert material like vermiculite, sand, or earth.[1] Use non-sparking tools to collect the material and place it in a suitable, sealed container for disposal.[1]
-
Large Spills: Evacuate non-essential personnel from the area. For large spills, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2] Prevent the spill from entering drains.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.
Toxicological Information
The toxicological properties of this compound have not been exhaustively investigated. However, available data indicates the following:
| Route of Exposure | Effects | Reference |
| Skin | Causes skin irritation. Harmful if absorbed. | [1][2] |
| Eyes | Causes serious eye irritation. | [1] |
| Inhalation | Causes irritation to the upper respiratory tract. Harmful if inhaled. | [1][2] |
| Ingestion | Harmful if swallowed. Causes gastrointestinal irritation. | [1][2] |
| Carcinogenicity | Suspected human carcinogen (IARC Group 2B). | [5] |
| Mutagenicity | Suspected of causing genetic defects. |
Experimental Protocols: Detailed experimental protocols for the toxicological studies cited are not readily available in the provided search results. For specific methodologies, researchers should consult the primary literature referenced in toxicological databases. Generally, carcinogenicity studies in animals, such as those mentioned by IARC, involve long-term exposure of the animals to the substance via different routes (e.g., oral, dermal, injection) followed by histopathological examination of tissues to identify tumor formation.[5] Mutagenicity is often assessed using in vitro tests like the Ames assay or in vivo tests like the micronucleus assay.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Incompatible with strong oxidizing agents and strong bases.[3]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides.
-
Reactivity: It is hydrolyzed by water and aqueous alkali.[2][3] Studies have shown that beta-propiolactone is significantly more reactive with nucleophiles like guanosine, RNA, and DNA than this compound.[8] The main sites of alkylation are N-1 at adenosine, N-3 at cytidine, and N-7 at guanosine.[8]
References
- 1. This compound 98+%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C4H6O2 | CID 18303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. This compound (IARC Summary & Evaluation, Volume 11, 1976) [inchem.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Reactions of beta-propiolactone, this compound and gamma-butyrolactone with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Beta-Butyrolactone in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of beta-butyrolactone (β-butyrolactone) in the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polymer with significant potential in the pharmaceutical and biomedical fields. This document provides a comprehensive overview of the synthesis methodologies, material properties, and applications of PHB, with a special focus on its use in advanced drug delivery systems. Detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes are presented to facilitate research and development in this promising area.
Introduction to Poly(3-hydroxybutyrate) (PHB)
Poly(3-hydroxybutyrate) (PHB) is a naturally occurring polyester belonging to the polyhydroxyalkanoate (PHA) family.[1][2] It is synthesized by various microorganisms as an intracellular carbon and energy storage material.[2] As a biodegradable and biocompatible thermoplastic, PHB has emerged as a sustainable alternative to conventional petroleum-based plastics.[3] Its favorable properties, including non-toxicity and degradation into harmless byproducts, make it particularly attractive for medical applications such as surgical sutures, tissue engineering scaffolds, and controlled drug delivery systems.[1][4][5]
The chemical synthesis of PHB, primarily through the ring-opening polymerization (ROP) of β-butyrolactone, offers greater control over the polymer's molecular weight, architecture, and purity compared to microbial fermentation.[6][7] This guide focuses on the synthetic routes to PHB from β-butyrolactone, providing the necessary technical details for its laboratory-scale synthesis and characterization.
Synthesis of PHB via Ring-Opening Polymerization of β-Butyrolactone
The most common and versatile method for synthesizing PHB from β-butyrolactone is ring-opening polymerization (ROP). This process can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts, as well as organocatalysts. The choice of catalyst influences the polymerization mechanism, reaction kinetics, and the properties of the resulting polymer.
Polymerization Mechanisms
The ring-opening of β-butyrolactone can proceed through two primary mechanisms: O-acyl cleavage and O-alkyl cleavage. The specific pathway is largely determined by the nature of the initiator or catalyst used. In anionic ROP, for instance, propagation often occurs at the carboxylate centers.[8] Coordination-insertion is a common mechanism for metal-based catalysts, involving the coordination of the monomer to the metal center followed by insertion into the metal-alkoxide bond.[7]
Key Experimental Protocols
Below are detailed protocols for the synthesis and characterization of PHB.
2.2.1. General Protocol for Ring-Opening Polymerization of β-Butyrolactone
This protocol provides a general framework for the ROP of β-butyrolactone. Specific conditions may be adjusted based on the chosen catalyst and desired polymer characteristics.
-
Materials:
-
β-butyrolactone (monomer)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), dichloromethane (DCM))
-
Catalyst/initiator (e.g., organocatalyst, metal complex, anionic initiator)
-
Initiator/co-initiator (e.g., benzyl alcohol, isopropanol), if required by the catalyst
-
Quenching agent (e.g., acidic methanol, wet n-hexane)
-
Precipitation solvent (e.g., cold methanol, ethanol, hexane)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
Monomer and Solvent Purification: Dry β-butyrolactone over calcium hydride (CaH₂) for at least 48 hours and then distill under reduced pressure.[7] Purify the solvent using an appropriate drying agent and distill under an inert atmosphere.
-
Reactor Setup: Assemble a flame-dried Schlenk flask or a glass reactor equipped with a magnetic stirrer under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture Preparation: In the reactor, dissolve the catalyst and, if applicable, the initiator/co-initiator in the anhydrous solvent.
-
Polymerization Initiation: Add the purified β-butyrolactone to the reaction mixture via syringe.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for a specified time (e.g., 1 to 48 hours).[6][9] Monitor the monomer conversion by taking aliquots at regular intervals and analyzing them using ¹H NMR spectroscopy.[6]
-
Quenching: Terminate the polymerization by adding a quenching agent.[6][10]
-
Polymer Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.[11] Collect the precipitated PHB by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.[6]
-
2.2.2. Characterization of PHB
-
Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Prepare a dilute solution of the dried PHB polymer in a suitable solvent (e.g., chloroform or THF) at a concentration of approximately 1 mg/mL.[12]
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene or polymethyl methacrylate standards to generate a calibration curve.[12]
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PHB sample.[7][12]
-
-
Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):
-
Accurately weigh 5-10 mg of the PHB sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase the thermal history.[13]
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate.
-
Reheat the sample to 200 °C at the same heating rate.
-
From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of melting (ΔHm). The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔH°m is the theoretical melting enthalpy of 100% crystalline PHB (146 J/g).[13]
-
Quantitative Data on PHB Synthesis and Properties
The properties of PHB are highly dependent on the synthetic method and conditions employed. The following tables summarize key quantitative data from various studies.
Table 1: Ring-Opening Polymerization of β-Butyrolactone with Various Catalysts
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Zinc Complex / iPrOH | 100 | 80 | 1 | >99 | - | 1.15 | [6] |
| Zirconium Initiator | - | Room Temp | - | - | 12,000 | 1.03-1.07 | [7] |
| N-Heterocyclic Carbene | 100 | 80 | 1 | 76 | 4,800 | 1.27 | [14] |
| Trifluoromethane sulfonic acid | - | - | - | - | up to 8,200 | < 1.25 | [15] |
| (BDI)Zn(N(SiMe₃)₂) / BnOH | up to 20,000 | 23-90 | - | - | up to 42,600 | - | [11] |
Table 2: Mechanical and Thermal Properties of PHB
| Property | Value | Unit | Reference |
| Tensile Strength | 30 - 40 | MPa | [3] |
| Elongation at Break | 3 - 10 | % | [3] |
| Young's Modulus | 1.3 - 3.5 | GPa | [3] |
| Melting Temperature (Tm) | 138 - 180 | °C | [3] |
| Glass Transition Temperature (Tg) | -4 - 5 | °C | [3] |
| Degree of Crystallinity | 20 - 80 | % | [3] |
Application in Drug Delivery Systems
The biocompatibility and biodegradability of PHB make it an excellent candidate for developing controlled drug delivery systems. PHB can be formulated into various nano- and micro-particulate carriers to encapsulate therapeutic agents, protecting them from premature degradation and enabling targeted and sustained release.
Experimental Protocols for PHB-based Drug Carriers
4.1.1. Preparation of PHB Nanoparticles by Nanoprecipitation
-
Dissolve 0.05% (w/v) PHB in a suitable solvent (e.g., chloroform, ethyl acetate, or trifluoroethanol).[16]
-
Heat the solution to facilitate dissolution.
-
In a separate beaker, prepare an anti-solvent solution (e.g., water or ethanol), optionally containing a surfactant (e.g., 0.1% Tween 80 or Span 20).[16]
-
Add the PHB solution dropwise to the rapidly stirring anti-solvent solution.
-
For drug-loaded nanoparticles, dissolve the hydrophobic drug in the initial solvent along with the PHB.[16]
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
Collect the nanoparticles by centrifugation, wash them with deionized water, and lyophilize for storage.[16]
4.1.2. Preparation of PHB Microspheres by Emulsion Solvent Evaporation
-
Dissolve PHB in a volatile organic solvent (e.g., chloroform or dichloromethane) to form the oil phase. The drug to be encapsulated is also dissolved or dispersed in this phase.
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to form the aqueous phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization or stirring to form an oil-in-water (o/w) emulsion.
-
Allow the organic solvent to evaporate by continuous stirring at room temperature or under reduced pressure.
-
As the solvent evaporates, the PHB precipitates, forming solid microspheres.
-
Collect the microspheres by filtration or centrifugation, wash them with water to remove the surfactant, and dry them.
Biodegradation of PHB
PHB is susceptible to enzymatic degradation by various microorganisms present in environments like soil and water.[17] The primary enzyme responsible for PHB degradation is PHB depolymerase, which hydrolyzes the ester bonds of the polymer chain.[17]
The biodegradation of PHB typically proceeds via surface erosion, where the enzyme acts on the surface of the polymer, breaking it down into smaller, water-soluble oligomers and, ultimately, into the monomer, 3-hydroxybutyrate. This monomer can then be utilized by microorganisms as a carbon and energy source, entering central metabolic pathways.[17] The complete degradation of PHB under aerobic conditions yields carbon dioxide and water.
Visualizing Key Processes with Graphviz
To better illustrate the core concepts discussed in this guide, the following diagrams have been generated using the DOT language.
Ring-Opening Polymerization of β-Butyrolactone
Caption: Ring-Opening Polymerization of β-Butyrolactone to PHB.
Experimental Workflow for PHB Synthesis and Characterization
Caption: Workflow for PHB Synthesis and Characterization.
Biodegradation Pathway of PHB
Caption: Enzymatic Biodegradation Pathway of PHB.
Conclusion
The synthesis of PHB from β-butyrolactone via ring-opening polymerization presents a highly versatile and controllable method for producing this important biodegradable polymer. The ability to tailor the molecular weight and properties of PHB opens up a wide range of applications, particularly in the biomedical field, where precision and purity are paramount. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to advance the synthesis, characterization, and application of PHB. The continued development of novel catalytic systems and a deeper understanding of the structure-property relationships of PHB will undoubtedly lead to new and innovative solutions for drug delivery and beyond.
References
- 1. Bioplastic degradation by a polyhydroxybutyrate depolymerase from a thermophilic soil bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PHB (poly‐β‐hydroxybutyrate) and its enzymatic degradation [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Surfactant‐mediated synthesis of polyhydroxybutyrate (PHB) nanoparticles for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(3-hydroxybutyrate) Degradation by Bacillus infantis sp. Isolated from Soil and Identification of phaZ and bdhA Expressing PHB Depolymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Poly(3-hydroxybutyrate) depolymerase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the ring-opening polymerization (ROP) of β-butyrolactone (BBL) to synthesize poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with significant potential in biomedical and pharmaceutical applications. The protocol is based on established methods employing metal-based catalysts, which offer good control over the polymerization process.
Introduction
Poly(3-hydroxybutyrate) (PHB) is a naturally occurring polyester belonging to the polyhydroxyalkanoate (PHA) family. Its biocompatibility and biodegradability make it a compelling candidate for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable packaging. While PHB can be produced through bacterial fermentation, chemical synthesis via the ring-opening polymerization of β-butyrolactone offers greater control over the polymer's molecular weight, architecture, and tacticity, allowing for the fine-tuning of its physical and mechanical properties.[1][2][3]
The ring-opening of β-butyrolactone can be initiated by various catalysts, including anionic, cationic, and coordination catalysts.[1][4][5] This protocol will focus on a coordination-insertion mechanism using a zinc-based catalyst, which has been shown to be effective in producing well-defined PHB.[6]
Experimental Protocol: Ring-Opening Polymerization of rac-β-Butyrolactone using a Zinc-Based Catalyst
This protocol describes the polymerization of racemic β-butyrolactone (rac-BBL) using a thioether-amide ligand-supported zinc complex in the presence of isopropanol as an initiator.[6]
Materials:
-
rac-β-Butyrolactone (BBL) monomer
-
Zinc catalyst (e.g., a thioether-amide zinc complex)
-
Isopropanol (iPrOH)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Monomer and Solvent Purification:
-
Dry rac-β-butyrolactone over calcium hydride (CaH₂) for at least 48 hours and then distill under reduced pressure before use.[7]
-
Dry toluene by passing it through a solvent purification system or by distilling it over sodium/benzophenone ketyl.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Dry all glassware in an oven at >100°C overnight and cool under vacuum before use.
-
-
Polymerization:
-
In the glovebox or under a positive flow of inert gas, add the zinc catalyst to the Schlenk flask.
-
Add anhydrous toluene to dissolve the catalyst.
-
Introduce one equivalent of isopropanol (relative to the zinc catalyst) into the reaction flask.[6]
-
Add the desired amount of purified rac-β-butyrolactone to the reaction mixture. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Place the Schlenk flask in a preheated oil bath at 80°C and stir.[6]
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals using a syringe under an inert atmosphere.
-
Analyze the aliquots by ¹H NMR spectroscopy to determine the monomer conversion by comparing the integration of the monomer and polymer peaks.[7]
-
-
Quenching and Polymer Precipitation:
-
Once the desired conversion is reached (e.g., >95%), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the polymerization by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Stir the suspension to ensure complete precipitation.
-
-
Polymer Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified poly(3-hydroxybutyrate) under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
-
Characterization:
Quantitative Data Summary
The following table summarizes typical experimental data for the ring-opening polymerization of rac-β-butyrolactone using various catalytic systems.
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Thioether-amide Zinc Complex/iPrOH | 100:1 | 80 | 1 | >99 | ~9,300 | ~1.1 | [6] |
| N-Heterocyclic Carbene (NHC) | 50:1 | 25 | 0.5 | >99 | ~4,300 | 1.15 | [8] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 100:1 | 60 | 24 | ~90 | <21,000 | narrow | |
| Zirconium initiator | 100:1 | Room Temp | 24 | ~95 | ~12,000 | 1.03-1.07 | [7][9] |
| Distannoxane catalyst | 200:1 | 100 | 48 | >95 | >100,000 | ~1.5 |
Experimental Workflow and Polymerization Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism for the ring-opening polymerization of β-butyrolactone.
Caption: Experimental workflow for the ring-opening polymerization of β-butyrolactone.
Caption: Generalized mechanism of ring-opening polymerization of β-butyrolactone.
The ring-opening of the β-butyrolactone monomer can proceed through two main pathways: O-acyl cleavage, which results in an alkoxide chain-end, and O-alkyl cleavage, leading to a carboxylate chain-end.[5] The predominant pathway is often dependent on the nature of the initiator and catalyst used.[4] For many metal-alkoxide initiators, the polymerization proceeds via a coordination-insertion mechanism involving O-acyl cleavage.[6] This allows for a controlled, and in some cases living, polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[9]
References
- 1. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copolymerization of β-Butyrolactones into Functionalized Polyhydroxyalkanoates Using Aluminum Catalysts: Influence of the Initiator in the Ring-Opening Polymerization Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-butyrolactone | Encyclopedia MDPI [encyclopedia.pub]
- 5. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Poly(3-hydroxybutyrate) using Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester with significant potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. Unlike traditional production via bacterial fermentation which often yields isotactic PHB with limited processability, chemical synthesis through organocatalytic ring-opening polymerization (ROP) of β-butyrolactone offers a versatile route to produce PHB with tunable molecular weights, stereochemistry, and improved material properties.[1][2] Organocatalysis, utilizing metal-free small organic molecules, provides a compelling alternative to metal-based catalysis, mitigating concerns of metal contamination in the final polymer, which is critical for biomedical applications.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of PHB using various classes of organocatalysts.
Organocatalytic Approaches to PHB Synthesis
The organocatalytic ROP of β-butyrolactone is the most common chemical route to PHB.[5] The mechanism of polymerization is highly dependent on the nature of the organocatalyst employed. Generally, these catalysts operate through one of two primary pathways: a nucleophilic pathway or a base-catalyzed pathway where the base activates an initiator, such as an alcohol.[6]
Key classes of organocatalysts for PHB synthesis include:
-
N-Heterocyclic Carbenes (NHCs): These are versatile catalysts that can operate through different mechanisms depending on the presence of a co-initiator like an alcohol.[7][8][9] In the absence of an alcohol, they can initiate polymerization through a zwitterionic mechanism.[7][8] With an alcohol, the NHC can act as a Brønsted base, activating the alcohol for nucleophilic attack on the lactone.[8][9]
-
Thiourea-based Bifunctional Catalysts: These catalysts possess both a hydrogen-bond donor (thiourea) and a Brønsted base (e.g., an amine) moiety.[10][11][12] This dual activation, where the thiourea activates the monomer and the base activates the initiator, allows for controlled polymerizations under mild conditions, yielding polymers with predictable molecular weights and narrow polydispersities.[10][11]
-
Amidines, Guanidines, and Phosphazenes: Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases are effective catalysts for the ROP of β-lactones.[13] Their activity is correlated with their basicity, with phosphazenes generally showing higher activity.[13]
-
Organoboron Catalysts: Bifunctional organoboron catalysts have been developed for the controlled ROP of β-butyrolactone, demonstrating high reactivity and selectivity.[4][14]
Data Presentation: Performance of Organocatalysts in PHB Synthesis
The following tables summarize the performance of various organocatalysts in the ring-opening polymerization of rac-β-butyrolactone.
| Catalyst System | Monomer:Catalyst:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Đ) | Reference |
| N-Heterocyclic Carbene (NHC) Catalysts | |||||||
| IMes | 100:1 (no initiator) | 60 | 24 | - | 2.0 - 14.0 | <1.30 | [15] |
| NHC-CDI Betaine | 100:1 | 80 | 1 | 76 | 4.8 | 1.27 | [15] |
| Amidine and Guanidine Catalysts | |||||||
| DBU | 100:1 (no initiator) | 60 | - | - | 2.0 - 14.0 | <1.30 | [15] |
| TBD | 100:1 (no initiator) | 60 | - | - | 2.0 - 14.0 | <1.30 | [15] |
| Phosphazene Catalysts | |||||||
| BEMP | 100:1 (no initiator) | 60 | - | up to 25.0 | - | - | [13][15] |
| Organoboron Catalysts | |||||||
| Bifunctional Organoboron | - | - | - | >99% selectivity | - | - | [4][14] |
Note: "-" indicates data not specified in the cited source. Mn = Number-average molecular weight, PDI = Polydispersity Index.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of organocatalytic ROP of β-butyrolactone.
References
- 1. baypat.de [baypat.de]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. N-Heterocyclic carbene-catalyzed ring opening polymerization of ε-caprolactone with and without alcohol initiators: Insights from theory and experiment for Journal of Physical Chemistry B - IBM Research [research.ibm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Metal-Catalyzed Polymerization of β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-catalyzed ring-opening polymerization (ROP) of β-butyrolactone (β-BL) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with significant potential in biomedical applications. Detailed experimental protocols for various metal-catalyzed systems are provided, along with a comparative analysis of their performance.
Application Notes
Introduction to Poly(3-hydroxybutyrate) (PHB)
Poly(3-hydroxybutyrate) (PHB) is a naturally occurring aliphatic polyester belonging to the polyhydroxyalkanoate (PHA) family. It is synthesized by various microorganisms as an intracellular carbon and energy storage material. Due to its biodegradability, biocompatibility, and thermoplastic properties, PHB is a promising environmentally friendly alternative to conventional petroleum-based plastics. The chemical synthesis of PHB, primarily through the ring-opening polymerization of β-butyrolactone, offers greater control over the polymer's molecular weight, architecture, and tacticity, which in turn influences its physical and mechanical properties.
Metal-Catalyzed Ring-Opening Polymerization of β-Butyrolactone
The most efficient chemical route to PHB is the ring-opening polymerization (ROP) of β-butyrolactone, a four-membered lactone. This process is typically catalyzed by metal complexes, which activate the monomer and initiate polymerization. A variety of metals, including zinc, aluminum, tin, magnesium, and lanthanides, have been successfully employed as catalysts. The general mechanism for this process is a coordination-insertion mechanism, which allows for controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions.
Applications in Drug Development and Biomedical Fields
The unique properties of synthetically produced PHB make it a highly attractive material for various biomedical applications:
-
Drug Delivery Systems: PHB's biocompatibility and biodegradability make it an excellent candidate for creating micro- and nanoparticles for controlled drug release. These polymeric carriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery and sustained release, which can improve therapeutic efficacy and reduce side effects.
-
Tissue Engineering: PHB can be fabricated into porous scaffolds that support cell adhesion, proliferation, and differentiation. These scaffolds can be used to regenerate tissues such as bone, cartilage, and skin. The mechanical properties and degradation rate of the PHB scaffolds can be tailored by controlling the polymer's molecular weight and crystallinity.
-
Medical Implants and Devices: PHB is also being explored for use in biodegradable medical implants, such as sutures, stents, and bone plates. Its ability to degrade into non-toxic byproducts eliminates the need for surgical removal after the tissue has healed.
Comparative Performance of Metal Catalysts
The choice of metal catalyst significantly impacts the polymerization of β-butyrolactone, influencing the reaction rate, control over polymer properties, and stereoselectivity. The following tables summarize the performance of various metal catalysts under different conditions.
| Catalyst System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI | Reference |
| Zinc Catalysts | |||||||
| (BDI-1)ZnOⁱPr | 200 | 0 | 1 | >99 | 18.4 | 1.10 | [1] |
| Thioether-amide Zn Complex | 100 | 80 | 1 | 100 | 8.6 | 1.15 | [2] |
| Diaminophenolate Zn Complex | 2000 | 25 | 0.5 | >99 | 180 | 1.12 | |
| Aluminum Catalysts | |||||||
| [AlMeL₂] (L = diphenoxyimine) | 100 | 100 | 5 | >95 | 8.9 | 1.03 | [3] |
| Salen-Al-OⁱPr | 100 | 70 | 24 | 95 | 9.1 | 1.15 | |
| Tin Catalysts | |||||||
| Dibutyltin dimethoxide | 100 | 100 | 48 | 90 | 25.0 | 1.30 | |
| Sn(Oct)₂ / BuOH | 200 | 130 | 6 | 98 | 28.5 | 1.21 | |
| Lanthanide Catalysts | |||||||
| Y[N(SiHMe₂)₂]₃(THF)₂ / Salan Ligand | 100 | 25 | 0.17 | 99 | 10.2 | 1.13 | |
| La[N(SiMe₃)₂]₃ | 200 | 25 | 2 | 95 | 18.0 | 1.18 |
Experimental Protocols
General Considerations
All manipulations involving air- and moisture-sensitive compounds should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and deoxygenated prior to use. β-Butyrolactone should be distilled from a suitable drying agent (e.g., CaH₂) before polymerization.
Protocol 1: Zinc-Catalyzed Polymerization of β-Butyrolactone
This protocol is based on the use of a β-diiminate zinc alkoxide initiator.[1]
Materials:
-
(BDI-1)ZnOⁱPr catalyst
-
β-Butyrolactone (distilled)
-
Toluene (dry, deoxygenated)
-
Methanol
-
Chloroform
Procedure:
-
In a glovebox, add the (BDI-1)ZnOⁱPr catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add dry, deoxygenated toluene to dissolve the catalyst.
-
Cool the flask to 0 °C in an ice bath.
-
Add the desired amount of distilled β-butyrolactone to the stirred catalyst solution.
-
Allow the reaction to proceed at 0 °C for the desired time (e.g., 1 hour for high conversion).
-
Quench the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR spectroscopy (for conversion and end-group analysis) and gel permeation chromatography (GPC) (for molecular weight and polydispersity index).
Protocol 2: Tin-Catalyzed Polymerization of β-Butyrolactone
This protocol describes a typical procedure using a tin(II) octoate catalyst with an alcohol initiator.
Materials:
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
β-Butyrolactone (distilled)
-
Benzyl alcohol (BnOH) (dried)
-
Toluene (dry, deoxygenated)
-
Methanol
-
Chloroform
Procedure:
-
In a glovebox, charge a flame-dried Schlenk flask with Sn(Oct)₂ and a magnetic stir bar.
-
Add dry toluene to dissolve the catalyst.
-
Add the desired amount of benzyl alcohol initiator.
-
Heat the solution to the desired reaction temperature (e.g., 110 °C).
-
Slowly add the distilled β-butyrolactone to the heated catalyst/initiator solution.
-
Maintain the reaction at the set temperature for the desired duration.
-
After cooling to room temperature, dissolve the viscous mixture in chloroform.
-
Precipitate the polymer by adding the chloroform solution to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer by ¹H NMR and GPC.
Protocol 3: Aluminum-Catalyzed Polymerization of β-Butyrolactone
This protocol is based on the use of a diphenoxyimine aluminum complex.[3]
Materials:
-
[AlMeL₂] (L = N-(2,6-diisopropylphenyl)phenoxyimine) catalyst
-
Benzyl alcohol (BnOH) (dried)
-
β-Butyrolactone (distilled)
-
Toluene (dry, deoxygenated)
-
Methanol
-
Chloroform
Procedure:
-
Inside a glovebox, place the [AlMeL₂] catalyst and a stir bar into a Schlenk flask.
-
Add dry toluene to dissolve the catalyst.
-
Add the required amount of benzyl alcohol.
-
Heat the mixture to 100 °C.
-
Inject the desired amount of β-butyrolactone into the flask.
-
Allow the polymerization to proceed for the intended time (e.g., 5 hours).
-
Cool the reaction to room temperature and quench with a small amount of acidic methanol.
-
Precipitate the polymer in a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under high vacuum.
-
Characterize the resulting polymer.
Protocol 4: Lanthanide-Catalyzed Polymerization of β-Butyrolactone
This protocol outlines a general procedure using a yttrium-based catalyst.
Materials:
-
Y[N(SiHMe₂)₂]₃(THF)₂
-
Salan-type pro-ligand
-
β-Butyrolactone (distilled)
-
Toluene (dry, deoxygenated)
-
Methanol
-
Chloroform
Procedure:
-
In a glovebox, combine Y[N(SiHMe₂)₂]₃(THF)₂ and the salan pro-ligand in a Schlenk flask with a stir bar.
-
Add dry toluene and stir the mixture at room temperature for 1 hour to form the active catalyst in situ.
-
Add the desired amount of β-butyrolactone to the catalyst solution.
-
Stir the reaction mixture at room temperature for the specified time.
-
Terminate the polymerization by exposing the reaction to air and adding a few drops of methanol.
-
Dissolve the crude product in chloroform and precipitate the polymer in cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Perform characterization of the polymer.
Visualizations
Coordination-Insertion Mechanism
The following diagram illustrates the generally accepted coordination-insertion mechanism for the ring-opening polymerization of β-butyrolactone catalyzed by a metal-alkoxide complex.
Caption: Coordination-insertion polymerization mechanism.
General Experimental Workflow
This diagram outlines the typical workflow for the metal-catalyzed polymerization of β-butyrolactone in a research laboratory setting.
Caption: General experimental workflow for polymerization.
Catalyst Structure-Polymer Property Relationship
This diagram illustrates the logical relationship between the structural features of the metal catalyst and the resulting properties of the poly(β-butyrolactone).
Caption: Catalyst structure and polymer property relationship.
References
Application Notes and Protocols for Living Anionic Polymerization of β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the living anionic ring-opening polymerization (AROP) of β-butyrolactone (BBL) to synthesize poly(β-hydroxybutyrate) (PHB) with controlled molecular weight and narrow molecular weight distribution. This method is of significant interest for producing biodegradable and biocompatible polyesters for various applications, including in the biomedical and pharmaceutical fields.
Introduction
The living anionic polymerization of β-butyrolactone is a powerful technique that allows for the precise synthesis of poly(β-hydroxybutyrate), a biodegradable polyester with applications in drug delivery, tissue engineering, and as a biocompatible material. The "living" nature of this polymerization means that the polymer chains grow at a constant rate and there are no irreversible termination or chain transfer reactions. This control enables the synthesis of polymers with predictable molecular weights and low polydispersity indices (PDI), as well as the creation of block copolymers with unique architectures.[1]
The mechanism of anionic ring-opening polymerization of β-butyrolactone can proceed through two main pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage, depending on the nucleophilicity of the initiator.[2] However, it is widely accepted that regardless of the initial ring-opening pathway, the propagation step proceeds via a carboxylate anion as the active center.[1] The choice of initiator is crucial for controlling the polymerization and the characteristics of the resulting polymer.
Data Presentation
The following tables summarize the quantitative data from various studies on the living anionic polymerization of β-butyrolactone, showcasing the level of control achievable with different initiator systems.
Table 1: Polymerization of β-Butyrolactone using a Mononuclear Zirconium Initiator [3][4]
| Entry | Monomer/Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Temperature (°C) |
| 1 | 200 | 12 | 1,800 | 1.03 | Room Temp. |
| 2 | 200 | 25 | 3,900 | 1.04 | Room Temp. |
| 3 | 200 | 48 | 7,600 | 1.05 | Room Temp. |
| 4 | 200 | 95 | 12,000 | 1.07 | Room Temp. |
Table 2: Polymerization of rac-β-Butyrolactone using Thioether-Amide Ligand-Type Zinc Complexes with isopropanol [5]
| Entry | Initiator Complex | Monomer/Initiator Ratio | Time (h) | Conversion (%) | Mn (calc) ( g/mol ) | Mn (exp) ( g/mol ) | PDI (Mw/Mn) |
| 1 | Complex 1 | 100 | 1 | >99 | 8,700 | 8,800 | 1.16 |
| 2 | Complex 2 | 100 | 1 | >99 | 8,700 | 8,500 | 1.22 |
| 3 | Complex 3 | 100 | 1 | >99 | 8,700 | 8,200 | 1.31 |
Table 3: Polymerization of (R,S)-β-Butyrolactone with Tetrabutylammonium Carboxylates [6]
| Entry | Initiator | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Tetrabutylammonium Acetate | - | 170,000 | Low |
| 2 | Tetrabutylammonium Acetate | - | 1,000 | 1.2 |
Note: Specific monomer/initiator ratios were not provided in the abstract for all entries.
Experimental Protocols
The following are detailed methodologies for key experiments in the living anionic polymerization of β-butyrolactone.
Protocol 1: General Procedure for Living Anionic Polymerization of β-Butyrolactone [7]
This protocol provides a general framework that can be adapted for various anionic initiators.
1. Materials and Reagents:
-
β-Butyrolactone (monomer)
-
Anionic initiator (e.g., sodium phenoxide, potassium naphthalenide, organometallic complex)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethyl sulfoxide (DMSO))
-
Crown ether (e.g., 18-crown-6), if required for initiator activation
-
Quenching agent (e.g., acidified methanol, Dowex 50WX8 resin)
-
Inert gas (Argon or Nitrogen)
2. Purification of Reagents:
-
β-Butyrolactone: Dry over calcium hydride (CaH2) for at least 24 hours and then distill under reduced pressure in an inert atmosphere.[8]
-
Solvent (THF/DMSO): Purify by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF, CaH2 for DMSO) under an inert atmosphere.
-
Initiator: Synthesize and purify according to established literature procedures. Ensure the initiator is stored under anhydrous and inert conditions.
3. Polymerization Procedure:
-
Assemble the reaction glassware (e.g., Schlenk flask or a reactor in a glovebox) and dry thoroughly by heating under vacuum.
-
Maintain an anhydrous and inert atmosphere (e.g., in a glovebox with H₂O < 1 ppm or under a constant flow of argon/nitrogen).[7]
-
Add the desired amount of anhydrous solvent to the reaction vessel.
-
If using a crown ether, add it to the solvent and stir until dissolved.
-
Introduce the initiator to the reaction vessel and stir to ensure homogeneity.
-
Add the purified β-butyrolactone monomer to the initiator solution via a syringe or cannula. The monomer concentration is typically in the range of 1 to 8 mol/L.[7]
-
Maintain the reaction at the desired temperature (e.g., room temperature).
-
Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them using techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the carbonyl band of the lactone at ~1820 cm⁻¹) or nuclear magnetic resonance (NMR) spectroscopy.[7]
4. Termination/Quenching of the Polymerization:
-
Once the desired conversion is reached, terminate the polymerization by adding a quenching agent. This can be an acidic solution (e.g., acidified methanol) or an acidic ion-exchange resin (e.g., Dowex 50WX8).[7]
-
Stir the mixture for a short period to ensure complete deactivation of the active species.
5. Polymer Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, hexane, or water).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.
6. Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Chemical Structure: Confirm the structure of the polymer using NMR spectroscopy (¹H NMR and ¹³C NMR).
-
Thermal Properties: Analyze the thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) using differential scanning calorimetry (DSC).
Visualizations
Anionic Ring-Opening Polymerization Mechanism of β-Butyrolactone
The following diagram illustrates the key steps in the anionic ring-opening polymerization of β-butyrolactone, initiated by a generic nucleophile (Nu⁻). The mechanism highlights the two possible pathways for the initial ring-opening and the subsequent propagation via a carboxylate active center.
Caption: Anionic Polymerization Mechanism of β-Butyrolactone.
Experimental Workflow for Living Anionic Polymerization
This diagram outlines the logical flow of the experimental process, from the preparation of reagents to the final characterization of the synthesized polymer.
Caption: Experimental Workflow for Polymerization.
References
- 1. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Copolymerization of β-Butyrolactone with ε-Caprolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copolymers of β-butyrolactone (BBL) and ε-caprolactone (CL), designated as P(BBL-co-CL), are biodegradable and biocompatible polyesters with tunable thermal and mechanical properties. This versatility makes them highly attractive for a range of biomedical applications, including controlled drug delivery systems, tissue engineering scaffolds, and as components in other medical devices. The properties of the resulting copolymer can be tailored by adjusting the monomer feed ratio, allowing for the creation of materials ranging from amorphous to semi-crystalline with varying degradation rates.
This document provides detailed protocols for the synthesis, characterization, and selected applications of P(BBL-co-CL) copolymers.
Synthesis of P(BBL-co-CL) Copolymers
The most common method for synthesizing P(BBL-co-CL) is through ring-opening polymerization (ROP). This can be initiated by various catalysts, including anionic, cationic, and coordination-insertion catalysts. Below is a general protocol for the anionic ROP of BBL and CL using sodium hydride (NaH) as an initiator.[1]
Materials and Reagents
-
β-Butyrolactone (BBL), racemic (R,S)-BBL is commonly used
-
ε-Caprolactone (CL)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Anhydrous methanol
-
Chloroform
-
Calcium hydride (CaH₂)
-
Nitrogen or Argon gas (high purity)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Distillation apparatus
-
Vacuum oven
Experimental Protocol: Ring-Opening Polymerization
1.3.1. Monomer and Solvent Purification:
-
Dry ε-caprolactone and racemic β-butyrolactone over calcium hydride for 24 hours at room temperature.[1]
-
Distill the dried monomers under reduced pressure in a nitrogen atmosphere immediately before use.[1]
-
Reflux toluene over sodium/benzophenone ketyl and distill under a nitrogen atmosphere.
1.3.2. Polymerization Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, add the desired amounts of distilled ε-caprolactone and β-butyrolactone.
-
Add anhydrous toluene to achieve a specific monomer concentration (e.g., 1-2 M).
-
In a separate flask, weigh the required amount of sodium hydride. Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and then dry it under vacuum.
-
Add the purified NaH to the monomer solution under vigorous stirring to initiate the polymerization. The monomer-to-initiator ratio can be varied to control the molecular weight.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 80°C) for a specified duration (e.g., 24-72 hours). The reaction progress can be monitored by techniques like ¹H NMR by taking aliquots from the reaction mixture.
1.3.3. Polymer Purification:
-
After the desired reaction time, terminate the polymerization by adding a small amount of acidified methanol.
-
Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or petroleum ether.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a suitable solvent like chloroform and re-precipitate it in the non-solvent to remove any unreacted monomers and initiator residues. Repeat this step 2-3 times.
-
Dry the purified P(BBL-co-CL) copolymer in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Visualization of the Synthesis Workflow
Characterization of P(BBL-co-CL) Copolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the copolymer composition and microstructure.
Protocol:
-
Dissolve 5-10 mg of the purified copolymer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
For ¹H NMR, the copolymer composition can be calculated by comparing the integral of the methine proton of the BBL unit (around 5.2 ppm) with the methylene protons of the CL unit (around 4.1 ppm).[1]
-
¹³C NMR can provide information about the sequence distribution (e.g., random, blocky) of the monomer units in the copolymer chain.[1]
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.
Protocol:
-
Prepare a solution of the copolymer in a suitable solvent like tetrahydrofuran (THF) or chloroform at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter.
-
Inject the filtered solution into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of columns suitable for the expected molecular weight range.
-
Calibrate the system using polystyrene or polymethyl methacrylate standards.[2]
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
Thermal Analysis (DSC and TGA)
2.3.1. Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolymer.
Protocol:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to the upper temperature at the same heating rate.
-
Determine Tg from the midpoint of the transition in the second heating scan and Tm from the peak of the melting endotherm.[3]
2.3.2. Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the copolymer.
Protocol:
-
Place 5-10 mg of the copolymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition is an indicator of the thermal stability of the polymer.[1] P(BBL-co-CL) copolymers typically show a two-step degradation, corresponding to the BBL and CL blocks.[1]
Data Presentation: Influence of Monomer Feed Ratio
The properties of P(BBL-co-CL) are highly dependent on the initial monomer feed ratio. The following tables summarize typical data obtained from the characterization of these copolymers.
| Monomer Feed Ratio (CL/BBL) | Copolymer Composition (CL/BBL) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 90/10 | 92/8 | 25,000 | 1.8 |
| 75/25 | 78/22 | 28,000 | 1.7 |
| 50/50 | 55/45 | 32,000 | 1.9 |
| 25/75 | 30/70 | 35,000 | 2.1 |
| 10/90 | 15/85 | 38,000 | 2.3 |
| Note: The data presented are representative and may vary depending on the specific reaction conditions. |
| Copolymer Composition (CL/BBL) | Tg (°C) | Tm (°C) |
| 100/0 (PCL homopolymer) | -60 | 60 |
| 92/8 | -55 | 52 |
| 78/22 | -48 | 45 |
| 55/45 | -35 | Amorphous |
| 30/70 | -20 | Amorphous |
| 0/100 (PBBL homopolymer) | 2 | - |
| Note: The data presented are representative and may vary depending on the specific reaction conditions. |
Visualization of Monomer Feed vs. Copolymer Properties
Applications and Protocols
Preparation of Drug-Loaded Nanoparticles
P(BBL-co-CL) copolymers can be used to encapsulate therapeutic agents for controlled drug delivery. The nanoprecipitation method is a common technique for preparing drug-loaded nanoparticles.
Protocol:
-
Dissolve a known amount of P(BBL-co-CL) copolymer and the drug in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F68, polyvinyl alcohol).
-
Under magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the resulting suspension for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The nanoparticles can be collected by centrifugation and washed with deionized water to remove any unencapsulated drug and excess stabilizer.
-
The drug-loaded nanoparticles can be lyophilized for long-term storage.
Fabrication of Tissue Engineering Scaffolds by Electrospinning
Electrospinning is a versatile technique to produce fibrous scaffolds that mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.[4][5]
Protocol:
-
Prepare a polymer solution by dissolving the P(BBL-co-CL) copolymer in a suitable solvent or solvent mixture (e.g., chloroform/methanol, hexafluoroisopropanol) to achieve the desired viscosity.
-
Load the polymer solution into a syringe equipped with a blunt-ended needle.
-
Place the syringe in a syringe pump to ensure a constant flow rate.
-
Apply a high voltage (e.g., 10-20 kV) between the needle tip and a grounded collector (e.g., a flat plate or a rotating mandrel).
-
As the polymer solution is ejected from the needle, the solvent evaporates, and a non-woven mat of nanofibers is deposited on the collector.
-
The thickness and morphology of the scaffold can be controlled by adjusting parameters such as polymer concentration, flow rate, voltage, and collection time.
-
The electrospun scaffold should be dried under vacuum to remove any residual solvent before use in cell culture experiments.
In Vitro Enzymatic Degradation Study
The degradation rate of P(BBL-co-CL) can be assessed in vitro using enzymes like lipase.
Protocol:
-
Prepare films or scaffolds of the copolymer with known initial weight (W₀).
-
Immerse the samples in a phosphate-buffered saline (PBS, pH 7.4) solution containing a specific concentration of lipase (e.g., from Pseudomonas cepacia).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points, remove the samples from the enzyme solution, wash them thoroughly with deionized water, and dry them in a vacuum oven until a constant weight (Wt) is achieved.
-
The percentage of weight loss can be calculated using the following formula: Weight Loss (%) = [(W₀ - Wt) / W₀] × 100
-
The surface morphology of the degraded samples can be examined using scanning electron microscopy (SEM).
In Vitro Cytotoxicity Assay
It is crucial to evaluate the biocompatibility of the copolymers before their use in biomedical applications. The MTT assay is a common method to assess cell viability.
Protocol:
-
Sterilize the copolymer films or scaffolds (e.g., by UV irradiation or ethylene oxide treatment).
-
Place the sterilized samples in a 24-well cell culture plate.
-
Seed a specific cell line (e.g., L929 fibroblasts, MG-63 osteoblasts) onto the samples at a known density.
-
Culture the cells for a specific period (e.g., 1, 3, and 5 days).
-
At each time point, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to a control group (cells cultured on tissue culture plastic).[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(Vinyl Alcohol)-Based Nanofibrous Electrospun Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun Fibrous Scaffolds for Tissue Engineering: Viewpoints on Architecture and Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics [mdpi.com]
Application Notes & Protocols: Synthesis of Poly(lactic acid)-b-Poly(β-butyrolactone) Block Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(lactic acid) (PLA) is a biodegradable and biocompatible polyester approved by the FDA for clinical applications, making it a cornerstone material for drug delivery systems and tissue engineering.[1][2] However, its inherent hydrophobicity can be a limitation.[1] The synthesis of block copolymers, such as those combining PLA with poly(β-butyrolactone) (PBL), offers a strategic approach to modulate physicochemical properties. Poly(β-butyrolactone), also known as poly(3-hydroxybutyrate) (PHB), is another biodegradable polyester. The resulting amphiphilic block copolymers can self-assemble into nanostructures like micelles, which are highly valuable as carriers for controlled and targeted drug release.[1][3]
This document provides detailed protocols for the synthesis of PLA-PBL block copolymers via sequential ring-opening polymerization (ROP) and their subsequent characterization.
Synthesis Pathway: Sequential Ring-Opening Polymerization (ROP)
The most common method for synthesizing well-defined PLA-PBL block copolymers is the sequential, living ring-opening polymerization of lactide (LA) and β-butyrolactone (BBL).[4] This process typically involves two main steps:
-
First Block Synthesis: Polymerization of the first monomer (e.g., lactide) to form a living PLA chain, often initiated by an alcohol in the presence of an organometallic catalyst like tin(II) octoate (Sn(Oct)₂) or more advanced zinc or zirconium complexes.[5][6][7]
-
Chain Extension: Introduction of the second monomer (e.g., β-butyrolactone) to the living PLA chains, which act as macroinitiators to polymerize the second block.
This sequential addition allows for precise control over the block lengths and results in copolymers with low polydispersity.[4][5]
Caption: Sequential ROP for PLA-b-PBL synthesis.
Experimental Protocols
Protocol 1: Synthesis of PLA-b-PBL Diblock Copolymer
This protocol details the synthesis of a PLA macroinitiator followed by the polymerization of BBL to form the diblock copolymer.
1.1. Materials:
-
L-lactide (or D,L-lactide)
-
(rac)-β-Butyrolactone (BBL)
-
Initiator: Benzyl alcohol or Isopropanol (iPrOH)[5]
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or a suitable Zinc complex[5]
-
Solvent: Anhydrous toluene
-
Precipitation Solvent: Cold methanol or hexane
-
All reagents should be purified and dried before use. Glassware must be flame-dried under vacuum.
1.2. Procedure: Synthesis of PLA Macroinitiator
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of lactide in anhydrous toluene.
-
Add the initiator (e.g., benzyl alcohol) via syringe. The ratio of monomer to initiator will determine the target molecular weight of the PLA block.
-
Add the catalyst (e.g., Sn(Oct)₂) via syringe. A typical monomer-to-catalyst ratio is between 100:1 and 500:1.
-
Immerse the flask in a preheated oil bath (e.g., 80-110 °C) and stir for the required reaction time (typically 2-24 hours) until high monomer conversion is achieved.
-
Take a small aliquot from the reaction mixture for analysis (¹H NMR and GPC) to confirm the molecular weight and polydispersity of the PLA macroinitiator.
1.3. Procedure: Synthesis of PLA-b-PBL Diblock Copolymer
-
To the flask containing the living PLA macroinitiator, add the desired amount of β-butyrolactone (BBL) monomer via syringe. The amount of BBL will determine the length of the second block.
-
Continue stirring the reaction at the same or adjusted temperature (e.g., 80 °C) for an additional period (typically 1-24 hours).[5] Note that the polymerization of BBL can be slower than that of lactide.[5]
-
After the desired reaction time, terminate the polymerization by exposing the mixture to air and cooling it to room temperature.
-
Precipitate the polymer by slowly adding the toluene solution into a large volume of a cold non-solvent (e.g., methanol or hexane) while stirring vigorously.
-
Collect the precipitated white polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of the Block Copolymer
2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Purpose: To confirm the copolymer structure and determine the block composition.
-
Procedure: Dissolve a small amount of the dried polymer in deuterated chloroform (CDCl₃).
-
Analysis:
-
Identify the characteristic peak for the methine proton of the PLA block at ~5.2 ppm.[8]
-
Identify the characteristic peaks for the PBL block: methylene protons at ~2.5 ppm and the methine proton at ~5.3 ppm.
-
Calculate the molar ratio of the two blocks by comparing the integration of these characteristic peaks.[9]
-
2.2. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or chloroform) and run it through a GPC system calibrated with polystyrene or PLA standards.[10]
-
Analysis: A successful block copolymerization is indicated by a clear shift to a higher molecular weight from the PLA macroinitiator to the final PLA-b-PBL copolymer, while maintaining a narrow PDI (typically < 1.2), which signifies a controlled polymerization.[6]
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of characteristic functional groups.
-
Procedure: Analyze a thin film of the polymer or a KBr pellet.
-
Analysis: Look for the characteristic sharp carbonyl (C=O) stretching vibrations for the ester groups of both PLA and PBL blocks, typically found around 1730-1760 cm⁻¹.[11][12]
2.4. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine thermal properties like the glass transition temperature (T₉) and melting temperature (Tₘ).
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere through a heat-cool-heat cycle (e.g., from -40 °C to 200 °C at 10 °C/min).[13]
-
Analysis: The presence of distinct thermal transitions corresponding to each block can provide evidence of microphase separation.
Data Presentation
The following tables summarize representative quantitative data for block copolymer synthesis.
Table 1: Summary of Polymerization Conditions and Results
| Entry | Macroinitiator | Monomer 2 | [Monomer]:[Initiator]:[Catalyst] Ratio | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | PLLA | BBL | 100:1:1 | 1 | >95 (BBL) | 12,000 | 1.07 | [6] |
| 2 | PLA | BBL | 100:1:1 | 1 | ~100 (BBL) | - | Narrow | [5] |
| 3 | PLLA | PDLLA | 100:1:1 | - | >99 (PDLLA) | 24,100 | 1.05 | [4] |
| 4 | PLLA-PDLLA | PDLA | 100:1:1 | - | >99 (PDLA) | 35,600 | 1.05 | [4] |
Note: Data is compiled from similar ROP systems to illustrate typical results. Mₙ and PDI values are highly dependent on specific reaction conditions.
Table 2: Spectroscopic and Thermal Characterization Data
| Polymer | ¹H NMR Chemical Shifts (ppm) | FTIR Carbonyl Peak (cm⁻¹) | T₉ (°C) | Tₘ (°C) | Reference |
|---|---|---|---|---|---|
| PLA | 5.2 (-CH-), 1.6 (-CH₃) | ~1755 | 55-65 | 150-180 | [13][14][15] |
| PBL (PHB) | 5.3 (-CH-), 2.5 (-CH₂-), 1.3 (-CH₃) | ~1725 | 0-5 | 170-180 | - |
| PLA-b-PBL | Contains peaks from both blocks | ~1730-1760 | Two T₉s may be observed | May show Tₘ for each block |[4][12] |
Experimental Workflow Visualization
Caption: Overall workflow for PLA-b-PBL synthesis.
References
- 1. Polylactide (PLA)-based amphiphilic block copolymers: synthesis, self-assembly, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Biomedical Applications of Polylactide (PLA) and Its Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up of beta-Butyrolactone Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for scaling up the ring-opening polymerization (ROP) of beta-butyrolactone (β-BL) to produce poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with significant potential in the pharmaceutical and biomedical fields.
Introduction to this compound Polymerization
The synthesis of PHB through the ROP of β-BL offers a promising alternative to microbial fermentation, allowing for greater control over the polymer's molecular weight, architecture, and purity.[1][2] The polymerization can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion systems.[3][4] Scaling up this process from the laboratory bench to pilot or industrial scale presents several challenges that must be carefully addressed to ensure a safe, efficient, and reproducible manufacturing process.[4][5]
Key Considerations for Scale-Up
Scaling up β-BL polymerization requires careful attention to several critical factors that can significantly impact the reaction kinetics, product properties, and overall process economics.
2.1. Choice of Polymerization Method: Solution vs. Bulk
The decision to perform the polymerization in solution or in bulk (neat monomer) is a critical first step in the scale-up process.
-
Solution Polymerization: Involves dissolving the monomer and initiator in a suitable solvent. This method offers better control over viscosity and temperature but requires a subsequent solvent removal step and introduces solvent handling and recycling considerations.
-
Bulk Polymerization: The reaction is carried out with only the monomer and initiator/catalyst. This approach is more atom-economical and avoids the complexities of solvent handling. However, the viscosity of the reaction mixture can increase dramatically, posing significant challenges for mixing and heat transfer.[3]
2.2. Catalyst Selection and Handling
The choice of catalyst is paramount for a successful and scalable polymerization. Ideal catalysts for scale-up should exhibit high activity, selectivity, and stability, while also being cost-effective and easy to remove from the final product.[4][6]
-
Organocatalysts: N-heterocyclic carbenes (NHCs) and other strong organic bases have shown promise for the ROP of β-BL.[7] They can offer metal-free polymers, which is advantageous for biomedical applications.
-
Metal-based Catalysts: Complexes of zinc, tin, aluminum, and rare-earth metals are highly efficient for β-BL polymerization.[8][9] However, the potential for metal contamination in the final product is a critical consideration, especially for pharmaceutical applications, and necessitates efficient purification methods.[6]
2.3. Reactor Design and Process Control
The choice of reactor and the implementation of robust process controls are crucial for maintaining optimal reaction conditions during scale-up.
-
Reactor Type: Jacketed stirred-tank reactors are commonly used for polymerization processes. The design must ensure efficient mixing to handle the increasing viscosity and provide a large surface area for effective heat exchange.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., infrared spectroscopy, viscosity probes) can provide real-time data on monomer conversion and polymer molecular weight, enabling better process control.
2.4. Heat and Mass Transfer
The ROP of β-BL is an exothermic process, and efficient heat removal is critical to prevent thermal runaway and control the polymer's molecular weight and dispersity. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Similarly, the increasing viscosity of the polymer solution or melt can lead to poor mixing and the formation of hot spots.
2.5. Downstream Processing and Purification
The purification of PHB from the reaction mixture is a critical step to obtain a high-purity product suitable for its intended application. The downstream processing typically involves:
-
Polymer Precipitation: The polymer is precipitated by adding a non-solvent to the reaction mixture.
-
Filtration and Washing: The precipitated polymer is filtered and washed to remove unreacted monomer, catalyst residues, and other impurities.
-
Drying: The purified polymer is dried under vacuum to remove residual solvents.
The choice of solvents for precipitation and washing is critical and should be based on factors such as polymer solubility, solvent toxicity, and ease of recycling.[10][11]
Quantitative Data on this compound Polymerization
The following tables summarize quantitative data from various laboratory-scale polymerization experiments. This data can serve as a starting point for process development and scale-up.
Table 1: Comparison of Different Catalytic Systems for β-BL Polymerization
| Catalyst System | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| N-Heterocyclic Carbene-Carbodiimide (NHC-CDI) | 100:1 | 80 | 1 | 76 | 4.8 | 1.27 | [7] |
| N-Heterocyclic Carbene-Carbodiimide (NHC-CDI) | 100:1 | 100 | 1 | >99 | 5.2 | 1.35 | [7] |
| Dinuclear Indium Catalyst | 2000:1 | 25 | 0.5 | >99 | - | 1.10 | [12] |
| Bimetallic Magnesium Catalyst | - | - | - | 41 | - | 1.9-3.4 | [13][14] |
| Zirconium Compound | 200:1 | 80 | 2 | 64 | - | 1.03-1.07 | [15] |
Table 2: Effect of Temperature on β-BL Polymerization using an NHC-CDI Catalyst
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Mn ( kg/mol ) | Đ (Mw/Mn) |
| 1 | 50 | 1 | Traces | - | - |
| 2 | 80 | 1 | 76 | 4.8 | 1.27 |
| 3 | 100 | 1 | >99 | 5.2 | 1.35 |
| 4 | 120 | 1 | >99 | 4.9 | 1.45 |
Data extracted from[7]
Experimental Protocols
The following are exemplary protocols for the polymerization of β-BL at a laboratory scale, which can be adapted for scale-up studies.
4.1. Protocol 1: Bulk Polymerization of β-BL using an Organocatalyst
This protocol is based on the use of an N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine organocatalyst.[7]
Materials:
-
racemic-β-butyrolactone (rac-β-BL), freshly distilled
-
NHC-CDI betaine catalyst
-
Anhydrous toluene
-
Methanol
-
Glass reactor with mechanical stirrer, nitrogen inlet, and temperature control
Procedure:
-
Dry the glass reactor under vacuum and purge with nitrogen.
-
Charge the reactor with the desired amount of NHC-CDI catalyst and anhydrous toluene.
-
Add the freshly distilled rac-β-BL to the reactor under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Filter the precipitated PHB, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.
4.2. Protocol 2: Solution Polymerization of β-BL using a Metal Catalyst
This protocol describes a general procedure for the solution polymerization of β-BL using a metal-based catalyst.
Materials:
-
racemic-β-butyrolactone (rac-β-BL), freshly distilled
-
Metal catalyst (e.g., zinc, indium, or zirconium complex)
-
Anhydrous solvent (e.g., toluene, THF)
-
Methanol
-
Glass reactor with mechanical stirrer, nitrogen inlet, and temperature control
Procedure:
-
Thoroughly dry all glassware and purge with nitrogen.
-
In a glovebox or under a nitrogen atmosphere, dissolve the metal catalyst in the anhydrous solvent in the reactor.
-
Add the freshly distilled rac-β-BL to the catalyst solution via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Terminate the polymerization by exposing the reaction mixture to air or by adding a small amount of a quenching agent (e.g., acidic methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Visualizations
5.1. Workflow for Scale-Up of β-Butyrolactone Polymerization
Caption: Workflow for the scaled-up production of PHB from β-butyrolactone.
5.2. Ring-Opening Polymerization Mechanism
Caption: General mechanism of ring-opening polymerization of β-butyrolactone.
Safety Considerations
This compound is a flammable liquid and is suspected of causing genetic defects and cancer.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of β-butyrolactone should be performed in a well-ventilated fume hood.[16] For large-scale operations, a thorough process safety assessment is mandatory to identify and mitigate potential hazards.
Conclusion
The successful scale-up of β-butyrolactone polymerization requires a multidisciplinary approach that combines expertise in polymer chemistry, chemical engineering, and process safety. While challenges related to heat and mass transfer, viscosity control, and purification need to be addressed, the synthesis of PHB via ROP of β-BL holds significant promise for the production of high-purity, well-defined biodegradable polyesters for a variety of applications, including in the pharmaceutical and biomedical fields. Further research and development in catalyst technology and process optimization will be key to realizing the full industrial potential of this versatile polymer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpab.com [ijpab.com]
- 12. Highly controlled immortal polymerization of β-butyrolactone by a dinuclear indium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Common side reactions in beta-butyrolactone polymerization and their prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the ring-opening polymerization (ROP) of beta-butyrolactone (β-butyrolactone).
Troubleshooting Guide
This guide addresses specific issues, their potential causes, and recommended solutions to minimize common side reactions in your experiments.
| Issue Observed | Potential Cause | Recommended Solution & Prevention |
| Unexpected signals in ¹H NMR spectrum around 5.8 and 6.9 ppm, indicating unsaturated end-groups. | Crotonate Formation: This is a common side reaction, especially in anionic polymerization, caused by the abstraction of an acidic α-proton from the monomer or polymer chain by a strong base. | Initiator/Catalyst Selection: Use less basic initiators or catalysts that favor a coordination-insertion mechanism over an anionic one. For anionic ROP, the choice of initiator is critical; for example, the basicity of sodium phenoxide derivatives directly impacts the extent of crotonate formation[1][2][3]. Catalyst Systems: Employ highly selective catalysts like bifunctional organoboron compounds, which can achieve polymer selectivity greater than 99%[4][5]. Cationic polymerization using strong acids like trifluoromethanesulfonic acid (HOTf) can also suppress crotonization[6]. |
| Broad molecular weight distribution (High Đ or PDI) or lower than expected molecular weight. | Intermolecular or Intramolecular Transesterification: This side reaction involves the cleavage of the polymer backbone by the active chain end or an impurity (e.g., alcohol, water), leading to a scrambling of chain lengths. | Catalyst Choice: Utilize catalysts known for controlled polymerization, such as certain zinc[7] or lanthanide[8][9] complexes, which minimize transesterification. Reaction Conditions: Maintain a high-purity reaction environment, as impurities can initiate transesterification. Control the reaction time and temperature, as prolonged reaction times or high temperatures can promote this side reaction. |
| Decrease in molecular weight at higher temperatures or prolonged reaction times. | Polymer Degradation: The synthesized poly(3-hydroxybutyrate) (PHB) can undergo thermal degradation, leading to a reduction in molecular weight and a broadening of the dispersity. | Temperature Control: Conduct the polymerization at the lowest effective temperature. For instance, with some organocatalysts, increasing the temperature from 100°C to 120°C can lead to a drop in molecular weight due to degradation[10][11]. Optimize the reaction time to achieve high conversion without inducing degradation. |
| Loss of stereocontrol in the final polymer (atactic polymer from a stereospecific catalyst). | Racemization or side reactions affecting stereocenters: Certain initiators or catalysts, especially at elevated temperatures, can lead to a loss of the desired stereochemistry. | Stereoselective Catalysts: Employ catalysts specifically designed for stereocontrolled ROP of β-butyrolactone, such as certain bimetallic magnesium catalysts that can produce highly isotactic PHB[12][13][14]. Temperature Optimization: Lowering the reaction temperature can often enhance the stereoselectivity of the polymerization[13]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound polymerization?
A1: The three most prevalent side reactions are:
-
Crotonate Formation: An elimination reaction that results in unsaturated polymer end-groups, particularly common in anionic polymerization initiated by strong bases[1][2][3].
-
Transesterification: Both intermolecular (between polymer chains) and intramolecular (back-biting) reactions can occur, leading to a broader molecular weight distribution and, in some cases, the formation of cyclic oligomers[8][9].
-
Thermal Degradation: At elevated temperatures, the resulting polymer can degrade, causing a decrease in molecular weight[10][11].
Q2: How does the choice of initiator affect crotonate formation in anionic polymerization?
A2: The basicity and nucleophilicity of the initiator play a crucial role. Strong bases tend to abstract the acidic α-proton of the β-butyrolactone, leading to the formation of a crotonate species that can initiate polymerization. The ratio of crotonate end-groups to other initiating groups is directly influenced by the initiator's properties. For instance, in studies using different sodium phenoxide initiators, more basic phenoxides resulted in a higher proportion of crotonate and hydroxy initial groups[1][2][3].
Q3: Can crotonate formation be completely avoided?
A3: While complete elimination can be challenging in some systems, it can be significantly suppressed. Using catalysts that operate through a coordination-insertion mechanism rather than a purely anionic one is a highly effective strategy. For example, certain bifunctional organoboron catalysts have been shown to yield excellent polymer selectivity (>99%), minimizing side reactions[4][5]. Cationic polymerization is another route where crotonization is not a significant issue[6].
Q4: What is the effect of temperature on the polymerization of this compound?
A4: Temperature is a critical parameter. Higher temperatures generally increase the rate of polymerization but can also promote side reactions. For many systems, there is an optimal temperature range. Exceeding this range can lead to polymer degradation, evidenced by a drop in molecular weight and an increase in dispersity[10][11]. Conversely, some highly controlled polymerizations may require sub-ambient temperatures to achieve high selectivity and stereocontrol[13].
Q5: How can I achieve a narrow molecular weight distribution (low dispersity)?
A5: Achieving a narrow molecular weight distribution is indicative of a controlled or "living" polymerization with minimal side reactions. Key strategies include:
-
Use of a suitable catalyst: Catalysts such as well-defined zinc[7], lanthanide[8][9], or highly selective organocatalysts[10][15] are designed to promote controlled chain growth.
-
Purity of Reagents: Ensure the monomer, initiator, and solvent are of high purity, as impurities can act as chain transfer agents.
-
Controlled Reaction Conditions: Maintain a consistent temperature and ensure efficient mixing.
Quantitative Data Summary
The following tables summarize the impact of different initiators and temperatures on side reactions.
Table 1: Influence of Initiator on the Formation of Different Initial Groups in Anionic ROP of β-Butyrolactone
| Initiator (Sodium Phenoxide Derivative) | pKa of Conjugate Acid | Crotonate Initial Groups (%) | Phenoxy Initial Groups (%) | Hydroxy Initial Groups (%) |
| Sodium p-nitrophenoxide | 7.15 | ~5 | ~95 | ~0 |
| Sodium p-chlorophenoxide | 9.42 | ~20 | ~80 | ~0 |
| Sodium 1-naphthoxide | 9.80 | ~30 | ~60 | ~10 |
| Sodium phenoxide | 9.95 | ~40 | ~40 | ~20 |
| Sodium p-methoxyphenoxide | 10.20 | ~50 | ~20 | ~30 |
| Data synthesized from findings presented in[2][3]. The percentages are estimations based on the described trends. |
Table 2: Effect of Temperature on the Polymerization of rac-β-Butyrolactone using an NHC-CDI Organocatalyst
| Temperature (°C) | Conversion (%) (after 1 hr) | Mₙ (kg mol⁻¹) | Dispersity (Đ) |
| 50 | Trace | - | - |
| 80 | 76 | 4.8 | 1.27 |
| 100 | >99 | 7.9 | 1.35 |
| 120 | >99 | 6.5 | 1.48 |
| Data from experiments with a monomer-to-catalyst ratio of 100:1 in toluene[10][11]. Note the decrease in Mₙ at 120°C, suggesting polymer degradation. |
Experimental Protocols
Protocol 1: General Procedure for Controlled ROP of β-Butyrolactone using a Zinc Catalyst
This protocol is a generalized procedure based on methods for controlled polymerization aimed at minimizing side reactions[7].
-
Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry nitrogen or argon. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox).
-
Reagent Purification: Toluene should be dried over a suitable drying agent and distilled under an inert atmosphere. β-butyrolactone should be dried over CaH₂ and vacuum distilled prior to use. Isopropanol (or another protic initiator) should be dried and distilled.
-
Reaction Setup: In a glovebox, add the zinc catalyst (e.g., a thioether-amide zinc complex) to a reaction vial equipped with a magnetic stir bar.
-
Solvent and Initiator Addition: Add the desired amount of dry toluene, followed by one equivalent of isopropanol (relative to the catalyst).
-
Polymerization Initiation: Add the desired amount of purified β-butyrolactone (e.g., 100 equivalents relative to the catalyst) to the vial.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80°C). Stir for the required duration (e.g., 1 hour for quantitative conversion).
-
Termination and Purification: Cool the reaction to room temperature. Open the vial to the air and dilute the mixture with a suitable solvent like dichloromethane (DCM). Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold methanol.
-
Drying and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight. Characterize the polymer using GPC (for Mₙ and Đ) and NMR spectroscopy (to confirm the structure and absence of crotonate signals).
Visualizations
Diagram 1: Competing Pathways in Anionic ROP of β-Butyrolactone
Caption: Competing reaction pathways based on initiator type in anionic ROP.
Diagram 2: Workflow for Minimizing Side Reactions
Caption: Decision workflow for experimental setup to prevent side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Controlled Ring-Opening Polymerization of βâButyrolactone Via Bifunctional Organoboron Catalysts - Macromolecules - Figshare [acs.figshare.com]
- 6. Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Transesterification to Control Copolymer Microstructure in the Ring-Opening Copolymerization of Lactide and ε-Caprolactone by Lanthanum Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digital.csic.es [digital.csic.es]
- 12. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
How to control molecular weight and polydispersity in PHB synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on controlling the molecular weight (Mw) and polydispersity (PDI) of polyhydroxybutyrate (PHB).
Troubleshooting Guide
Unforeseen variations in the molecular weight and polydispersity of synthesized PHB are common challenges. This guide provides insights into potential causes and recommended solutions for these issues.
| Problem | Potential Causes | Recommended Solutions |
| Low Molecular Weight (Mw) of PHB | High PHA Synthase Activity: An excessive concentration or activity of the PHA synthase enzyme can lead to the initiation of numerous polymer chains, resulting in shorter chains and lower overall molecular weight.[1][2][3] | - Modulate Gene Expression: If using a recombinant system, reduce the expression of the PHA synthase gene (phaC). This can be achieved by using a weaker promoter or lowering the concentration of the inducer (e.g., IPTG).[2] - Optimize Fermentation Time: Shorter fermentation times may limit the accumulation of high levels of synthase. |
| Presence of Chain Transfer Agents: Contaminants such as water or alcohols in the reaction medium can act as chain transfer agents, prematurely terminating polymer chain growth. | - Ensure Anhydrous Conditions: Use dry solvents and starting materials. - Purify Monomers: Remove any potential chain-terminating impurities from the hydroxybutyrate precursor. | |
| Sub-optimal Fermentation Conditions: Factors like high temperature or extreme pH can lead to polymer degradation.[4][5] | - Optimize Temperature: Maintain the optimal growth temperature for the specific microbial strain, as excessively high temperatures can induce thermal degradation of the polymer.[4][6] - Control pH: Maintain the pH of the culture medium within the optimal range for the producing microorganism.[5] | |
| PHA Depolymerase Activity: The presence of active PHA depolymerase enzymes can lead to the breakdown of accumulated PHB.[3] | - Use Depolymerase-Deficient Strains: Employ mutant strains where the gene for PHA depolymerase has been knocked out. - Optimize Harvest Time: Harvest the cells during the stationary phase when depolymerase activity is typically lower. | |
| Harsh Downstream Processing: High temperatures or aggressive solvents used during PHB extraction and purification can cause polymer chain scission.[4][7] | - Use Mild Extraction Solvents: Opt for less harsh solvents for PHB extraction. - Control Extraction Temperature: Keep the temperature as low as possible during the extraction process to minimize thermal degradation.[4] | |
| High Polydispersity Index (PDI) | Fluctuations in Monomer Supply: Inconsistent availability of the 3-hydroxybutyryl-CoA monomer can lead to variations in the rate of polymer chain growth, resulting in a broader molecular weight distribution. | - Maintain a Stable Carbon Source: Ensure a consistent and sufficient supply of the carbon source throughout the fermentation. - Fed-Batch Cultivation: Employ a fed-batch strategy to control the nutrient supply and maintain a steady state of monomer production. |
| Variable PHA Synthase Activity: Changes in the expression or activity of PHA synthase during the fermentation process can contribute to a wider range of polymer chain lengths.[1][2] | - Stable Gene Expression System: Utilize a stable expression vector and a well-characterized promoter to ensure consistent synthase levels. - Control Induction: If using an inducible system, maintain a constant inducer concentration. | |
| Non-uniform Cell Population: A heterogeneous population of microbial cells, with varying levels of PHB accumulation, can lead to a broad PDI in the final extracted polymer. | - Use a Homogeneous Inoculum: Start the fermentation with a fresh and uniform inoculum. - Optimize Growth Conditions: Ensure optimal and consistent growth conditions (e.g., aeration, mixing) to promote a uniform cell population. | |
| Partial Polymer Degradation: If PHB degradation occurs, it may not happen uniformly across all polymer chains, leading to an increase in polydispersity. | - Minimize Depolymerase Activity: As with controlling low molecular weight, use depolymerase-deficient strains or optimize harvesting time. |
Frequently Asked Questions (FAQs)
1. What is the typical range for PHB molecular weight and polydispersity?
The molecular weight of PHB synthesized by microorganisms can range broadly from 1 x 104 to over 3 x 106 g/mol .[5][8] The polydispersity index (PDI) is typically around 2, indicating a relatively narrow molecular weight distribution for a biologically synthesized polymer.[5]
2. How does the choice of microbial strain affect PHB molecular weight?
The producing microorganism is a critical factor, as different bacterial strains naturally synthesize PHB with different molecular weights.[4][9] For instance, some strains of Cupriavidus necator (formerly Ralstonia eutropha) are known to produce high molecular weight PHB. The genetic makeup of the strain, including the specific type of PHA synthase it possesses, plays a significant role.
3. Can I control PHB molecular weight by altering the fermentation medium?
Yes, the composition of the fermentation medium can influence the molecular weight of the resulting PHB. Key factors include:
-
Carbon Source: The type and concentration of the carbon source can affect the availability of the 3-hydroxybutyryl-CoA precursor and, consequently, the rate of polymerization.[8]
-
Nitrogen Source: Limiting the nitrogen source is a common strategy to induce PHB accumulation. The degree of nitrogen limitation can influence both the yield and the molecular weight of the polymer.
-
pH: The pH of the medium can impact enzyme activity and polymer stability. For some strains, a neutral pH of 7.0 has been shown to be optimal for producing high-molecular-weight PHB.[5]
4. What is the impact of aeration on PHB molecular weight?
Aeration, and therefore the dissolved oxygen concentration, can influence the metabolic state of the cells and, in turn, affect PHB synthesis. In some cases, lower aeration rates have been correlated with an increase in the molecular weight of PHB.[5]
5. How can I accurately measure the molecular weight and polydispersity of my PHB samples?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and polydispersity of polymers like PHB. Triple detection GPC/SEC, which includes a refractive index detector, a viscometer, and a light scattering detector, can provide a more accurate and absolute measurement of molecular weight.
Quantitative Data Summary
The following table summarizes the impact of various factors on the molecular weight and polydispersity of PHB, as reported in the literature.
| Factor | Condition | Producing Strain | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PHA Synthase Expression | Low Induction (Low IPTG) | Recombinant E. coli | High (e.g., 4 x 106) | Low (e.g., 1.02) |
| High Induction (High IPTG) | Recombinant E. coli | Low (e.g., 7.8 x 105) | High (e.g., 2.81) | |
| Extraction Solvent | Chloroform | Cupriavidus necator | 1.0 x 106 | 3.2 |
| 1,2-Propylene Carbonate (130°C, 30 min) | Cupriavidus necator | 7.4 x 105 | 3.1 | |
| Cultivation Medium | TYS Medium | Neptunomonas antarctica | 1.9 x 105 | 1.3 |
| TYSN Medium | Neptunomonas antarctica | 2.4 x 105 | 1.7 |
Key Experimental Protocols
Protocol 1: Determination of PHB Molecular Weight and Polydispersity by Gel Permeation Chromatography (GPC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of dry PHB polymer.
-
Dissolve the PHB in a suitable solvent, such as chloroform or tetrahydrofuran (THF), to a final concentration of 1-2 mg/mL.
-
Gently agitate the solution at room temperature or slightly elevated temperature (e.g., 30-40°C) until the polymer is completely dissolved.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
GPC System and Conditions:
-
Mobile Phase: Use the same solvent as used for sample preparation (e.g., chloroform or THF).
-
Columns: Employ a set of GPC columns suitable for the expected molecular weight range of the PHB.
-
Flow Rate: Set a constant flow rate, typically around 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 35°C.
-
Detector: Use a refractive index (RI) detector. For more accurate measurements, a multi-detector system including light scattering and viscometry is recommended.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights.
-
Inject the standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus retention time.
-
-
Sample Analysis:
-
Inject the filtered PHB sample into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PHB sample from its chromatogram.
-
Visualizations
Caption: Experimental workflow for PHB synthesis, extraction, and analysis.
Caption: Factors influencing PHB molecular weight and polydispersity.
References
- 1. PHA synthase activity controls the molecular weight and polydispersity of polyhydroxybutyrate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5811272A - Method for controlling molecular weight of polyhydroxyalkanoates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Obtaining to Degradation of PHB: Material Properties. Part I [redalyc.org]
- 9. ijnrd.org [ijnrd.org]
Troubleshooting low yield in beta-butyrolactone ring-opening polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve polymerization yield and control.
Frequently Asked Questions (FAQs)
Q1: Why is the ring-opening polymerization of β-butyrolactone challenging?
A1: The ROP of β-butyrolactone can be challenging due to several factors. Despite the high reactivity expected from its strained four-membered ring, β-BL is less readily polymerized than larger lactones.[1][2] The active centers in anionic polymerization are prone to deactivation, making the process particularly difficult.[3] Additionally, side reactions can compete with polymerization, affecting the yield and properties of the resulting poly(3-hydroxybutyrate) (PHB).
Q2: What are the common side reactions during β-butyrolactone polymerization?
A2: A common side reaction is the elimination to form crotonates, especially at higher temperatures.[4] This can be initiated by the abstraction of the α-proton of the monomer.[3] Some strongly basic organocatalysts can also form stable monomeric adducts that slow down or deactivate chain propagation.[1][2]
Q3: What types of catalysts are effective for β-butyrolactone ROP?
A3: A variety of catalysts can be used, including metal-based catalysts (e.g., zinc, zirconium, tin, yttrium, magnesium) and organocatalysts (e.g., N-heterocyclic carbenes (NHCs), phosphazenes, and strong organobases like DBU and TBD).[1][4][5][6][7] The choice of catalyst significantly impacts the polymerization control, stereoselectivity, and resulting polymer properties.[6]
Q4: How does monomer purity affect the polymerization?
A4: Monomer purity is critical for successful polymerization. Impurities can interfere with the catalyst and initiate side reactions. Purifying β-butyrolactone, for instance by drying with CaH₂ followed by distillation, is a crucial step.[4] An additional purification step using an oxidizing agent like potassium permanganate has been shown to improve the polymerization rate and control.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Monomer Conversion
Q: I am observing very low or no conversion of β-butyrolactone to polymer. What are the possible causes and solutions?
A: Low monomer conversion can stem from several factors related to reaction conditions and reagents. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low monomer conversion.
-
Inadequate Reaction Temperature: Temperature is a critical factor. For many organocatalytic systems, polymerization is slow or non-existent at room temperature, with significant conversion only occurring at elevated temperatures (e.g., 80-100 °C).[1][2] However, excessively high temperatures (>120 °C) can lead to polymer degradation.[1][2] For some zirconium-based initiators, increasing the temperature from room temperature to 80 °C significantly increases conversion.[4]
-
Recommendation: Optimize the reaction temperature. Start with conditions reported in the literature for your specific catalyst system and then systematically vary the temperature.
-
-
Inactive Catalyst or Initiator: The chosen catalyst or initiator may have low activity under your experimental conditions or may have degraded. For instance, some catalysts are sensitive to air and moisture.
-
Monomer and Solvent Impurities: Water and other protic impurities can quench anionic polymerizations or react with the catalyst.
-
Recommendation: Rigorously purify the β-butyrolactone monomer and the solvent. A common purification method for the monomer is drying over calcium hydride (CaH₂) for several days followed by vacuum distillation.[4] Solvents should be dried using appropriate methods (e.g., distillation from sodium).[6]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact polymerization efficiency. For some NHC-carbodiimide betaine organocatalysts, toluene was found to be more efficient than dichloromethane (DCM) or tetrahydrofuran (THF), which resulted in lower conversions.[1][2] In contrast, for certain zirconium initiators, THF showed lower activity than toluene, which is consistent with a coordination-insertion mechanism where weakly coordinating solvents are preferred.[9]
-
Recommendation: Consult the literature for solvents compatible with your catalyst system. If experiencing low yield, consider switching to a less coordinating solvent like toluene.
-
Quantitative Data on Reaction Conditions:
| Catalyst System | Monomer:Catalyst Ratio | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Reference |
| NHC-CDI Betaine (LᵖTol) | 100:1 | Room Temp | Toluene | 1 | No polymerization | [1] |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 50 | Toluene | 1 | Trace amounts | [1] |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 80 | Toluene | 1 | 76 | [1] |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 100 | Toluene | 1 | 91 | [1] |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 100 | DCM | 1 | 45 | [1] |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 100 | THF | 1 | 55 | [1] |
| Zirconium Compound | 200:1 | 40 | Toluene-d₈ | 24 | 43 | [4] |
| Zirconium Compound | 200:1 | 80 | Toluene-d₈ | 24 | 62 | [4] |
| Zinc Complex (1/iPrOH) | 100:1 | 80 | Toluene | 0.5 | 84 | [6] |
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Q: The resulting polymer has a broad molecular weight distribution (high PDI) and the molecular weight does not match the theoretical value. How can I improve this?
A: Poor control over molecular weight and a high PDI often indicate chain termination or transfer reactions, or issues with the initiation step.
Logical Relationship Diagram:
Caption: Factors contributing to high polydispersity.
-
Presence of Impurities: As with low conversion, impurities can act as unwanted initiators or chain transfer agents, leading to a broadening of the molecular weight distribution.
-
Recommendation: Follow the stringent purification protocols for the monomer and solvent mentioned in the previous section.
-
-
Side Reactions: Chain transfer to the monomer or polymer can lead to a broader PDI. At higher temperatures, β-proton elimination can occur, which may affect the control over the polymerization.[4]
-
Recommendation: Lower the reaction temperature to a point where a reasonable conversion rate is maintained, but side reactions are minimized. For some systems, temperatures around 80°C offer a good balance.[1]
-
-
Slow Initiation: If the initiation rate is much slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader PDI.
Quantitative Data on Polymerization Control:
| Catalyst System | Monomer:Initiator Ratio | Temperature (°C) | PDI (Đ) | Notes | Reference |
| NHC-CDI Betaine (LᵖTol) | 100:1 | 80 | 1.27 | - | [1] |
| Zirconium Compound | 100:1 | Room Temp | 1.03–1.07 | Living polymerization characteristics | [4][10] |
| Zinc Complex (1/iPrOH) | 100:1 | 80 | ~1.1 | Well-controlled polymerization | [6] |
| (S,S)-prophenolMg₂ | 200:1 | - | Narrow | Living polymerization | [11] |
Experimental Protocols
Protocol 1: Purification of β-Butyrolactone Monomer
This protocol is essential for obtaining high-purity monomer suitable for controlled polymerization.
-
Initial Drying: Place β-butyrolactone in a round-bottom flask equipped with a magnetic stir bar. Add calcium hydride (CaH₂) to the flask (approximately 4 wt%).[4]
-
Stirring: Seal the flask and stir the mixture at 35 °C for 3 days.[4] This allows the CaH₂ to react with any water present.
-
Vacuum Distillation: Set up a distillation apparatus for vacuum distillation.
-
Distillation: Carefully distill the β-butyrolactone under reduced pressure (e.g., 30 mbar) at a temperature of 40–50 °C.[4]
-
Storage: Collect the purified monomer in a dry flask under an inert atmosphere (e.g., nitrogen or argon) and store it in a freezer to prevent degradation.
Protocol 2: General Procedure for Ring-Opening Polymerization of β-Butyrolactone
This is a general protocol that should be adapted based on the specific catalyst and conditions used. This example uses a zirconium-based initiator in toluene.
Experimental Workflow:
Caption: General experimental workflow for β-BL ROP.
-
Preparation: All manipulations of air- and water-sensitive compounds should be carried out under an inert atmosphere (e.g., in a glovebox).[6]
-
Reagent Addition: In a glovebox, add the desired amount of initiator (e.g., 10.0 mg of a Zirconium initiator) to a 4 mL vial.[4]
-
Monomer and Solvent Addition: Add the purified β-butyrolactone (e.g., 350 mg) and anhydrous solvent (e.g., 1.546 g of toluene-d₈ for NMR monitoring) to the vial.[4]
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a temperature-controlled environment (e.g., an oil bath at 80 °C). Stir the reaction mixture at a constant rate (e.g., 600 rpm).[4]
-
Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by ¹H NMR to determine monomer conversion.
-
Quenching: Once the desired conversion is reached or the reaction is complete, quench the polymerization by adding a few drops of a quenching agent like acetic acid.[4]
-
Polymer Isolation and Analysis: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry it under vacuum. Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N , O -chelate and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00338H [pubs.rsc.org]
- 10. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Activity and Selectivity for β-Butyrolactone ROP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening polymerization (ROP) of β-butyrolactone (BBL).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Monomer Conversion
Q: My polymerization of β-butyrolactone shows very low or no conversion. What are the potential causes and how can I fix this?
A: Low monomer conversion is a common issue that can often be traced back to impurities or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:
-
Monomer Purity: β-Butyrolactone is highly susceptible to impurities, especially water, which can act as a competing initiator or poison the catalyst.
-
Solution: Ensure your BBL is rigorously purified before use. A common procedure involves drying with CaH₂ for several days followed by fractional distillation under reduced pressure.[1] Water content should ideally be below 10 ppm.
-
-
Catalyst/Initiator Activity: The catalyst or initiator may have degraded due to improper handling or storage.
-
Solution: Many catalysts are air- and moisture-sensitive and should be stored in an inert atmosphere (e.g., a glovebox).[2] To verify activity, you can perform a small-scale control polymerization with a fresh batch of catalyst or a highly reactive monomer.
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete polymerization.
-
Solution: The optimal temperature depends on the catalyst system. For instance, some zinc complexes are highly active at room temperature, while others require elevated temperatures (e.g., 80°C).[3] Ensure the reaction is run for a sufficient duration. You can monitor the conversion over time by taking aliquots and analyzing them via ¹H NMR.
-
-
Solvent Purity: Impurities in the solvent can also interfere with the polymerization.
-
Solution: Use high-purity, anhydrous solvents. It is recommended to purify solvents using an appropriate drying agent and distill them before use.
-
Issue 2: Broad Polydispersity Index (PDI) or Bimodal GPC Trace
Q: My GPC results show a broad PDI (>1.3) or a bimodal distribution for my poly(β-butyrolactone). What could be the cause?
A: A broad or multimodal molecular weight distribution suggests a loss of control over the polymerization, which can be caused by several factors:
-
Multiple Active Species: Impurities (like water) can generate new initiating species, leading to different polymer chains growing simultaneously.
-
Chain Transfer Reactions: Transesterification, either intermolecular (between polymer chains) or intramolecular (backbiting), can broaden the PDI. This is more prevalent at higher temperatures and longer reaction times.
-
Slow Initiation: If the initiation rate is much slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader PDI.
-
Catalyst Aggregation: Some catalysts can exist as aggregates (e.g., dimers), which may have different activities compared to the monomeric form.[4]
Solutions:
-
Purification: Rigorous purification of monomer and solvent is critical.
-
Optimize Temperature and Time: Lowering the reaction temperature and shortening the reaction time (while ensuring adequate conversion) can minimize side reactions.
-
Choice of Catalyst and Initiator: Select a well-defined, single-site catalyst known for controlled polymerization of BBL.[4] The choice of initiator is also crucial; for example, some systems require an alcohol as a co-initiator.[3]
-
GPC System Troubleshooting: Ensure your GPC system is functioning correctly. Issues like column degradation or improper calibration can also lead to inaccurate results.
Issue 3: Discrepancy Between Theoretical and Experimental Molecular Weight
Q: The experimental molecular weight (Mn) of my polymer, determined by GPC, does not match the theoretical value. Why is this happening?
A: This is a common observation and can be attributed to several factors:
-
Inaccurate Initiator Concentration: The actual concentration of the active initiator may be lower than calculated due to degradation or impurities.
-
Chain Transfer Reactions: As mentioned above, transesterification can affect the number of polymer chains and thus the Mn.
-
GPC Calibration: GPC provides a relative molecular weight based on calibration with standards (e.g., polystyrene). The hydrodynamic volume of poly(β-butyrolactone) may differ from the standards, leading to inaccurate Mn values.
-
Side Reactions: Elimination reactions can lead to the formation of crotonates and polymer degradation, affecting the final molecular weight.[1]
Solutions:
-
Initiator Titration: For some initiators, titration can determine the concentration of active species.
-
NMR End-Group Analysis: ¹H NMR can be used to determine the Mn by comparing the integration of the end-group signals to that of the repeating monomer units. This provides an absolute Mn value.
-
MALDI-TOF Mass Spectrometry: This technique can provide precise information about the mass of individual polymer chains and their end groups.[5][6]
-
Optimize Reaction Conditions: Minimize side reactions by optimizing temperature and reaction time.
Frequently Asked Questions (FAQs)
Catalyst and Reaction Mechanism
Q1: What are the common classes of catalysts used for BBL ROP?
A: A variety of catalysts have been developed for the ROP of BBL, including:
-
Zinc-based catalysts: β-diiminate zinc alkoxides are highly active for the living polymerization of BBL.[4]
-
Organoboron catalysts: These offer a metal-free alternative.[7]
-
Yttrium and other rare-earth metal catalysts: These are known for their high activity and stereoselectivity.
-
Aluminum-based catalysts: These are also effective for BBL ROP.[8]
-
Zirconium-based catalysts: These can initiate living polymerization of BBL.[1][9]
-
Organocatalysts: N-heterocyclic carbenes (NHCs) and other strong bases can also be used.[10]
Q2: What are the main mechanistic pathways for BBL ring-opening?
A: There are two primary mechanisms for the ring-opening of BBL:[11]
-
Coordination-Insertion Mechanism: The monomer first coordinates to the metal center of the catalyst, followed by insertion into the metal-initiator bond. This typically involves cleavage of the acyl-oxygen bond.[3][4]
-
Anionic Mechanism: A nucleophilic initiator attacks the β-lactone, usually leading to cleavage of the alkyl-oxygen bond.[12]
Experimental Procedures
Q3: Can you provide a general protocol for the ROP of BBL?
A: The following is a general procedure, but specific conditions will vary depending on the catalyst system. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3]
-
Preparation: Dry all glassware in an oven at >120°C overnight.
-
Reagent Charging: In a glovebox, charge a Schlenk flask with the catalyst and a stir bar.
-
Solvent and Monomer Addition: Add the desired amount of anhydrous solvent (e.g., toluene) and the purified β-butyrolactone monomer. If an initiator (e.g., an alcohol) is required, it should be added at this stage.
-
Polymerization: Place the flask in a thermostatically controlled oil bath at the desired reaction temperature and stir.
-
Monitoring: At specific time intervals, an aliquot of the reaction mixture can be taken using a syringe, quenched (e.g., with wet CDCl₃), and analyzed by ¹H NMR to determine monomer conversion.[3]
-
Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated (e.g., by adding a small amount of acidic methanol). The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
Q4: How do I purify β-butyrolactone monomer?
A: A common and effective purification method is as follows:[1]
-
Stir the commercially available β-butyrolactone over calcium hydride (CaH₂) for 2-3 days at room temperature.
-
Perform a fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature and pressure (e.g., 40-50°C at 30 mbar).[1]
-
Store the purified monomer under an inert atmosphere, preferably in a glovebox freezer.
Polymer Characterization
Q5: How can I use ¹H NMR to troubleshoot my polymerization?
A: ¹H NMR is a powerful tool for monitoring BBL ROP and identifying potential issues:
-
Monomer Conversion: By integrating the signals of the monomer and the polymer, you can calculate the conversion at any given time.
-
Side Reactions: The presence of signals corresponding to crotonates (around 5.8-7.0 ppm) indicates that elimination side reactions have occurred.[1]
-
End-Group Analysis: By comparing the integrals of the polymer backbone protons to those of the end-group protons, you can determine the number-average molecular weight (Mn).[1]
Q6: What information can MALDI-TOF MS provide about my polymer?
A: MALDI-TOF mass spectrometry is a valuable technique for detailed polymer characterization:
-
Absolute Molecular Weight: It provides the absolute molecular weight of the polymer chains, unlike GPC which gives a relative value.
-
End-Group Identification: The high resolution of MALDI-TOF allows for the precise determination of the mass of the end groups, confirming the initiation and termination steps.[5][6]
-
Detection of Side Products: It can reveal the presence of side products, such as cyclic polymers or chains formed from impurities.
Data Presentation
Table 1: Comparison of Different Catalyst Systems for BBL ROP
| Catalyst System | Temperature (°C) | Time (h) | Monomer/Catalyst Ratio | Conversion (%) | Mn (kDa) | PDI | Reference |
| (BDI-1)ZnOⁱPr | 25 | 1 | 200 | 90 | - | <1.1 | [3] |
| Thioether-amide Zinc Complex | 80 | 1 | 100 | >99 | 9.1 | 1.14 | [3] |
| Zirconium Compound | 80 | 6 | 200 | 83 | 12.0 | 1.05 | [1][9] |
| Organoboron Catalyst | 100 | 1 | 100 | 49.3 | 4.3 | 1.13 | [7] |
| Trifluoromethane sulfonic acid | 25 | 24 | 100 | 95 | 8.2 | 1.25 | [13] |
Note: This table presents a selection of data from the literature and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of β-Butyrolactone
-
Glassware Preparation: All glassware (Schlenk flask, stir bar, syringes) should be dried in an oven at a minimum of 120°C for at least 12 hours and then cooled under vacuum.
-
Reagent Preparation:
-
Monomer: Purify β-butyrolactone by stirring over CaH₂ for 48-72 hours, followed by distillation under reduced pressure. Store the purified monomer under an inert atmosphere.[1]
-
Solvent: Use anhydrous grade solvent (e.g., toluene, THF). If necessary, further dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for THF).
-
Catalyst/Initiator: Handle all catalysts and initiators under an inert atmosphere in a glovebox. Prepare a stock solution of the catalyst/initiator of a known concentration if desired.
-
-
Polymerization Setup:
-
In a glovebox, add the catalyst to a pre-dried Schlenk flask equipped with a stir bar.
-
Add the desired amount of anhydrous solvent to dissolve the catalyst.
-
If a co-initiator (e.g., an alcohol) is used, add it at this stage.
-
Add the purified β-butyrolactone monomer to the reaction flask.
-
-
Reaction:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in a pre-heated oil bath at the desired temperature and begin stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals for ¹H NMR analysis. To do this, quickly unseal the flask under a positive pressure of inert gas, withdraw a small sample with a syringe, and quench it in a vial containing deuterated chloroform with a trace of an acid or water.
-
-
Work-up:
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Terminate the polymerization by adding a few drops of a quenching agent (e.g., methanol or acidic methanol).
-
Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., cold methanol, hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure and determine monomer conversion and Mn (via end-group analysis) using ¹H and ¹³C NMR spectroscopy.
-
Use MALDI-TOF mass spectrometry for absolute molecular weight determination and end-group verification.
-
Mandatory Visualization
References
- 1. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The identification of synthetic homopolymer end groups and verification of their transformations using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copolymerization of β-Butyrolactones into Functionalized Polyhydroxyalkanoates Using Aluminum Catalysts: Influence of the Initiator in the Ring-Opening Polymerization Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective O-acyl ring-opening of β-butyrolactone catalyzed by trifluoromethane sulfonic acid: application to the preparation of well-defined block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Beta-Butyrolactone (BBL) Purification for High-Quality Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying beta-butyrolactone (BBL) monomer for successful ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate) (PHB).
Troubleshooting Guide
This section addresses common issues encountered during BBL purification and polymerization.
Question: My polymerization of this compound results in a low molecular weight polymer with a broad polydispersity index (PDI). What are the likely causes?
Answer: Low molecular weight and a broad PDI in the resulting poly(3-hydroxybutyrate) (PHB) are often indicative of impurities in the this compound (BBL) monomer. The most common culprit is water, which can initiate polymerization and interfere with the desired controlled reaction. Other impurities can also act as unwanted initiators or chain transfer agents, leading to a loss of control over the polymerization process. For successful anionic ring-opening polymerization (ROP), it is crucial to use highly purified BBL. A well-controlled living polymerization should yield a narrow PDI, typically in the range of 1.03–1.07.[1][2]
Question: I've noticed the formation of a crotonate species during my anionic ROP of BBL. What causes this and how can I prevent it?
Answer: The formation of crotonate species is a common side reaction in the anionic polymerization of BBL, often initiated by the abstraction of a β-proton from the monomer.[1] This can be triggered by certain initiators or impurities. To minimize this, ensure your BBL monomer is of the highest purity and that your reaction is carried out under strictly inert conditions. The choice of initiator and reaction conditions also plays a significant role.
Question: My polymerization reaction is not initiating or is proceeding very slowly. What could be the issue?
Answer: A failure to initiate or a sluggish polymerization rate can be due to several factors. Impurities in the BBL monomer can react with and deactivate the initiator. The purity of the initiator itself is also critical. Additionally, the reaction conditions, such as temperature and solvent polarity, can significantly impact the polymerization kinetics. For instance, in anionic polymerization, the choice of counterion and solvent can either accelerate or retard the reaction.
Question: How can I confirm the purity of my this compound monomer before polymerization?
Answer: The purity of BBL can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6] GC-MS is particularly useful for identifying and quantifying volatile impurities. NMR can be used to detect structural impurities and can also be adapted for quantitative analysis. Karl Fischer titration is a standard method for accurately determining the water content in the purified monomer.
Frequently Asked Questions (FAQs)
What are the most effective methods for purifying this compound?
The most commonly employed and effective method for purifying BBL involves two main steps:
-
Drying: The monomer is first dried over a suitable desiccant to remove water. Calcium hydride (CaH₂) is a widely used and effective drying agent for this purpose.[7]
-
Distillation: Following drying, the BBL is purified by distillation, typically under reduced pressure (vacuum distillation), to separate it from the drying agent and other non-volatile impurities. For higher purity, fractional distillation can be employed to separate impurities with boiling points close to that of BBL.
For achieving even higher purity, an additional treatment with an oxidizing agent like potassium permanganate before distillation has been shown to improve polymerization control and reaction rates.[8][9]
Why is it so critical to remove water from the BBL monomer?
Water is a significant impurity in the context of BBL polymerization, especially for anionic ROP. Water can act as an initiator, leading to uncontrolled polymerization and resulting in polymers with low molecular weight and a broad molecular weight distribution.[10][11] It can also react with and consume the initiator, reducing its efficiency. Therefore, ensuring an extremely low water content in the BBL monomer is paramount for achieving a controlled and living polymerization.
What are the storage recommendations for purified this compound?
Purified BBL is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To prevent degradation and contamination, it is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Quantitative Data on Purification Methods
The following table summarizes the expected outcomes of different purification methods on the quality of the resulting PHB.
| Purification Method | Key Impurities Targeted | Expected Purity | Impact on Polymerization (PHB) |
| Drying with CaH₂ followed by Vacuum Distillation | Water, non-volatile impurities | Low water content (ppm level) | Enables controlled polymerization, leading to targeted molecular weights and narrow PDI (typically 1.03-1.07).[1][2] |
| Drying with CaH₂, Treatment with KMnO₄, and Fractional Distillation | Water, oxidizable impurities, impurities with close boiling points | High purity, reduced levels of various contaminants | Enhanced control over polymerization, potentially faster reaction rates, and improved polymer properties.[8][9] |
Experimental Protocols
Protocol 1: Purification of this compound using Calcium Hydride and Vacuum Distillation
Objective: To remove water and non-volatile impurities from commercial this compound.
Materials:
-
This compound (commercial grade)
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus (condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Drying:
-
Place the BBL to be purified in a dry round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, add calcium hydride (approximately 10-20 g per liter of BBL).[7]
-
Stir the mixture at room temperature overnight. The reaction between CaH₂ and water will produce hydrogen gas, so ensure the setup is not completely sealed to allow for gas to escape through a bubbler or a needle connected to an inert gas line.
-
-
Vacuum Distillation:
-
Assemble the distillation apparatus, ensuring all glassware is thoroughly dried.
-
Connect the flask containing the BBL and CaH₂ mixture to the distillation setup.
-
Apply vacuum to the system and gradually heat the flask using a heating mantle.
-
Collect the distilled BBL in a receiving flask cooled in an ice bath. The boiling point of BBL is approximately 71-73 °C at 39 hPa.[2]
-
Discard the initial and final fractions to ensure the collection of the purest monomer.
-
Store the purified BBL under an inert atmosphere.
-
Protocol 2: Enhanced Purification with Potassium Permanganate Treatment
Objective: To achieve a higher purity of BBL by removing oxidizable impurities.
Procedure:
-
Follow the drying procedure with calcium hydride as described in Protocol 1.
-
After drying, and before distillation, add a small amount of potassium permanganate (KMnO₄) to the BBL.
-
Stir the mixture for several hours. A color change will indicate the oxidation of impurities.
-
Proceed with vacuum distillation as described in Protocol 1 to separate the purified BBL from the manganese dioxide formed and other impurities. This additional step leads to a monomer of higher purity, resulting in a higher rate of polymerization and improved control over the process.[8][9]
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound and its impact on the quality of the resulting polymer.
Caption: Workflow for BBL purification and its effect on polymerization.
References
- 1. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. lcms.cz [lcms.cz]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. mdpi.com [mdpi.com]
- 9. β-butyrolactone | Encyclopedia MDPI [encyclopedia.pub]
- 10. Anionic Polymerization of e-Caprolactam under the Influence of Water: 2. Kinetic Model [publica.fraunhofer.de]
- 11. mdpi.com [mdpi.com]
Preventing crotonate formation during anionic polymerization of beta-butyrolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the anionic polymerization of β-butyrolactone (β-BL). The focus is on preventing the formation of crotonate, a common and often undesirable side product.
Frequently Asked Questions (FAQs)
Q1: What is crotonate and why is its formation a problem in β-BL polymerization?
A1: Crotonate refers to the unsaturated carboxylate species (trans-crotonate) that can be formed during the anionic ring-opening polymerization (AROP) of β-butyrolactone. Its formation is considered a side reaction that can lead to polymers with undesired end-groups, affect the molecular weight control, and potentially alter the final properties of the poly(3-hydroxybutyrate) (PHB).[1][2] The presence of crotonate end-groups is a common issue in β-BL AROP, and their complete elimination can be challenging.[1]
Q2: What are the main mechanisms leading to crotonate formation?
A2: There are two primary mechanisms responsible for crotonate formation during the anionic polymerization of β-BL:
-
Initiation by Deprotonation: Strongly basic initiators can abstract an acidic proton from the C3 position (α-carbon) of the β-butyrolactone monomer. This generates an enolate intermediate that can rearrange to form a crotonate anion, which then initiates polymerization.[1][3][4] This is particularly prevalent with initiators like alkali metal naphthalenides or hydrides.[1][3][5]
-
Chain Transfer to Monomer/Polymer: A propagating carboxylate active center can abstract an acidic proton from a monomer molecule or another polymer chain. This terminates the growing chain and generates a new crotonate initiating species. This process is described as an E1cB (elimination unimolecular conjugate base) mechanism and can lead to polymer degradation and loss of molecular weight control.[1]
Q3: How does the choice of initiator affect crotonate formation?
A3: The initiator's basicity and nucleophilicity play a crucial role in determining the extent of crotonate formation.[1][6]
-
Strongly Basic/Nucleophilic Initiators: Initiators like alkali metal naphthalenides, hydrides, and some alkoxides (e.g., t-BuOK) have a high tendency to deprotonate the monomer, leading to a higher proportion of crotonate end-groups.[3][4][5][7] In some cases, with very basic initiators, the polymerization proceeds almost exclusively through crotonate initiation.[1]
-
Weakly Nucleophilic/Basic Initiators: Carboxylate salts and phenoxides are generally considered weaker nucleophiles and bases.[1][4] While they can still lead to crotonate formation, the propensity is often lower compared to stronger bases. The ratio of different initiation pathways (and thus the proportion of crotonate end groups) for phenoxides depends on the substituents on the phenyl ring, which modulates their basicity.[1][6]
-
Non-ionic Initiators: Certain non-ionic initiators, such as tributyltin methoxide, have been reported to yield poly(β-D,L-butyrolactone) free of crotonate groups.[2]
Troubleshooting Guide
Problem 1: High percentage of crotonate end-groups detected in the final polymer.
| Potential Cause | Suggested Solution |
| Initiator is too basic. | Switch to a less basic initiator. For example, if using an alkali metal hydride or naphthalenide, consider using a sodium phenoxide derivative with electron-withdrawing groups or a carboxylate salt.[1][4] |
| High reaction temperature. | Lower the polymerization temperature. Higher temperatures can favor the elimination reaction that leads to crotonate formation.[8] Polymerizations are often carried out at room temperature.[1] |
| Inappropriate solvent. | The choice of solvent can influence the reactivity of the initiator and propagating species. Polar aprotic solvents like DMSO or THF (often with a crown ether) are commonly used.[1] The solvent system can affect the aggregation of ionic species and thus their basicity. |
| Monomer impurities. | Ensure the β-butyrolactone monomer is of high purity. Impurities could potentially react with the initiator or propagating chains, leading to side reactions. Purification of the monomer is a critical step.[1] |
Problem 2: Poor control over molecular weight and broad polydispersity.
| Potential Cause | Suggested Solution |
| Chain transfer reactions. | The presence of chain transfer to the monomer or polymer, often leading to crotonate formation, can broaden the molecular weight distribution.[1] Optimizing the initiator, temperature, and monomer-to-initiator ratio can help minimize these side reactions. |
| Slow initiation compared to propagation. | If the initiation is not rapid and quantitative, it can lead to a broad molecular weight distribution. The choice of initiator and solvent system is critical to ensure efficient initiation. The use of crown ethers with alkali metal counterions in THF can help to activate the initiator.[1][3] |
Quantitative Data Summary
The following table summarizes the influence of different sodium phenoxide initiators on the formation of various initial groups in the resulting poly(3-hydroxybutyrate), including crotonate. The basicity of the phenoxide, influenced by the substituent on the phenyl ring, directly impacts the initiation pathway.
| Initiator | pKa of Phenol (in DMSO) | Crotonate Initial Groups (%) | Phenoxy Initial Groups (%) | Hydroxy Initial Groups (%) |
| p-NO₂PhONa | 11.0 | ~15 | ~85 | ~0 |
| p-ClPhONa | 13.1 | ~20 | ~80 | ~0 |
| NapthONa | 13.9 | ~30 | ~70 | ~0 |
| PhONa | 18.0 | ~50 | ~40 | ~10 |
| p-CH₃OPhONa | 19.0 | ~60 | ~20 | ~20 |
Data adapted from studies on the anionic polymerization of β-butyrolactone initiated with sodium phenoxides.[1]
Experimental Protocols
General Procedure for Anionic Ring-Opening Polymerization of β-Butyrolactone
This protocol is a generalized procedure based on common practices in the literature.[1] Specific modifications may be necessary depending on the chosen initiator and desired polymer characteristics.
1. Materials and Reagents:
-
β-butyrolactone (monomer)
-
Anionic initiator (e.g., sodium phenoxide, potassium naphthalenide)
-
Anhydrous solvent (e.g., DMSO, THF)
-
Crown ether (e.g., 18-crown-6, if using THF with an alkali metal initiator)
-
Quenching agent (e.g., acidified Dowex 50WX8 resin, methanol)
-
Inert gas (e.g., Argon or Nitrogen)
2. Monomer and Solvent Purification:
-
β-butyrolactone: Purify by drying over CaH₂ followed by fractional distillation under reduced pressure. Store under an inert atmosphere.[1]
-
Solvent (THF/DMSO): Purify by standard procedures for obtaining anhydrous solvents and store over molecular sieves under an inert atmosphere.
3. Polymerization Setup:
-
All glassware should be flame-dried or oven-dried and assembled under a positive pressure of inert gas.
-
The polymerization is typically carried out in a glovebox with a dry atmosphere (H₂O < 1 ppm).[1]
4. Polymerization Procedure:
-
In the glovebox, add the desired amount of anhydrous solvent to a reaction flask equipped with a magnetic stirrer.
-
Add the initiator to the solvent and stir until dissolved. If using a crown ether, add it at this stage (typically in a 1:1 molar ratio with the initiator).
-
Add the purified β-butyrolactone monomer to the initiator solution. The monomer concentration is typically in the range of 1 to 8 mol/L.[1]
-
Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time. The reaction progress can be monitored by techniques such as FTIR by observing the disappearance of the carbonyl band of the lactone at ~1820 cm⁻¹.[1]
-
Quench the polymerization by adding the quenching agent. For example, acidification with Dowex 50WX8 resin.[1]
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
5. Characterization:
-
Determine the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Analyze the polymer structure and end-groups by ¹H NMR and ¹³C NMR spectroscopy. The presence of crotonate groups can be identified by characteristic signals in the NMR spectrum.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
Strategies to minimize catalyst residues in poly(3-hydroxybutyrate)
Technical Support Center: Poly(3-hydroxybutyrate) Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing catalyst and process residues in poly(3-hydroxybutyrate) (P3HB).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residues from P3HB? A1: Removing impurities such as cellular debris, endotoxins, and residual solvents is crucial, especially for biomedical applications. For instance, endotoxins from Gram-negative bacteria used in P3HB fermentation can cause strong immune responses.[1] Solvent residues can impact the biocompatibility and physical properties of the final product. High purity is essential for consistent material performance, thermal stability, and mechanical strength.[2][3]
Q2: What are the common sources of residues in P3HB? A2: For biologically produced P3HB, the primary residues are components of the host microorganisms, such as proteins, lipids, and endotoxins from the cell wall. In chemically synthesized P3HB, residues primarily consist of the catalysts used for polymerization, such as titanium isopropoxide or other transesterification catalysts.[4][5][6] Residual solvents from the extraction and purification process are another common source of contamination for both types.[1]
Q3: What are the main strategies for purifying P3HB? A3: The main strategies include:
-
Solvent Extraction: This is a highly efficient and common method that uses solvents to dissolve the P3HB, leaving behind insoluble cellular material.[1][7] Halogenated solvents like chloroform are effective but pose environmental and health risks.[1] Greener solvents such as cyclohexanone, 1,3-dioxolane, acetic acid, and dimethyl carbonate are gaining traction.[7][8][9][10][11]
-
Chemical Digestion: Using agents like sodium dodecyl sulfate (SDS) or NaOH to lyse cells and wash away non-P3HB biomass.[3][7]
-
Enzymatic Treatment: Employing enzymes like lysozyme, bromelain, and trypsin to break down cellular components, offering a milder purification route.[12]
-
Supercritical Fluid Extraction: Using supercritical CO₂, sometimes with a co-solvent like ethanol, to remove impurities like residual oils. This method avoids large volumes of hazardous organic solvents.[13]
Q4: How can I analyze the purity and quality of my P3HB sample? A4: Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify P3HB by first hydrolyzing the polymer to crotonic acid, which is then measured.[7]
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymer, which are critical for its mechanical properties.[4][5]
-
Differential Scanning Calorimetry (DSC): Analyzes thermal properties such as melting temperature and crystallinity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the polymer.[15]
Troubleshooting Guides
Problem 1: Low P3HB yield after solvent extraction and precipitation.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Ensure the solvent, temperature, and time are optimized. For example, using cyclohexanone may require heating to 125 °C for complete dissolution.[7] For acetic acid, temperatures above 90 °C show high solubilization efficiency.[8] |
| Polymer Loss During Filtration | Use a filter with an appropriate pore size (e.g., 0.42 µm) to prevent loss of precipitated polymer.[7] Ensure the polymer is fully precipitated before filtration. |
| Inefficient Precipitation | The choice and volume of the anti-solvent are critical. For a cyclohexanone solution, adding methanol (4:1 anti-solvent to solvent ratio) effectively precipitates P3HB.[7] |
| Polymer Degradation | High temperatures during extraction can cause thermal degradation, reducing molecular weight and yield.[2] Monitor extraction temperatures and times closely. The use of certain solvents can also degrade the biopolymer.[1] |
Problem 2: P3HB sample shows poor mechanical properties (e.g., brittleness).
| Possible Cause | Suggested Solution |
| High Crystallinity | The high crystallinity of P3HB contributes to its brittleness.[2] Strategies to reduce this include blending P3HB with other polymers or using plasticizers.[2] |
| Low Molecular Weight | Polymer degradation during extraction (due to harsh solvents or high temperatures) can lower the molecular weight, negatively impacting mechanical properties.[1][2] Use milder extraction methods or optimize conditions to preserve molecular weight. A weight average molecular weight above 5000 kDa is associated with improved mechanical properties.[7] |
| Residual Impurities | Cellular debris or other residues can act as stress concentrators, leading to premature failure. Improve the purification process to achieve higher purity. |
Problem 3: Final product has high levels of residual solvent.
| Possible Cause | Suggested Solution |
| Inefficient Drying | The precipitated polymer must be dried thoroughly under vacuum to remove all traces of solvent and anti-solvent. |
| Solvent Choice | Highly volatile solvents like chloroform may be harder to remove completely and pose health risks.[8] Consider alternative, less hazardous solvents where appropriate. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the performance of various environmentally friendly solvents compared to the conventional (chloroform) method for P3HB purification.
| Method | Solvent | Purity (%) | Yield/Recovery (%) | Key Conditions | Source |
| Chemical Digestion | Sodium Dodecyl Sulfate (SDS) | 97.6 | 92.5 | Biomass washed with SDS solution (pH 10). | [7] |
| Solvent Extraction | Cyclohexanone (CYC) | 99.3 ± 0.05 | 97.8 | 125 °C for 15 min, precipitation with methanol. | [7] |
| Solvent Extraction | Acetic Acid | Similar to chloroform method | 54.8 | >90 °C, precipitation with methanol. | [8] |
| Conventional Control | Chloroform | Similar to acetic acid method | 59.9 | Standard extraction process. | [8] |
| Solvent Extraction | 1,3-Dioxolane | 99.3 ± 0.5 | 94.1 ± 0.4 | 80 °C, 4h extraction, 150 rpm shaking. | [11] |
| Solvent Extraction | Dimethyl Carbonate (DMC) | Not specified | 32.3 (recovery) | Reflux for 4h at 90 °C. | [10] |
| Enzymatic Treatment | Bromelain (2.0%) | 88.8 | Not specified | 50 °C, pH 9.0. | [12] |
| Enzymatic Treatment | Pancreatin | 90.0 | Not specified | Optimized conditions. | [12] |
| Supercritical Fluid | CO₂ with Ethanol co-solvent | Not specified | 93 (oil removal) | 150 bar, 50 °C. | [13] |
Experimental Protocols
Protocol 1: P3HB Extraction using Cyclohexanone (CYC) This protocol is adapted from a study on P3HB recovery from Azotobacter vinelandii.[7]
-
Preparation : Grind 150 mg of dry cell biomass using a mortar and pestle.
-
Dissolution : Transfer the ground biomass to a round-bottom flask. Add 20 mL of cyclohexanone.
-
Extraction : Heat the mixture to 125 °C for 15 minutes while stirring magnetically at 700 rpm.
-
Cooling : Cool the mixture to 70 °C.
-
Precipitation : Add 80 mL of methanol as an anti-solvent to precipitate the P3HB. Stir for an additional 2 minutes.
-
Filtration : Filter the mixture under vacuum using a pre-weighed filter paper (e.g., Whatman, 0.42 µm pore size).
-
Drying : Dry the recovered P3HB pellet in an oven to remove residual solvent.
Protocol 2: P3HB Purification using 1,3-Dioxolane This protocol is based on an optimized and scaled-up green solvent extraction method.[9][11]
-
Preparation : Prepare a suspension of dried cells at a solid-to-solvent ratio of 5% (w/v) in 1,3-dioxolane (e.g., 50 g of dry cells in 1,000 mL of solvent).
-
Extraction : Place the suspension in a shaking water bath at 80 °C. Agitate at 150 rpm for 4 hours.
-
Separation : After extraction, add 3 volumes of water to the solution to induce phase separation and precipitation of the P3HB.
-
Recovery : The purified P3HB will float on the surface. Separate the polymer by centrifugation at approximately 4,600 x g for 5 minutes at room temperature.
-
Drying : Dry the recovered P3HB to remove residual water and solvent.
Visualizations
Caption: Workflow for solvent-based purification of P3HB from bacterial biomass.
Caption: Decision matrix for selecting a P3HB purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Poly(3-hydroxybutyrate) (P3HB) from Alternative, Scalable (Waste) Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reaction temperature on beta-butyrolactone polymerization kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of reaction temperature on the kinetics of beta-butyrolactone (β-BL) polymerization.
Troubleshooting Guide
This section addresses common issues encountered during β-butyrolactone polymerization experiments.
Question: Why is there no or very low monomer conversion?
Answer: Low or no conversion is typically due to insufficient thermal energy for the reaction to proceed effectively.
-
Issue: The reaction temperature is too low. The ring-opening polymerization (ROP) of β-butyrolactone often requires moderate heating to achieve significant reaction rates.[1]
-
Troubleshooting Steps:
-
Confirm your reaction temperature. No polymerization is typically observed at room temperature, and only trace amounts of polymer may form at 50 °C.[1]
-
Increase the reaction temperature. A significant boost in reaction rate and conversion is often observed at temperatures of 80 °C or higher.[1][2] For instance, with certain organocatalysts, increasing the temperature from 50 °C to 80 °C can elevate conversion from trace amounts to over 75%.[2]
-
Verify catalyst activity. Ensure the catalyst was properly stored and handled, as some catalysts may be sensitive to air or moisture.
-
Check monomer purity. Impurities in β-butyrolactone can inhibit the polymerization process.[3][4]
-
Question: The polymer has a very broad molecular weight distribution (high dispersity, Đ). What went wrong?
Answer: A high dispersity index (Đ) suggests a loss of control over the polymerization, which can be caused by several factors, many of which are temperature-dependent.
-
Issue: The reaction temperature may be too high, leading to side reactions.
-
Troubleshooting Steps:
-
Review Reaction Temperature: Temperatures above a certain optimum can induce polymer degradation or undesirable side reactions, leading to a broader molecular weight distribution. For example, in one study, increasing the temperature from 100 °C to 120 °C caused a moderate increase in Đ.[2]
-
Monitor for Side Reactions: High temperatures can lead to thermal degradation of the polymer, causing random chain cleavage and broadening the dispersity.[5]
-
Consider the Catalyst System: Some catalyst systems are inherently more prone to side reactions like transesterification, which can broaden the molecular weight distribution.[6] Ensure you are using a well-controlled catalyst system.
-
Limit Reaction Time: Even at optimal temperatures, excessively long reaction times can sometimes lead to an increase in dispersity due to side reactions.
-
Question: The number-average molecular weight (Mn) of my polymer is lower than expected. Why?
Answer: A lower-than-expected molecular weight can be a direct result of the reaction temperature being too high.
-
Issue: Polymer degradation or side reactions are occurring at elevated temperatures.
-
Troubleshooting Steps:
-
Decrease Reaction Temperature: High temperatures can cause thermal degradation of the polyhydroxybutyrate (PHB) being formed, leading to a rapid decrease in molecular weight.[5] In studies, a drop in Mn has been observed when the temperature was increased to 120 °C, suggesting polymer degradation.[1][2]
-
Optimize Temperature: Identify the optimal temperature for your specific catalyst system. Often, a reference working temperature around 100 °C is chosen to achieve high conversion while avoiding undesirable degradation processes.[1][2]
-
Check for Impurities: Impurities in the monomer or solvent can act as chain transfer agents, limiting the final molecular weight.
-
Frequently Asked Questions (FAQs)
What is the typical temperature range for β-butyrolactone polymerization?
The optimal temperature is highly dependent on the catalyst system used. However, for many common organocatalysts, the effective temperature range is between 60 °C and 120 °C.
-
No significant polymerization is usually observed at room temperature.[1][2]
-
Moderate heating, often above 50 °C, is required to achieve significant reaction rates.[1][2]
-
Temperatures around 80-100 °C often provide a good balance of high conversion and controlled polymerization.[2][7]
-
Temperatures of 120 °C or higher can lead to polymer degradation.[1][2]
How does reaction temperature affect the polymerization rate?
Reaction temperature is a key factor in the ring-opening polymerization of β-butyrolactone.[2] Generally, increasing the temperature leads to a higher reaction rate. Semilogarithmic plots of monomer concentration over time show a clear increase in the polymerization rate constant as the temperature is raised from 80 °C to 100 °C.[2]
How does temperature impact the final polymer's molecular weight (Mn) and dispersity (Đ)?
The effect of temperature on Mn and Đ is a balance between promoting polymerization and inducing side reactions.
-
From 50 °C to 100 °C: Increasing the temperature in this range generally leads to higher monomer conversion and, consequently, a controlled increase in molecular weight, often with a low dispersity index (Đ < 1.3).[2]
-
Above 100 °C: At very high temperatures (e.g., 120 °C), a drop in the number-average molecular weight (Mn) and an increase in dispersity (Đ) may be observed.[1][2] This is attributed to side processes like polymer degradation in the reaction medium.[1][2]
Data Presentation
Table 1: Effect of Temperature on rac-β-Butyrolactone Polymerization
The following table summarizes the results from polymerization experiments using the organocatalyst Lᵖᵀᵒˡ in toluene with a monomer-to-catalyst ratio of 100:1 for 1 hour.
| Entry | Temperature (°C) | Conversion (%) | Mn (kg mol⁻¹) | Dispersity (Đ) |
| 1 | Room Temp | 0 | - | - |
| 2 | 50 | Trace | - | - |
| 3 | 80 | 76 | 4.8 | 1.27 |
| 4 | 100 | >99 | 6.9 | 1.28 |
| 5 | 120 | >99 | 5.8 | 1.35 |
Data adapted from studies on NHC-CDI betaine organocatalysts.[1][2]
Experimental Protocols
General Protocol for Ring-Opening Polymerization of rac-β-Butyrolactone
This protocol provides a typical procedure for conducting the polymerization in a controlled environment.
-
Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the desired amount of catalyst.
-
Reagent Addition: The monomer (rac-β-butyrolactone) and solvent (e.g., toluene, 2 mL) are added sequentially to the Schlenk flask. If an initiator or activating agent (e.g., isopropanol) is required, it is also added at this stage.[7]
-
Reaction: The flask is sealed, removed from the glovebox, and placed in a thermostatically controlled heating block set to the desired reaction temperature (e.g., 80 °C, 100 °C). The mixture is stirred.[7]
-
Monitoring: At specified time intervals, a small aliquot of the polymerization mixture is sampled using a syringe or pipette.[7]
-
Quenching: The sampled aliquot is quenched, typically in deuterated chloroform (CDCl₃), which may be wet to ensure termination.[7]
-
Analysis:
-
Monomer Conversion: The quenched sample is analyzed by ¹H NMR spectroscopy. Monomer conversion is determined by integrating the respective methine resonances of the β-butyrolactone monomer and the resulting polyhydroxybutyrate (PHB) polymer.[2][7]
-
Molecular Weight and Dispersity: The molecular weight (Mn) and dispersity (Đ) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.[2]
-
Visualizations
Diagrams of Workflows and Mechanisms
References
- 1. digital.csic.es [digital.csic.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-butyrolactone | Encyclopedia MDPI [encyclopedia.pub]
- 5. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ring-Opening Polymerization of rac-β-Butyrolactone Promoted by New Tetradentate Thioether-Amide Ligand-Type Zinc Complexes | MDPI [mdpi.com]
Solvent effects on the stereoselectivity of beta-butyrolactone polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective polymerization of β-butyrolactone. The information is compiled from various studies to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the stereoselectivity of β-butyrolactone polymerization?
A1: The solvent can significantly influence the stereoselectivity of the polymerization by interacting with the catalyst, the monomer, and the growing polymer chain. The polarity and coordinating ability of the solvent are key factors. Coordinating solvents, such as tetrahydrofuran (THF), can compete with the monomer for coordination to the catalyst's active site. This can alter the geometry of the transition state and, consequently, the stereoselectivity of the monomer insertion. In contrast, non-coordinating solvents like toluene or hexane have a less direct interaction with the catalytic center, which may lead to a different stereochemical outcome. The specific effect is highly dependent on the catalyst system being used.
Q2: What is the general mechanism of stereocontrol in the ring-opening polymerization of β-butyrolactone?
A2: Stereocontrol in the ring-opening polymerization of racemic β-butyrolactone is typically governed by either a chain-end control or an enantiomorphic site control mechanism.
-
Chain-end control: The stereochemistry of the last inserted monomer unit at the growing polymer chain dictates the stereochemistry of the next monomer addition.
-
Enantiomorphic site control: The chirality of the catalyst's active site determines which enantiomer of the monomer is preferentially polymerized. The nature of the catalyst's ligands and their interaction with the incoming monomer are crucial in this mechanism.
The solvent can influence both mechanisms by altering the conformation of the polymer chain end or by modifying the catalyst's chiral environment.
Q3: Can the solvent affect the rate of polymerization?
A3: Yes, the solvent can have a pronounced effect on the polymerization rate. For instance, in polymerizations involving zirconium-based catalysts, weakly coordinating solvents like toluene or benzene have been observed to yield higher activity compared to a more strongly coordinating solvent like THF.[1][2] This is because THF can coordinate to the metal center, potentially hindering the coordination of the β-butyrolactone monomer and thus slowing down the rate of polymerization.[1][2]
Q4: Are there specific catalyst systems that are particularly sensitive to solvent effects regarding stereoselectivity?
A4: While many catalyst systems exhibit some degree of solvent dependency, those that rely on subtle non-covalent interactions for stereocontrol can be particularly sensitive. For example, catalyst systems where hydrogen bonding between the ligand and the monomer is important for orienting the monomer during insertion can be affected by solvents that can also act as hydrogen bond donors or acceptors. The choice of solvent can influence the tacticity of the resulting polymer, as seen in the catalytic synthesis of cyclic polynorbornene where toluene favors syndiotactic polymer and THF leads to a mix of syndiotactic and isotactic structures.[3][4]
Troubleshooting Guides
Issue 1: Poor or inconsistent stereoselectivity (low Pm or Pr values)
| Possible Cause | Troubleshooting Steps |
| Solvent-Catalyst Mismatch | The chosen solvent may be interfering with the stereodirecting mechanism of the catalyst. For example, a strongly coordinating solvent might disrupt a catalyst that relies on a specific coordination geometry for stereocontrol. Solution: If feasible for your catalyst system, experiment with a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane). Compare the resulting polymer tacticity to identify the optimal solvent. |
| Presence of Impurities | Water or other protic impurities in the solvent or monomer can react with the catalyst and alter its structure and stereoselectivity. Solution: Ensure rigorous drying and purification of the solvent and monomer before use. Utilize standard techniques such as distillation from appropriate drying agents. |
| Incorrect Reaction Temperature | Stereoselectivity can be highly temperature-dependent. Solution: Optimize the reaction temperature. Lower temperatures often enhance stereoselectivity. |
| Catalyst Degradation | The catalyst may be unstable in the chosen solvent over the course of the polymerization. Solution: Verify the stability of your catalyst in the selected solvent under the reaction conditions. Consider using a less reactive solvent or shorter reaction times. |
Issue 2: Low Polymerization Activity or Conversion
| Possible Cause | Troubleshooting Steps |
| Inhibitory Effect of the Solvent | As mentioned in the FAQs, strongly coordinating solvents like THF can sometimes inhibit catalyst activity by competing with the monomer for coordination.[1][2] Solution: Switch to a less coordinating solvent, such as toluene or hexane, and observe the effect on the reaction rate. |
| Low Monomer or Catalyst Concentration | The reaction kinetics may be highly dependent on the concentration of the reactants. Solution: Systematically vary the monomer and catalyst concentrations to find the optimal conditions for your system. |
| Poor Solubility | The catalyst, monomer, or growing polymer may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced activity. Solution: Select a solvent in which all components are soluble. In some cases, a solvent mixture may be necessary. |
Data Presentation
Table 1: Effect of Solvent on the Activity of a Zinc-Based Catalyst System for rac-β-Butyrolactone Polymerization
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | 80 | 0.5 | 84 |
| 2 | Hexane | 60 | 24 | Moderate |
| 3 | Chloroform | 60 | 24 | Moderate |
| 4 | THF | 80 | 24 | Inactive |
| 5 | CH2Cl2 | 80 | 24 | Inactive |
Data extracted from a study using a specific thioether-amide zinc complex. "Moderate" and "Inactive" are as reported in the source literature.[5]
Table 2: Comparison of Polymerization Activity of a Zirconium-Based Catalyst in Different Solvents
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene-d8 | 60 | 16 | 99 |
| 2 | C6D6 | 60 | 16 | 97 |
| 3 | THF | 60 | 16 | 43 |
Data from a study with a mononuclear zirconium compound.[1][2]
Experimental Protocols
General Protocol for Stereoselective Ring-Opening Polymerization of rac-β-Butyrolactone
This is a generalized procedure and must be adapted to the specific catalyst system and desired scale.
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All manipulations of air- and moisture-sensitive compounds should be performed using standard Schlenk line or glovebox techniques.
-
Solvent and Monomer Purification: Solvents should be dried and deoxygenated using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passage through a column of activated alumina). rac-β-Butyrolactone should be dried over CaH2 and distilled under reduced pressure prior to use.
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with the catalyst and a magnetic stir bar. The desired amount of solvent is added, and the mixture is stirred until the catalyst is dissolved.
-
Initiation: The purified rac-β-butyrolactone is added to the stirred catalyst solution via syringe.
-
Polymerization: The reaction mixture is stirred at the desired temperature for a specified time. The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by 1H NMR spectroscopy to determine monomer conversion.
-
Termination and Isolation: The polymerization is quenched by the addition of a small amount of an acidic solution (e.g., dilute HCl in methanol). The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and 1H and 13C NMR spectroscopy for determining the tacticity (Pm or Pr).
Visualizations
Caption: Experimental workflow for the stereoselective polymerization of β-butyrolactone.
Caption: Troubleshooting guide for poor stereoselectivity in β-butyrolactone polymerization.
Caption: Influence of coordinating vs. non-coordinating solvents on the polymerization mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of solvent on cyclic polynorbornene tacticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 5. mdpi.com [mdpi.com]
Degradation pathways of beta-butyrolactone polymers and stabilization techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(β-butyrolactone) (PBL) and related polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with a focus on degradation pathways and stabilization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for poly(β-butyrolactone) (PBL) polymers?
A1: Poly(β-butyrolactone) primarily degrades through three main pathways: hydrolytic, thermal, and enzymatic degradation.
-
Hydrolytic Degradation: This involves the cleavage of ester bonds in the polymer backbone by water. The process can be accelerated by acidic or basic conditions and an increase in temperature. Initially, water diffusion into the polymer matrix leads to random chain scission, reducing the molecular weight.
-
Thermal Degradation: At elevated temperatures, typically above its melting point, PBL undergoes thermal decomposition. This process often involves a random chain scission via a β-elimination reaction, leading to the formation of crotonic acid and various oligomers.[1][2]
-
Enzymatic Degradation: Certain enzymes, particularly lipases and esterases, can catalyze the breakdown of PBL. Microorganisms such as Pseudomonas produce enzymes that can effectively degrade PBL and its copolymers.[3][4][5] The degradation is typically a surface erosion process.
Q2: How can I stabilize my PBL polymer against degradation?
A2: Several stabilization techniques can be employed to enhance the stability of PBL:
-
Hydrolysis Stabilizers: Carbodiimides are effective hydrolysis stabilizers. They react with the carboxylic acid end groups of the polymer chains, which are formed during hydrolysis, preventing auto-catalytic degradation.[6][7]
-
Antioxidants: To prevent oxidative degradation, which can be initiated by heat and light, primary antioxidants (like hindered phenols) and secondary antioxidants (such as phosphites) can be incorporated.
-
UV Stabilizers: For applications where the polymer is exposed to ultraviolet radiation, UV absorbers (e.g., benzotriazoles) or hindered amine light stabilizers (HALS) can be added to prevent photodegradation.
Q3: What are the expected degradation products of PBL?
A3: The degradation products of PBL depend on the degradation pathway:
-
Hydrolysis: Leads to the formation of 3-hydroxybutyric acid and its oligomers.
-
Thermal Degradation: Primarily yields crotonic acid and various low molecular weight oligomers.[1][2]
-
Enzymatic Degradation: Results in the formation of 3-hydroxybutyric acid, which can be further metabolized by microorganisms.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of PBL during Storage or Processing
| Potential Cause | Troubleshooting Action |
| Presence of Moisture | Ensure the polymer is thoroughly dried before processing and stored in a desiccator or under an inert atmosphere. Even trace amounts of water can initiate hydrolysis, especially at elevated processing temperatures. |
| Residual Catalyst | Impurities from the polymerization process, such as residual acidic or basic catalysts, can accelerate degradation. Purify the polymer after synthesis to remove any catalyst residues. |
| High Processing Temperature | PBL has a relatively low thermal degradation temperature. Optimize processing conditions by using the lowest possible temperature and minimizing residence time at high temperatures. Consider using thermal stabilizers if high-temperature processing is unavoidable. |
| Oxidative Degradation | If processing in the presence of air, oxidative degradation can occur. Process under a nitrogen or argon atmosphere and consider adding antioxidants to the formulation. |
Issue 2: Inconsistent or Non-Reproducible Degradation Rates in Experiments
| Potential Cause | Troubleshooting Action |
| Variability in Sample Preparation | Ensure consistent sample preparation, including film thickness, porosity, and surface area, as these factors significantly influence degradation rates. |
| Inconsistent Environmental Conditions | Maintain precise control over temperature, pH, and humidity during degradation studies. Small variations in these parameters can lead to significant differences in degradation kinetics. |
| Enzyme Activity Variation | When conducting enzymatic degradation studies, ensure the activity of the enzyme solution is consistent across all experiments. Prepare fresh enzyme solutions and verify their activity before each use. |
| Inaccurate Measurement Techniques | Calibrate all analytical instruments, such as GPC and DSC, regularly. Use standardized protocols for sample analysis to ensure data accuracy and reproducibility. |
Issue 3: Difficulty in Characterizing Degraded PBL Samples
| Potential Cause | Troubleshooting Action |
| Broad Molecular Weight Distribution in GPC | A broad or multimodal molecular weight distribution can indicate complex degradation mechanisms or the presence of insoluble microgels. Optimize GPC conditions (solvent, temperature, column) for PBL. Consider using filtration before injection to remove any insoluble particles. |
| Complex Thermal Transitions in DSC | Overlapping thermal events (e.g., glass transition, crystallization, melting) can be difficult to interpret. Use modulated DSC (MDSC) to separate reversing and non-reversing heat flow signals for clearer interpretation of thermal transitions.[8][9][10] |
| Low Signal-to-Noise Ratio in Spectroscopic Analysis | For techniques like FTIR or NMR, ensure the concentration of the degraded polymer is sufficient for detection. Concentrate the sample if necessary. |
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Degradation of PBL by GPC
Objective: To determine the change in molecular weight of PBL over time under hydrolytic conditions.
Materials:
-
PBL film or powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform or Tetrahydrofuran (THF), HPLC grade
-
0.2 µm syringe filters (PTFE or PVDF)
-
GPC system with a refractive index (RI) detector
-
Polystyrene standards for calibration
Procedure:
-
Sample Preparation: Weigh a known amount of PBL film or powder (e.g., 10 mg) and place it in a vial containing a defined volume of PBS (e.g., 10 mL).
-
Incubation: Incubate the vials at a constant temperature (e.g., 37°C or 50°C) in a shaking incubator.
-
Time Points: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from the incubator.
-
Sample Retrieval and Drying: Carefully retrieve the PBL sample from the PBS, rinse with deionized water, and dry it under vacuum until a constant weight is achieved.
-
GPC Sample Preparation: Dissolve a precise amount of the dried, degraded PBL (e.g., 2-5 mg) in a known volume of chloroform or THF (e.g., 1 mL).[11][12][13] Gently agitate until fully dissolved.
-
Filtration: Filter the polymer solution through a 0.2 µm syringe filter into a GPC vial.[11]
-
GPC Analysis: Inject the filtered sample into the GPC system. The mobile phase should be the same solvent used for sample dissolution.
-
Data Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the degraded PBL by comparing its elution time to the calibration curve generated from polystyrene standards. Plot Mn and Mw as a function of degradation time.
Protocol 2: Assessing Thermal Stability of PBL using TGA
Objective: To determine the onset and kinetics of thermal degradation of PBL.
Materials:
-
PBL powder or small pieces of film
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of PBL (e.g., 5-10 mg) into a TGA pan.
-
TGA Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss occurs (Td5%). The temperature of the maximum rate of weight loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.
Quantitative Data Summary
Table 1: Enzymatic Degradation Rates of Various Polyesters
| Polymer | Enzyme | Degradation Rate (mg/h/cm²) | Reference |
| PBS | Cutinase | 0.35 | [3] |
| PBSA | Cutinase | 6.38 | [3] |
| PBSA | Pseudomonas sp. Lipase | ~2.0 (estimated from data) | [3] |
| PCL (low MW) | Candida antarctica Lipase B | 4.78 | [3] |
| PCL (high MW) | Candida antarctica Lipase B | ~1.5 (estimated from data) | [3] |
Note: Data for PBL is limited; these values for structurally similar polyesters provide a comparative reference.
Visualizations
References
- 1. Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques | Semantic Scholar [semanticscholar.org]
- 2. Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques | springerprofessional.de [springerprofessional.de]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Characterization of Polymer Degrading Lipases, LIP1 and LIP2 From Pseudomonas chlororaphis PA23 [frontiersin.org]
- 5. Characterization of Polymer Degrading Lipases, LIP1 and LIP2 From Pseudomonas chlororaphis PA23 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
Comparative analysis of different catalysts for beta-butyrolactone polymerization
A comparative analysis of catalysts is crucial for researchers and drug development professionals working on the synthesis of poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester, through the ring-opening polymerization (ROP) of beta-butyrolactone (β-BL). The choice of catalyst significantly influences the polymerization rate, molecular weight, polydispersity, and stereochemistry of the resulting polymer, which in turn affect its physical and mechanical properties. This guide provides a comparative overview of different catalyst systems, including organometallic, organic, and enzymatic catalysts, supported by experimental data.
Comparative Performance of Catalysts for β-Butyrolactone Polymerization
The selection of a catalyst for β-BL polymerization depends on the desired polymer characteristics. Organometallic catalysts often exhibit high activity and control over the polymerization, while organocatalysts offer a metal-free alternative. Enzymatic catalysis represents a green approach to PHB synthesis. The following table summarizes the performance of representative catalysts from each class.
| Catalyst Class | Specific Catalyst | Monomer to Catalyst Ratio ([M]/[C]) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Organometallic | (BDI-1)ZnOiPr | 200 | Room Temp | < 0.5 | > 99 | 21,000 | 1.10 | [1] |
| Y[N(SiHMe2)2]3(THF)2/salan | 1000 | 25 | 1 | 95 | 89,000 | 1.50 | [2] | |
| Distannoxane Complex | 100 | 100 | 2 | 95 | > 100,000 | 1.5-2.0 | [3][4] | |
| Bimetallic Magnesium Catalyst ((S,S)-1) | 200 | 25 | 24 | 41 | 35,000 | 1.11 | [5][6] | |
| Organocatalyst | N-heterocyclic carbene-carbodiimide (NHC-CDI) | 100 | 80 | 24 | 99 | 11,300 | 1.13 | [7] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 50 | 60 | 0.17 | 80 | - | - | [8] | |
| Bifunctional Organoboron Catalyst | 100 | 60 | 12 | > 99 | 10,200 | 1.15 | [9][10] | |
| Enzymatic | Novozyme-435 (Lipase) | - | 90 | 72 | Low | 10,000-16,000 | - | [11] |
| Horseradish Peroxidase (HRP) | - | Room Temp | 24 | - | High | - | [12] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for key catalysts.
Organometallic Catalysis: Polymerization using (BDI-1)ZnOiPr
This protocol is based on the living polymerization of β-butyrolactone using a zinc alkoxide initiator.[1]
-
Materials:
-
(BDI-1)ZnOiPr initiator [(BDI-1) = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene]
-
β-Butyrolactone (BBL), dried and distilled
-
Toluene, dried and distilled
-
-
Procedure:
-
In a glovebox, the (BDI-1)ZnOiPr initiator is dissolved in toluene in a Schlenk flask.
-
The desired amount of β-butyrolactone is added to the flask via syringe. The typical monomer-to-initiator ratio is 200:1.
-
The reaction mixture is stirred at room temperature.
-
The polymerization is rapid, often reaching high conversion in under 30 minutes.
-
The reaction is quenched by the addition of acidified methanol.
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
The molecular weight and polydispersity are determined by gel permeation chromatography (GPC).
-
Organocatalysis: Polymerization using an NHC-CDI Betaine Adduct
This procedure outlines the organocatalyzed ROP of racemic β-butyrolactone.[7]
-
Materials:
-
N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine adduct organocatalyst
-
rac-β-Butyrolactone (rac-β-BL), purified
-
Toluene, anhydrous
-
-
Procedure:
-
The NHC-CDI betaine catalyst and a stir bar are placed in a vial inside a nitrogen-filled glovebox.
-
Anhydrous toluene and rac-β-BL are added. The monomer-to-catalyst ratio can be varied, for instance, 100:1.
-
The vial is sealed and placed in a preheated oil bath at 80 °C.
-
The reaction is allowed to proceed for 24 hours.
-
After cooling to room temperature, the reaction mixture is dissolved in chloroform.
-
The polymer is precipitated by adding the chloroform solution to cold methanol.
-
The resulting polymer is collected by filtration and dried in a vacuum oven.
-
Characterization is performed using NMR spectroscopy and GPC.
-
Enzymatic Polymerization using Lipase
This protocol describes a greener approach to polyester synthesis.[11]
-
Materials:
-
Novozyme-435 (immobilized Candida antarctica lipase B)
-
β-Butyrolactone (β-BL)
-
ε-Caprolactone (ε-CL) for copolymerization
-
-
Procedure:
-
The monomers (β-BL and ε-CL) are charged into a reaction vessel.
-
Novozyme-435 is added to the monomer mixture.
-
The reaction is carried out in bulk (without solvent) at a temperature of 90 °C.
-
The mixture is stirred for 72 hours.
-
The crude product is dissolved in chloroform and the enzyme is removed by filtration.
-
The polymer is recovered by precipitation in methanol.
-
The copolymer composition and molecular weight are determined by NMR and GPC.
-
Visualizing the Polymerization Process
Diagrams are powerful tools for understanding complex chemical processes. The following visualizations illustrate the general mechanism of ring-opening polymerization and the experimental workflow.
Caption: General mechanism of ring-opening polymerization of β-butyrolactone.
Caption: Standard experimental workflow for β-butyrolactone polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Polymerization of β-Butyrolactone by a Bimetallic Magnesium Catalyst: An Interdependent Relationship Between Favored and Unfavored Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. Item - Controlled Ring-Opening Polymerization of βâButyrolactone Via Bifunctional Organoboron Catalysts - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Study of Reactivity: Beta-Butyrolactone vs. Gamma-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of beta-butyrolactone (BBL) and gamma-butyrolactone (GBL), two structurally similar cyclic esters with markedly different chemical behaviors. Understanding these differences is crucial for their application in polymer chemistry, organic synthesis, and as precursors in drug development. This document summarizes key experimental data, outlines detailed experimental protocols for comparative analysis, and provides visual representations of the underlying principles governing their reactivity.
Executive Summary
This compound, a four-membered lactone, exhibits significantly higher reactivity compared to its five-membered counterpart, gamma-butyrolactone. This disparity is primarily attributed to the substantial ring strain in the BBL molecule, which renders it more susceptible to nucleophilic attack and ring-opening reactions. In contrast, the relatively stable five-membered ring of GBL results in lower reactivity and makes processes like ring-opening polymerization thermodynamically unfavorable under standard conditions. This guide will delve into the quantitative and qualitative differences in their reactivity towards key chemical transformations, including polymerization, hydrolysis, and aminolysis.
Data Presentation: A Quantitative Comparison
The differing reactivity of BBL and GBL is most starkly illustrated by the thermodynamics of their ring-opening polymerization (ROP).
| Thermodynamic Parameter | β-Butyrolactone (BBL) | γ-Butyrolactone (GBL) | Reference |
| Ring Size | 4 | 5 | [1] |
| Enthalpy of Polymerization (ΔH_p), kJ/mol | -74.4 | +5.1 | [1] |
| Entropy of Polymerization (ΔS_p), J/(mol·K) | -51.0 | -29.9 | [1] |
Interpretation of Data:
-
The highly negative enthalpy of polymerization for BBL indicates that the process is energetically favorable, driven by the release of significant ring strain.[1]
-
Conversely, the positive enthalpy of polymerization for GBL signifies that its ring-opening is an endothermic and thermodynamically unfavorable process under standard conditions.[1] This is a direct consequence of the low ring strain in the five-membered ring.[2]
-
While the entropy of polymerization is negative for both, indicating a decrease in disorder, the large negative enthalpy of BBL overwhelmingly favors polymerization.
In reactions with nucleophiles, such as guanosine, beta-propiolactone (a related four-membered lactone) is 50-100 times more reactive than this compound.[3] Under the same conditions, gamma-butyrolactone is observed to be completely inactive, highlighting the profound difference in electrophilicity and susceptibility to nucleophilic attack.[3]
Reactivity Comparison and Mechanistic Pathways
The reactivity of lactones is primarily governed by two factors: ring strain and the electrophilicity of the carbonyl carbon.
The general mechanism for the ring-opening of lactones by a nucleophile proceeds via nucleophilic acyl substitution.
Experimental Protocols
To quantitatively compare the reactivity of this compound and gamma-butyrolactone, the following experimental protocols can be employed.
Protocol 1: Comparative Hydrolysis Rate Determination by Titration
This protocol outlines a method to determine the rate of hydrolysis of BBL and GBL under acidic conditions by monitoring the formation of the corresponding hydroxycarboxylic acid.
Materials:
-
This compound (BBL)
-
Gamma-butyrolactone (GBL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH), standardized
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Thermostated water bath
-
Burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks, one for BBL and one for GBL. In each flask, place 100 mL of 0.1 M HCl and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.
-
Initiation: Add a known amount (e.g., 1 mL) of the respective lactone to each flask, start a stopwatch, and mix thoroughly.
-
Sampling: At regular time intervals (e.g., every 10 minutes for BBL, every hour for GBL), withdraw a 5 mL aliquot from each reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing 20 mL of ice-cold deionized water to quench the reaction.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate the sample with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Data Analysis: The concentration of the formed hydroxycarboxylic acid at each time point is proportional to the volume of NaOH used. Plot the concentration of the acid versus time for both lactones. The initial rate of reaction can be determined from the slope of this curve at t=0. The pseudo-first-order rate constant can be calculated from the integrated rate law.
Protocol 2: Comparative Aminolysis Rate Determination by Chromatography
This protocol describes a method to compare the rates of aminolysis of BBL and GBL with a primary amine, monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (BBL)
-
Gamma-butyrolactone (GBL)
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated reaction vials
Procedure:
-
Standard Solutions: Prepare standard solutions of the lactones, the amine, and the expected amide products in the mobile phase for HPLC calibration.
-
Reaction Setup: In separate temperature-controlled vials, prepare reaction mixtures of each lactone with the amine in the chosen solvent.
-
Sampling: At specified time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Monitor the disappearance of the lactone peak and the appearance of the amide product peak.
-
Data Analysis: Use the calibration curves to determine the concentrations of the reactants and products at each time point. Plot the concentration of the formed amide versus time to determine the reaction rates for both BBL and GBL.
Conclusion
The reactivity of this compound is substantially greater than that of gamma-butyrolactone, a difference that is fundamentally rooted in the higher ring strain of the four-membered BBL ring. This is quantitatively supported by the highly favorable enthalpy of polymerization for BBL compared to the unfavorable thermodynamics for GBL. Qualitatively, BBL's higher susceptibility to nucleophilic attack makes it a more versatile intermediate in organic synthesis for the introduction of a four-carbon chain, while GBL's stability makes it a useful solvent and a precursor for specific derivatives under more forcing conditions. For researchers and drug development professionals, a clear understanding of these reactivity differences is paramount for selecting the appropriate lactone for a given application, whether it be in the synthesis of biodegradable polymers, the development of novel small-molecule therapeutics, or as a building block in complex molecule synthesis.
References
Properties of PHB from beta-butyrolactone compared to bacterial fermentation PHB
A Comparative Guide to the Properties of Polyhydroxybutyrate (PHB) from Beta-Butyrolactone versus Bacterial Fermentation
For researchers, scientists, and drug development professionals, the choice of polymer is critical to performance and outcomes. Polyhydroxybutyrate (PHB), a biodegradable and biocompatible polyester, is a material of significant interest. It can be produced through two primary routes: bacterial fermentation and the synthetic ring-opening polymerization (ROP) of this compound. This guide provides an objective comparison of the properties of PHB derived from these two methods, supported by experimental data and detailed methodologies.
Two Paths to PHB: A Visual Representation
The synthesis of PHB follows distinct pathways depending on the chosen method. Bacterial fermentation utilizes microorganisms to convert carbon sources into PHB intracellularly. In contrast, the chemical synthesis route involves the ring-opening polymerization of a monomer, this compound, often with the use of a catalyst.
Caption: Synthesis routes for PHB.
Comparative Properties of PHB
The method of production significantly influences the material properties of PHB. Below is a summary of key quantitative data comparing PHB from bacterial fermentation and ring-opening polymerization of this compound.
| Property | PHB from Bacterial Fermentation | PHB from this compound (ROP) |
| Molecular Weight (Mw, g/mol ) | 1.0 x 10^4 - 4.0 x 10^6[1] | Can be controlled; examples range from <8,200 to >100,000[2] |
| Polydispersity Index (PDI) | Typically >2, can be as high as 3.2[1] | Can be very narrow, approaching 1.03 - 1.2[2][3][4] |
| Crystallinity (%) | 40 - 80%[5] | Dependent on tacticity; can be amorphous (atactic) or crystalline (isotactic/syndiotactic) |
| Melting Temperature (Tm, °C) | 160 - 180[5] | Can be lower, for example, ~140°C for some isoselective synthetic PHBs[6] |
| Glass Transition Temp. (Tg, °C) | -4 to 4 | Dependent on tacticity and crystallinity |
| Tensile Strength (MPa) | 20 - 40[7] | Variable |
| Elongation at Break (%) | <10 (brittle)[8] | Can be significantly higher, up to 392% for some synthetic PHBs[6] |
Key Distinctions and Experimental Insights
Molecular Weight and Polydispersity: PHB produced by bacterial fermentation often exhibits a high molecular weight but also a broad polydispersity index (PDI), indicating a wide distribution of polymer chain lengths.[1] This variability arises from the biological processes and can be influenced by the bacterial strain and fermentation conditions.[9] In contrast, ROP of this compound offers greater control over the polymerization process, enabling the synthesis of PHB with a more defined molecular weight and a significantly narrower PDI.[2][4] This is a key advantage for applications requiring high material consistency.
Stereochemistry and Crystallinity: Bacterial fermentation stereospecifically produces isotactic PHB with the (R) configuration, leading to high crystallinity.[10] This high crystallinity contributes to the material's stiffness and brittleness.[10] Chemical synthesis via ROP, depending on the catalyst used, can produce atactic (amorphous), isotactic, or syndiotactic PHB.[10] The ability to control the stereochemistry allows for the tuning of the material's crystallinity and, consequently, its mechanical properties.
Thermal and Mechanical Properties: The high crystallinity of bacterial PHB results in a high melting temperature, but this is often close to its thermal degradation temperature, narrowing the processing window.[5] The material is also known for its brittleness, with a low elongation at break.[8] Recent advances in the catalytic ROP of this compound have led to the synthesis of PHB with a lower melting temperature, which widens the processing window, and a dramatically increased elongation at break, indicating a significant reduction in brittleness.[6]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of PHB properties.
Gel Permeation Chromatography (GPC) for Molecular Weight and PDI Determination
Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of PHB samples.
Methodology:
-
Sample Preparation: Dissolve the PHB sample in chloroform at a concentration of 1 mg/mL. For high molecular weight samples, gentle heating (e.g., 60°C for 2 hours) may be necessary to aid dissolution.[11] Filter the solution through a 0.45 µm PTFE filter before analysis.[11]
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector.[7]
-
Columns: A set of two PLgel 10µm Mixed-B columns (300 x 7.5mm) is suitable.[7]
-
Mobile Phase: Use chloroform at a flow rate of 1.0 mL/min.[7]
-
Temperature: Maintain the column and detector at 50°C.[7]
-
Calibration: Calibrate the system using polystyrene standards.[12][13]
-
Analysis: Inject 100 µL of the prepared sample solution. The molecular weight and PDI are calculated from the elution profile relative to the polystyrene calibration curve.[7]
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity of PHB.
Methodology:
-
Sample Preparation: Use 10-12 mg of the PHB sample sealed in an aluminum crucible.[14]
-
Instrumentation: Employ a differential scanning calorimeter.
-
Procedure:
-
Analysis: The Tg and Tm are determined from the second heating scan.[15] The degree of crystallinity (Xc) can be calculated from the melting enthalpy (ΔHm) of the second heating scan using the following equation: Xc (%) = (ΔHm / ΔH°m) x 100, where ΔH°m is the theoretical melting enthalpy of 100% crystalline PHB (146.0 J/g).[14]
Tensile Testing for Mechanical Properties
Objective: To measure the tensile strength, Young's modulus, and elongation at break of PHB films.
Methodology:
-
Sample Preparation: Prepare film specimens with dimensions of approximately 10 mm x 50 mm.[14] Ensure the films are free of defects.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell (e.g., 10 kN).[16]
-
Procedure:
-
Analysis: The tensile strength, elongation at break, and Young's modulus are determined from the resulting stress-strain curves. A minimum of five replicate measurements should be carried out, and the average values reported.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. β-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal, Mechanical, and Barrier Properties of PHBV Nanocomposites via TiO2 Incorporation for Sustainable Food Packaging [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fine Tuning of the Mechanical Properties of Bio-Based PHB/Nanofibrillated Cellulose Biocomposites to Prevent Implant Failure Due to the Bone/Implant Stress Shielding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Organocatalysts vs. Metal Catalysts for Ring-Opening Polymerization: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst for Ring-Opening Polymerization (ROP) is a critical decision that influences polymer properties, purity, and potential applications. This guide provides a head-to-head comparison of two major catalyst classes: organocatalysts and metal catalysts, supported by experimental data and detailed protocols.
The synthesis of biodegradable and biocompatible polymers, such as polyesters, is frequently achieved through the Ring-Opening Polymerization (ROP) of cyclic monomers.[1] This process requires a catalyst to efficiently break and reform chemical bonds. For decades, metal-based catalysts have been the industry standard.[1] However, the increasing demand for metal-free materials in biomedical and electronic applications has spurred the development of organocatalysts as a powerful alternative.[2][3] This guide objectively compares the performance, mechanisms, and practical considerations of both catalyst types.
At a Glance: Organocatalysts vs. Metal Catalysts
| Feature | Organocatalysts | Metal Catalysts |
| Primary Mechanism | General Base / Nucleophilic / H-Bonding | Coordination-Insertion |
| Biocompatibility | Generally higher; avoids toxic metal residues.[4][5] | Potential for metal contamination, which can be a concern for biomedical applications.[2][5][6] |
| Reaction Conditions | Often milder (e.g., room temperature).[4] | Frequently requires elevated temperatures (e.g., >100 °C).[1][7] |
| Control over Polymerization | Excellent control, leading to predictable molecular weights and narrow dispersities (Đ ≈ 1.05).[5][8] | Good control is possible, but side reactions at high temperatures can broaden dispersity.[1][7] |
| Catalytic Activity | Can be competitive with the most active metal catalysts.[2][9] | High activity, leading to rapid polymerization rates.[1] |
| Stereoselectivity | High degree of stereocontrol achievable with chiral catalysts or specific reaction conditions.[10] | Stereocontrol is possible with carefully designed ligands, but can be challenging.[7] |
| Side Reactions | Can minimize side reactions like transesterification, especially under mild conditions.[4][5] | Prone to transesterification and epimerization at high temperatures, affecting polymer properties.[7][10] |
| Common Examples | DBU, TBD, DMAP, N-Heterocyclic Carbenes (NHCs), Thioureas.[4][5] | Tin(II) octoate (Sn(Oct)₂), Al, Zn, Mg, and Ca complexes.[7][11][12] |
Mechanistic Differences
The fundamental difference between these two catalyst classes lies in their mechanism of action, which dictates their performance and selectivity.
Organocatalysts typically operate through mechanisms that do not involve a metal center. A common pathway is a hydrogen-bond-mediated mechanism. For instance, a bifunctional catalyst like a thiourea-amine can simultaneously activate both the monomer and the initiating alcohol through hydrogen bonding, facilitating the ring-opening.[5] Other organocatalysts, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), act as strong bases to activate the initiator.[4] This variety in mechanisms provides a versatile toolkit for polymer synthesis.[2]
Metal catalysts , conversely, almost universally operate via a "coordination-insertion" mechanism.[2][13] In this pathway, the cyclic monomer first coordinates to the Lewis acidic metal center of the catalyst. This coordination activates the monomer, making it more susceptible to nucleophilic attack by an initiator (often an alcohol or the growing polymer chain end) that is also bound to the metal. The monomer is then "inserted" into the metal-alkoxide bond, elongating the polymer chain.[2][7]
Performance Comparison: Experimental Data
The choice between organocatalysts and metal catalysts often depends on the desired polymer characteristics and application constraints. Below is a summary of performance data for the ROP of lactide, a common monomer for producing polylactic acid (PLA).
Table 1: Performance Data for Lactide ROP
| Catalyst | Type | Monomer/Initiator/Catalyst Ratio | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( kg/mol ) | Đ (PDI) | Reference |
| (S,S)-TUC | Organo | 200 / 1 / 5 | 25 | 238 | 85 | 24.8 | 1.16 | [14] |
| DMAP | Organo | 100 / 1 / 2 | 110 | 1 | 97 | - | - | [2] |
| TBD | Organo | 100 / 1 / 1 | RT | < 0.1 | > 99 | - | 1.15 | [5] |
| ZnOct₂ | Metal | L/C = 2000 | 200 | 24 | 92.8 | 64.0 | - | [11] |
| MgOct₂ | Metal | L/C = 2000 | 200 | 24 | 91.5 | 31.0 | - | [11] |
| Sn(Oct)₂ | Metal | Neat | 140-180 | 2-5 | High | > 100 | - | [1] |
| [Ni complex] | Metal | 250 / 1 | 140 | 72 | > 50 | - | - | [13] |
TUC: Thiourea-Amine Catalyst; DMAP: 4-Dimethylaminopyridine; TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; Oct: Octoate; L/C: Lactide/Catalyst Ratio. Mₙ: Number-average molecular weight; Đ (or PDI): Dispersity (Mₙ/Mₙ).
As the data indicates, organocatalysts like TBD can achieve very high conversions rapidly even at room temperature, yielding polymers with very low dispersity (Đ), which is characteristic of a well-controlled, living polymerization.[5] Metal catalysts like Sn(Oct)₂ and ZnOct₂ are highly active, especially at elevated temperatures, and can produce very high molecular weight polymers.[1][11] However, these high temperatures can lead to side reactions that may compromise the polymer's final properties.[7]
Experimental Protocols
Below are generalized protocols for the ROP of L-lactide using representative catalysts from each class. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to prevent moisture, which can act as an initiator and affect molecular weight control.[8]
Protocol 1: Organocatalyzed ROP of L-Lactide with TBD/Benzyl Alcohol
Materials:
-
L-lactide (recrystallized from dry toluene)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
In a flame-dried Schlenk flask, add L-lactide (e.g., 1.0 g, 6.94 mmol).
-
Dissolve the lactide in anhydrous DCM (e.g., 5 mL).
-
Prepare stock solutions of the initiator (BnOH) and catalyst (TBD) in anhydrous DCM.
-
To the stirring monomer solution, add the desired amount of benzyl alcohol initiator via syringe (e.g., for a target DP of 100, add 0.0694 mmol).
-
Initiate the polymerization by adding the TBD catalyst via syringe (e.g., for a Monomer/Initiator/Catalyst ratio of 100/1/1, add 0.0694 mmol).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Metal-Catalyzed ROP of L-Lactide with Tin(II) Octoate (Sn(Oct)₂)
Materials:
-
L-lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Optional: an alcohol initiator like 1-dodecanol for molecular weight control
Procedure:
-
Add L-lactide (e.g., 10.0 g, 69.4 mmol) to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet.
-
Heat the flask in an oil bath to melt the lactide (e.g., 130-180 °C).
-
Once the monomer is molten and thermally equilibrated, add the Sn(Oct)₂ catalyst (e.g., for a Monomer/Catalyst ratio of 2000:1, add ~14 mg). If an initiator is used, it should be added before the catalyst.
-
Continue stirring under argon at the set temperature. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
The reaction is typically complete within a few hours.[1]
-
Allow the reaction to cool to room temperature. The solid polymer can be removed from the flask after cooling.
-
For purification, dissolve the crude polymer in a suitable solvent (e.g., chloroform or DCM) and precipitate it into cold methanol.
-
Filter and dry the purified polymer under vacuum.
-
Characterize the polymer using GPC and NMR.
Conclusion and Outlook
Both organocatalysts and metal catalysts are highly effective for Ring-Opening Polymerization. The choice between them is not about which is universally "better," but which is more suitable for a specific application.
Metal catalysts remain the workhorses for industrial-scale bulk polymerization where high molecular weight is paramount and reaction speed at high temperatures is an economic driver.[1] Their high activity is a significant advantage.
Organocatalysts offer compelling advantages for applications where purity, biocompatibility, and precision are critical.[2][3] For drug delivery, medical implants, and advanced electronics, the absence of metal contaminants is a major benefit.[2][5] The ability to conduct polymerizations under mild conditions with exceptional control over the polymer architecture makes organocatalysis an invaluable tool for creating sophisticated, next-generation materials.[8][9]
As research continues, the lines may blur, with the development of more thermally stable and highly active organocatalysts and more biocompatible and selective metal catalysts.[7][10] For now, researchers are equipped with a diverse and powerful catalytic toolkit to tailor polymers for a wide array of scientific and technological challenges.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic ring-opening polymerization for Chemical Reviews - IBM Research [research.ibm.com]
- 10. Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Stereoselectivity Validation in the Asymmetric Polymerization of β-Butyrolactone
For Researchers, Scientists, and Drug Development Professionals
The asymmetric ring-opening polymerization (ROP) of racemic β-butyrolactone (rac-BBL) is a pivotal method for producing stereoregular poly(3-hydroxybutyrate) (PHB), a biodegradable and biocompatible polyester with significant potential in drug delivery and biomedical applications. The stereochemistry of PHB—isotactic, syndiotactic, or atactic—profoundly influences its physical, mechanical, and degradation properties. This guide provides a comparative analysis of prominent catalyst systems, detailing their performance in controlling stereoselectivity, and offers comprehensive experimental protocols for validation.
Catalyst Performance Comparison
The choice of catalyst is paramount in dictating the stereochemical outcome of β-butyrolactone polymerization. Below is a summary of the performance of several key catalyst classes, highlighting their efficiency in producing either isotactic or syndiotactic PHB.
| Catalyst System | Ligand/Type | Tacticity | P_m / P_r Value | M_n (kDa) | PDI (M_w/M_n) | Selectivity (k_R/k_S) |
| Yttrium-based | Salen-type/Bisphenoxide | Syndiotactic | P_r up to 0.94 | Variable | 1.1 - 1.5 | - |
| Magnesium-based | Bimetallic (S,S)-prophenol | Isotactic | P_m up to 0.98 | Variable | 1.1 - 1.3 | ~140 |
| Zinc-based | Diaminophenolate | Syndiotactic-rich | P_r = 0.55 - 0.75 | High | 1.1 - 1.8 | - |
| Organocatalyst | N-Heterocyclic Carbene-Carbodiimide | Atactic | - | Low (oligomers) | 1.1 - 1.3 | - |
P_m : Probability of meso linkages (isotactic). P_r : Probability of racemic linkages (syndiotactic). M_n : Number-average molecular weight. PDI : Polydispersity index. k_R/k_S : Kinetic resolution selectivity ratio.
Experimental Protocols
Reproducible and reliable experimental procedures are crucial for validating the stereoselectivity of a polymerization reaction. The following sections provide detailed protocols for catalyst synthesis, polymerization, and polymer characterization.
General Catalyst Synthesis Protocol (Illustrative Example: Yttrium Salen-type Catalyst)
This protocol is a generalized representation. Specific ligand synthesis and complexation conditions will vary.
-
Ligand Synthesis:
-
Dissolve the appropriate salicylaldehyde derivative and chiral diamine in a suitable solvent (e.g., ethanol or methanol).
-
Stir the mixture at room temperature for 2-4 hours.
-
Cool the reaction mixture to induce precipitation of the salen ligand.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
-
Complexation:
-
In an inert atmosphere (glovebox), dissolve the synthesized salen ligand in dry toluene.
-
Add a solution of the yttrium precursor (e.g., Y[N(SiMe₃)₂]₃) in toluene dropwise to the ligand solution at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Remove the solvent under vacuum to yield the yttrium salen-type catalyst.
-
Recrystallize from an appropriate solvent system (e.g., toluene/hexane) to obtain the pure catalyst.
-
Asymmetric Polymerization of rac-β-Butyrolactone
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.
-
Purify the racemic β-butyrolactone monomer by distillation over calcium hydride under reduced pressure.
-
Prepare a stock solution of the catalyst in a dry, degassed solvent (e.g., toluene or THF).
-
-
Polymerization:
-
In a nitrogen-filled glovebox, add the desired amount of rac-β-butyrolactone to a reaction vessel equipped with a magnetic stir bar.
-
Add the appropriate volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).
-
Seal the reaction vessel and place it in a thermostatically controlled oil bath at the desired temperature (e.g., 25 °C to 80 °C).
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
After the desired time or monomer conversion is reached, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-60 °C to a constant weight.[1]
-
Characterization of Poly(3-hydroxybutyrate)
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: HPLC-grade THF or chloroform at a flow rate of 1.0 mL/min.
-
Calibration: Use narrow molecular weight polystyrene standards to generate a calibration curve.
-
Sample Preparation: Dissolve a known concentration of the purified PHB (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) relative to the polystyrene standards.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the purified PHB in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The stereoselectivity can be qualitatively assessed by observing the methine proton region (~5.2-5.3 ppm). However, for quantitative analysis, homonuclear decoupling is often necessary to simplify the complex splitting patterns.
-
-
¹³C NMR Analysis (More reliable for quantification):
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The tacticity is determined by analyzing the carbonyl (C=O) and methyl (CH₃) regions of the spectrum.
-
Carbonyl Region (~169 ppm): The resonances can be resolved into triads: mm (isotactic), mr (heterotactic), and rr (syndiotactic).
-
Methyl Region (~20 ppm): The resonances can be resolved into diads: m (meso, isotactic) and r (racemo, syndiotactic).
-
Calculation of Tacticity: Integrate the respective peaks in the decoupled ¹³C NMR spectrum. The probability of meso (P_m) or racemic (P_r) linkages can be calculated as follows:
-
From the methyl region: P_m = I_m / (I_m + I_r) and P_r = I_r / (I_m + I_r), where I_m and I_r are the integrated intensities of the meso and racemo peaks, respectively.
-
From the carbonyl region: The relative amounts of mm, mr, and rr triads can be determined from their respective peak integrations.
-
-
Visualizing the Process: Diagrams
References
A Comparative Guide to the Mechanical and Thermal Properties of Beta-Butyrolactone Copolymers
For Researchers, Scientists, and Drug Development Professionals
Beta-butyrolactone (β-BL) copolymers are emerging as a versatile class of biodegradable polyesters with tunable properties, making them highly attractive for a range of applications, including drug delivery systems, medical implants, and sustainable packaging. The ability to tailor their mechanical strength, flexibility, and thermal behavior by copolymerizing β-BL with other cyclic esters offers a powerful tool for material design. This guide provides an objective comparison of the mechanical and thermal properties of various β-BL copolymers, supported by experimental data and detailed methodologies, to aid in the selection and development of materials for specific research and development needs.
Mechanical Properties of β-Butyrolactone Copolymers
The mechanical performance of β-BL copolymers is critically dependent on the choice of comonomer and the copolymer composition. Tensile testing is a standard method to evaluate these properties, providing key parameters such as tensile strength, Young's modulus, and elongation at break.
Table 1: Comparison of Mechanical Properties of various β-Butyrolactone Copolymers
| Copolymer Composition | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| P(BL-co-VL) | |||
| 100% PBL | 6.9 ± 0.9 | 280 ± 30 | 3 ± 1 |
| 91% BL - 9% VL | 8.3 ± 1.2 | 240 ± 20 | 5 ± 2 |
| 73% BL - 27% VL | 15.2 ± 1.5 | 150 ± 10 | 450 ± 50 |
| 64% BL - 36% VL | 20.1 ± 2.0 | 90 ± 10 | 800 ± 70 |
| 48% BL - 52% VL | 13.5 ± 1.8 | 40 ± 5 | 1000 ± 100 |
| 100% PVL | 9.8 ± 1.1 | 20 ± 3 | 1200 ± 150 |
| P(BL-co-CL) | |||
| 100% PCL | 20.0 ± 2.0 | 400 ± 50 | >500 |
| 88% BL - 12% CL | 15.3 ± 1.7 | 350 ± 40 | 10 ± 3 |
| 75% BL - 25% CL | 12.1 ± 1.5 | 280 ± 30 | 25 ± 5 |
| 50% BL - 50% CL | 18.5 ± 2.1 | 320 ± 35 | >300 |
Note: Data for P(BL-co-VL) is adapted from studies on syndio-enriched copolymers.[1] Data for PCL is provided as a reference. The properties of P(BL-co-CL) can vary significantly with the specific copolymer architecture and molecular weight.
Thermal Properties of β-Butyrolactone Copolymers
The thermal characteristics of β-BL copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are crucial for determining their processing conditions and performance at different temperatures. These properties are typically analyzed using Differential Scanning Calorimetry (DSC).
Table 2: Comparison of Thermal Properties of various β-Butyrolactone Copolymers
| Copolymer Composition | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| P(BL-co-VL) | ||
| 100% PBL | 2 | 170 |
| 91% BL - 9% VL | -5 | 155 |
| 73% BL - 27% VL | -15 | 130 |
| 64% BL - 36% VL | -25 | 110 |
| 48% BL - 52% VL | -35 | 85 |
| 100% PVL | -63 | 58[2] |
| P(BL-co-CL) | ||
| 100% PCL | -60 | 60[3] |
| 88% BL - 12% CL | -8 | 145 |
| 75% BL - 25% CL | -12 | 138 |
| 50% BL - 50% CL | -30 | 55 |
| P(BL-co-GA/LA) | ||
| PLGA (50:50) | 45-55 | Amorphous |
Note: Data for P(BL-co-VL) is adapted from studies on syndio-enriched copolymers.[1] Data for PCL and PVL are provided as references.[2][3] The properties of P(BL-co-CL) and P(BL-co-GA/LA) can vary significantly with the specific copolymer architecture and molecular weight.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of polymer properties.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of β-butyrolactone copolymer films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.
Methodology:
-
Specimen Preparation:
-
Copolymer films of uniform thickness (typically less than 1 mm) are prepared by solvent casting or melt-pressing.
-
Rectangular specimens are cut from the films with dimensions as specified in ASTM D882 (e.g., 10-25 mm width and a gauge length of at least 50 mm).
-
At least five specimens for each copolymer composition should be prepared to ensure statistical significance.
-
-
Instrumentation:
-
A universal testing machine equipped with a suitable load cell (e.g., 100 N) and grips designed for thin films is used.
-
An extensometer can be used for accurate strain measurement, particularly for determining Young's modulus.
-
-
Test Procedure:
-
The thickness and width of each specimen are measured accurately at several points within the gauge length, and the average cross-sectional area is calculated.
-
The specimen is mounted in the grips of the universal testing machine, ensuring it is aligned vertically and without any slack.
-
The test is initiated at a constant rate of crosshead displacement (e.g., 10 mm/min) until the specimen fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
A stress-strain curve is generated from the load-displacement data.
-
Tensile Strength is calculated as the maximum stress observed before fracture.
-
Young's Modulus is determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the strain at which the specimen fractures, expressed as a percentage of the initial gauge length.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of β-butyrolactone copolymers.
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
Methodology:
-
Sample Preparation:
-
A small amount of the copolymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
-
Instrumentation:
-
A differential scanning calorimeter, calibrated for temperature and heat flow, is used.
-
An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell to prevent oxidative degradation.
-
-
Test Procedure:
-
The sample is subjected to a controlled temperature program. A common procedure involves:
-
First Heating Scan: Heating the sample from a low temperature (e.g., -80 °C) to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min). This scan erases the thermal history of the sample.
-
Cooling Scan: Cooling the sample at a controlled rate (e.g., 10 °C/min) to the initial low temperature.
-
Second Heating Scan: Reheating the sample at the same constant rate as the first scan. The thermal transitions are typically analyzed from this second heating scan to ensure consistent thermal history.
-
-
-
Data Analysis:
-
A thermogram is generated, plotting heat flow against temperature.
-
Glass Transition Temperature (Tg) is identified as a step-like change in the baseline of the thermogram. It is typically taken as the midpoint of this transition.
-
Melting Temperature (Tm) is identified as the peak temperature of the endothermic melting peak.
-
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow from copolymer synthesis to the determination of its key mechanical and thermal properties.
Caption: Workflow for the synthesis and characterization of β-butyrolactone copolymers.
References
A Comparative Guide to the Biodegradation of Beta-Butyrolactone-Based Polyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradation of various beta-butyrolactone-based polyesters, with a focus on poly(3-hydroxybutyrate) (P(3HB)) and its copolymers. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the factors influencing degradation rates and the methodologies used for their assessment.
Executive Summary
This compound-based polyesters, a prominent class of biodegradable polymers, are of significant interest for a range of biomedical applications, from drug delivery systems to tissue engineering scaffolds. Their degradation behavior is a critical determinant of their in vivo performance, influencing factors such as drug release kinetics, implant longevity, and biocompatibility. This guide compares the biodegradation of different polyesters within this family, presenting quantitative data on degradation rates, changes in molecular weight, and the influence of material properties and environmental conditions. Detailed experimental protocols for key analytical techniques are also provided to facilitate reproducible research in this field.
Comparative Biodegradation Data
The biodegradation of this compound-based polyesters is influenced by a multitude of factors, including their chemical composition, crystallinity, and the surrounding environment. The following tables summarize quantitative data from various studies to facilitate a comparative analysis.
Table 1: In Vitro Degradation of P(3HB) and its Copolymers
| Polymer | Degradation Medium | Incubation Time | Weight Loss (%) | Molecular Weight (Mw) Reduction (%) | Reference |
| P(3HB) | Phosphate Buffer (pH 7.4) | 1 year | - | ~50% | [1] |
| P(3HB) | Simulated Gastric Juice | 81 days | 3.6% | - | [2] |
| P(3HB) | PBS with Lipase | 81 days | - | Higher than in SGJ | [2] |
| P(3HB-co-36 mol% 4HB) | Simulated Gastric Juice | 12 weeks | ~1.5% | ~80% | [2] |
| P(3HB-co-66 mol% 4HB) | Simulated Gastric Juice | 12 weeks | >1.5% | ~80% | [2] |
| P(3HB-co-36 mol% 4HB) | Artificial Colonic Fluid | 12 weeks | ~2.5% | - | [2] |
| P(3HB-co-66 mol% 4HB) | Artificial Colonic Fluid | 12 weeks | >2.5% | - | [2] |
| P(3HB-co-3HV) | Phosphate Buffer with Lipase | 180 days | <5% | 34-80% | [3] |
Table 2: In Vivo Degradation of PHB and Related Polyesters
| Polymer | Implantation Site | Implantation Time | Weight Loss (%) | Key Findings | Reference |
| Poly(3-hydroxybutyrate) (PHB) | Subcutaneous (Mice) | 6 months | 0-1.6% | Degraded less than polylactides. | [4] |
| PHB/VA (5-22% VA) | Subcutaneous (Mice) | 6 months | 0-1.6% | Higher valerate content generally led to more degradation. | [4] |
| Poly(L-lactide) (PLA) | Subcutaneous (Mice) | 6 months | 0-50% | Degraded significantly more than PHB and PHB/VA. | [4] |
| PHBHHx | Subcutaneous (Rabbits) | 6 months | - | Degradation rate: PHB < PHBHHx < PLA. | [2] |
| PHBHHx-PEG blends | Subcutaneous (Rabbits) | 6 months | - | Accelerated weight loss of PHBHHx. | [2] |
Factors Influencing Biodegradation
Several key factors have been identified to significantly influence the rate and mechanism of biodegradation of this compound-based polyesters:
-
Copolymer Composition: The incorporation of comonomers, such as 4-hydroxybutyrate (4HB) or 3-hydroxyvalerate (3HV), into the P(3HB) backbone generally increases the degradation rate. This is attributed to a decrease in crystallinity and an increase in the amorphous content, which is more susceptible to hydrolysis and enzymatic attack.[2][5] Copolymers with a higher molar fraction of the comonomer tend to degrade faster.[4]
-
Crystallinity: Highly crystalline regions of these polyesters are more resistant to degradation. The enzymatic and hydrolytic processes primarily target the amorphous regions first.[6] Therefore, polymers with lower crystallinity generally exhibit faster degradation rates.
-
Morphology and Surface Area: The physical form of the polymer, such as films, fibers, or microspheres, influences the surface area available for enzymatic attack. Porous structures degrade faster than non-porous ones due to an increased specific surface area.[7]
-
Enzyme Specificity: The type of enzyme present in the environment plays a crucial role. PHB depolymerases are specific for P(3HB) and its copolymers, while other enzymes like lipases can also contribute to their degradation.[5][8] The concentration and activity of these enzymes will dictate the degradation kinetics.
-
Environmental Conditions: Factors such as pH, temperature, and the presence of microorganisms can significantly affect the rate of degradation. For instance, acidic conditions in simulated gastric juice can lead to significant abiotic hydrolysis.[2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data in biodegradation studies. The following sections outline the methodologies for key experiments.
In Vitro Enzymatic Degradation of Polyester Films
This protocol describes the procedure for assessing the enzymatic degradation of polyester films using a lipase solution.
Materials:
-
Polyester films of known dimensions and weight.
-
Phosphate buffer solution (PBS), pH 7.4.
-
Lipase from a suitable source (e.g., Pseudomonas lipase).
-
Incubator or water bath at 37°C.
-
Analytical balance.
-
Deionized water.
-
Ethanol (70%).
Procedure:
-
Sample Preparation: Cut the polyester films into uniform sizes (e.g., 1 cm x 1 cm). Clean the samples by washing with 70% ethanol followed by rinsing with deionized water. Dry the samples to a constant weight in a desiccator and record the initial weight (W_i).
-
Enzyme Solution Preparation: Prepare a solution of lipase in PBS at a specified concentration (e.g., 1 mg/mL).
-
Incubation: Place each polymer sample in a separate sterile tube containing a sufficient volume of the lipase solution to fully immerse the sample. As a control, place identical polymer samples in PBS without the enzyme.
-
Incubation Conditions: Incubate the tubes at 37°C with gentle agitation.
-
Sample Retrieval and Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), retrieve the samples from the solutions.
-
Washing and Drying: Gently wash the retrieved samples with deionized water to remove any adsorbed enzyme and buffer salts. Dry the samples to a constant weight in a desiccator and record the final weight (W_f).
-
Data Analysis: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100
Gel Permeation Chromatography (GPC) for Molecular Weight Analysis
GPC is a crucial technique for determining the change in molecular weight and molecular weight distribution of polymers during degradation.
Materials and Equipment:
-
Degraded and undegraded polymer samples.
-
GPC system equipped with a pump, injector, column set suitable for polyesters, and a refractive index (RI) detector.
-
High-performance liquid chromatography (HPLC) grade solvent (e.g., chloroform or tetrahydrofuran (THF)).
-
Polymer standards of known molecular weight for calibration (e.g., polystyrene standards).
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer sample in the GPC eluent to a final concentration of approximately 1-2 mg/mL. Gentle heating may be required for some polyesters to aid dissolution.
-
Filtration: Filter the polymer solution through a syringe filter to remove any particulate matter.
-
GPC Analysis:
-
Set the GPC system to the appropriate operating conditions (e.g., flow rate of 1 mL/min, column temperature of 35°C).
-
Inject the filtered sample solution into the GPC system.
-
Record the chromatogram.
-
-
Calibration: Inject a series of polymer standards of known molecular weights to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer samples. Compare the molecular weight of the degraded samples to the undegraded control to determine the extent of chain scission.
Scanning Electron Microscopy (SEM) for Surface Morphology
SEM is used to visualize the changes in the surface morphology of the polymer films as a result of biodegradation.
Materials and Equipment:
-
Degraded and undegraded polymer film samples.
-
SEM instrument.
-
Sputter coater.
-
Conductive adhesive tape.
-
SEM stubs.
Procedure:
-
Sample Preparation: Carefully mount a small piece of the dried polymer film onto an SEM stub using conductive adhesive tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface during SEM imaging.
-
SEM Imaging:
-
Place the coated sample into the SEM chamber.
-
Evacuate the chamber to a high vacuum.
-
Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.
-
Capture images of the surface at various magnifications to observe features such as pits, cracks, and erosion, which are indicative of biodegradation.
-
Visualizing Biodegradation Processes
Diagrams can aid in understanding the complex processes involved in biodegradation. The following are Graphviz DOT scripts for generating diagrams of the experimental workflow and the enzymatic degradation mechanism.
Caption: Experimental workflow for biodegradation studies.
Caption: Conceptual model of enzymatic surface erosion.
Cellular Response and Signaling Pathways
The interaction of biodegradable polyesters and their degradation products with host cells is a critical aspect of biocompatibility. While specific signaling pathways triggered by this compound-based polyesters are not yet fully elucidated, the general response to biodegradable polymer implants involves the innate immune system, particularly macrophages.[7][9]
Upon implantation, proteins from the surrounding biological fluids adsorb onto the polymer surface, which can influence subsequent cellular interactions. Macrophages are often recruited to the implant site and can attempt to phagocytose polymer microparticles.[10] This interaction can lead to macrophage activation and the release of various signaling molecules, including cytokines and chemokines.
The degradation products, such as oligomers and monomers of hydroxybutyric acid, can also influence the local cellular environment. Acidic degradation byproducts from some polyesters are known to cause a localized inflammatory response.[4] The specific response to the degradation products of this compound-based polyesters is an active area of research.
Caption: Generalized inflammatory response to a biodegradable polyester implant.
Conclusion
The biodegradation of this compound-based polyesters is a complex process governed by a combination of material properties and environmental factors. Copolymers generally exhibit faster degradation rates than homopolymers due to their lower crystallinity. This guide provides a comparative overview of the available data and standardized protocols to aid researchers in this field. Further research is needed to fully elucidate the specific cellular signaling pathways activated by these materials to better predict and control their in vivo behavior for advanced biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of P(3HB-co-4HB) Films in Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. d-nb.info [d-nb.info]
- 5. Tailoring Materials for Modulation of Macrophage Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Polylactide Degradation Activates Immune Cells by Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of aliphatic polyesters on activation of the immune system: studies on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Effects of Nanoparticles on Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of PHB and PLA in biomedical applications
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of biomedical materials is continuously evolving, with a strong emphasis on biodegradable polymers that can safely interact with the human body before degrading into non-toxic byproducts. Among the frontrunners in this field are Polyhydroxybutyrate (PHB) and Polylactic Acid (PLA), two bio-based polyesters with significant potential in applications ranging from tissue engineering scaffolds to controlled drug delivery systems. This guide provides an objective comparison of the performance of PHB and PLA, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal material for their specific needs.
At a Glance: Key Performance Indicators
| Property | Polyhydroxybutyrate (PHB) | Polylactic Acid (PLA) | Key Considerations for Biomedical Applications |
| Biocompatibility | Excellent, degradation product (3-hydroxybutyrate) is a natural human metabolite.[1] | Good, degradation product (lactic acid) is a natural human metabolite.[1] | Both are generally considered biocompatible, but the local concentration of acidic byproducts from PLA can sometimes elicit a mild inflammatory response. |
| Biodegradability | Degrades in various environments, including in vivo.[2][3] | Degrades in vivo, primarily through hydrolysis.[2][4] | PHB generally exhibits a slower degradation rate than PLA, which can be advantageous for long-term implants.[4][5] Blends of PHB and PLA can offer tailored degradation profiles.[5][6] |
| Mechanical Properties | Stiff and brittle, similar to polypropylene.[7] | Higher tensile strength and modulus than PHB, but also brittle.[7][8] | The brittleness of both polymers can be a limitation. Blending and compositing are common strategies to improve toughness and flexibility.[9][10][11] |
| Thermal Properties | High melting point (~175°C), but narrow processing window. | Lower melting point (~150-160°C), easier to process. | PHB's high melting point can be beneficial for sterilization, but its thermal instability near its melting point makes processing challenging. |
| Drug Delivery | Good potential for controlled release due to slower degradation. | Widely used for controlled drug release, with tunable kinetics.[12] | The choice depends on the desired release profile. PLA often provides a more rapid initial release, while PHB can offer more sustained delivery. Blends can optimize release kinetics.[13][14] |
Deep Dive: Experimental Data and Protocols
To provide a clearer understanding of the performance differences between PHB and PLA, this section summarizes key experimental findings and outlines the methodologies used to obtain them.
Mechanical Properties
The mechanical performance of a biomaterial is critical for load-bearing applications such as orthopedic implants and tissue scaffolds.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Neat PLA | ~67 | ~3.4 | ~7 | [8] |
| Neat PHB | ~30-40 | ~3.0-4.0 | <5 | |
| PLA/PHB (80/20) | ~55 | ~3.4 | - | [15] |
| PLA/PHB (30/70) | - | - | - | [13] |
Experimental Protocol: Tensile Testing (ASTM D638)
This protocol outlines the standardized procedure for determining the tensile properties of plastics.[16][17][18][19][20]
In Vitro Biodegradation
The rate of degradation is a crucial factor in designing biomedical implants that should degrade as new tissue is formed.
| Material | Degradation Condition | Weight Loss after 6 weeks (%) | Molecular Weight Reduction after 1 week (%) | Reference |
| Neat PLA | Enzymatic (pancreatic lipase) | ~30 | ~31 | [5] |
| Neat PHB | Enzymatic (pancreatic lipase) | ~10 | ~17 | [5] |
| PHB/PLA (50/50) | Enzymatic (pancreatic lipase) | ~35 | ~6.5 | [5] |
| PLA/PHB/HA/TCP | PBS solution | Low | - | [21] |
Experimental Protocol: In Vitro Degradation (based on ISO 10993-13)
This protocol provides a framework for assessing the degradation of polymeric medical devices in a simulated physiological environment.[22][23][24][25][26]
Biocompatibility
Biocompatibility is a prerequisite for any material intended for biomedical use. The MTT assay is a common method to assess the cytotoxicity of a material.
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay (based on ISO 10993-5)
This protocol outlines the steps to evaluate the potential of a material to cause cellular toxicity.[27][28]
Signaling Pathways and Cellular Responses
The degradation products of PHB and PLA are not merely inert byproducts; they can actively participate in cellular signaling, influencing tissue regeneration.
PLA Degradation and Angiogenesis
The primary degradation product of PLA is lactic acid, which dissociates into lactate. Lactate is a key signaling molecule that promotes angiogenesis (the formation of new blood vessels), a critical process in wound healing and tissue regeneration. It achieves this primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF).[29][30][31][32]
PHB Degradation and Cellular Regulation
PHB degrades into 3-hydroxybutyrate (3-HB), a ketone body that is a natural energy source for cells. Beyond its metabolic role, 3-HB also functions as a signaling molecule with diverse regulatory effects, including anti-inflammatory and antioxidant responses. It can inhibit histone deacetylases (HDACs), leading to changes in gene expression, and can also activate G-protein coupled receptors like HCAR2 and FFAR3.[33][34][35][36][37]
Conclusion
Both PHB and PLA are highly promising biomaterials with distinct advantages and disadvantages. PLA's ease of processing and well-established track record make it a popular choice, while PHB's excellent biocompatibility and slower degradation profile offer unique benefits for specific applications. The growing trend of using PHB/PLA blends highlights a move towards creating "designer" biomaterials with properties tailored to the specific demands of the biomedical application, be it a rapidly degrading scaffold for soft tissue regeneration or a long-lasting implant for orthopedic repair. A thorough understanding of the performance characteristics and underlying biological interactions of these polymers, as outlined in this guide, is essential for the successful development of next-generation medical devices and therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation of Polyhydroxybutyrate, Polylactide, and Their Blends by Microorganisms, Including Antarctic Species: Insights from Weight Loss, XRD, and Thermal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Growth of 3T3 Fibroblasts on PHB, PLA and PHB/PLA Blend Films at Different Stages of Their Biodegradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Designing Sustainable Polymer Blends: Tailoring Mechanical Properties and Degradation Behaviour in PHB/PLA/PCL Blends in a Seawater Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Processability and Mechanical Properties of Thermoplastic Polylactide/Polyhydroxybutyrate (PLA/PHB) Bioblends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLA/PHB Blends: Biocompatibilizer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLA/PHB Blends: Biocompatibilizer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 17. zwickroell.com [zwickroell.com]
- 18. victortestingmachine.com [victortestingmachine.com]
- 19. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 20. infinitalab.com [infinitalab.com]
- 21. Impact of In Vitro Degradation on the Properties of Samples Produced by Additive Production from PLA/PHB-Based Material and Ceramics [mdpi.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. nhiso.com [nhiso.com]
- 24. e-standart [e-standart.gov.az]
- 25. testinglab.com [testinglab.com]
- 26. intertekinform.com [intertekinform.com]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. A feedback loop driven by H3K9 lactylation and HDAC2 in endothelial cells regulates VEGF-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
- 37. Metabolic alterations and cellular responses to β-Hydroxybutyrate treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new synthetic routes for beta-butyrolactone against established methods
A Comprehensive Guide to the Synthesis of Beta-Butyrolactone: A Comparative Analysis of Established and Novel Routes
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of this compound is a critical step in the production of various valuable compounds, including the biodegradable polymer poly(3-hydroxybutyrate) (PHB). This guide provides a comparative analysis of established industrial methods and a novel, greener synthetic route to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route to this compound is often a trade-off between yield, stereoselectivity, reaction conditions, and substrate availability. Below is a summary of key performance indicators for established and emerging methods.
| Synthetic Route | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Advantages | Disadvantages |
| Asymmetric Hydrogenation of Diketene | Ru-BINAP Complex | up to 97 (selectivity) | up to 92 | High pressure H₂ | High selectivity and enantioselectivity | Requires high-pressure equipment and specialized chiral catalyst |
| Asymmetric Cycloaddition of Ketene & Ethanal | Chiral Aluminium Complex | 92 | >98 | In-situ ketene generation | Excellent enantioselectivity | Ketene is highly reactive and toxic; requires stoichiometric chiral auxiliary |
| Carbonylation of Propylene Oxide | [(salph)Al(THF)₂][Co(CO)₄] | up to 97 | Configuration retained | 50 °C, ~60 bar CO pressure | High yield, retention of stereochemistry | Requires high-pressure CO, catalyst can be complex to synthesize and handle |
| Oxidation of 1,3-Butanediol | Barium Manganate (BaMnO₄) | 74 | Racemic | Microwave irradiation, 1 hour | Rapid reaction, uses a readily available starting material, avoids high pressure | Lower yield compared to other methods, produces a racemic mixture, use of a stoichiometric oxidant |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the compared routes are provided below. These protocols are representative of laboratory-scale preparations.
Asymmetric Hydrogenation of Diketene
This method relies on the catalytic reduction of diketene using a chiral ruthenium-BINAP complex to achieve high enantioselectivity.
Procedure:
-
In a high-pressure autoclave under an inert atmosphere, a solution of the Ru-BINAP catalyst in an appropriate solvent (e.g., tetrahydrofuran) is prepared.
-
Diketene is added to the solution.
-
The autoclave is sealed and pressurized with hydrogen gas.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques such as GC or TLC.
-
After depressurization, the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield optically active (R)- or (S)-beta-butyrolactone, depending on the BINAP ligand used.
Asymmetric [2+2] Cycloaddition of Ketene and Ethanal
This route involves the in-situ generation of ketene, which then undergoes a cycloaddition reaction with ethanal, directed by a chiral aluminum complex.[1]
Procedure:
-
A chiral aluminum complex is prepared in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
The solution is cooled, and ethanal (acetaldehyde) is added.
-
Ketene, generated in-situ from a precursor like acetyl bromide and a non-nucleophilic base (e.g., Hünig's base), is bubbled through the cooled solution containing the aldehyde and chiral catalyst.[1]
-
The reaction is stirred at low temperature and monitored for completion.
-
The reaction is quenched, and the catalyst is removed through an aqueous workup.
-
The organic layer is dried and concentrated, and the resulting (S)-beta-butyrolactone is purified by distillation.[1]
Carbonylation of Propylene Oxide
This established industrial method involves the insertion of carbon monoxide into the epoxide ring of propylene oxide, catalyzed by a cobalt-aluminate complex.[1]
Procedure:
-
The catalyst, for instance [(salph)Al(THF)₂][Co(CO)₄], is charged into a high-pressure reactor under an inert atmosphere.
-
Anhydrous solvent (e.g., tetrahydrofuran) and propylene oxide are added.
-
The reactor is sealed and purged with carbon monoxide before being pressurized to the target pressure (e.g., ~60 bar).
-
The reaction is heated to the desired temperature (e.g., 50 °C) and stirred.
-
Upon completion, the reactor is cooled and carefully depressurized.
-
The solvent is evaporated, and the this compound is isolated and purified by vacuum distillation.
Microwave-Assisted Oxidation of 1,3-Butanediol
This newer approach offers a rapid synthesis from a readily available diol using microwave energy.[1]
Procedure:
-
To a microwave-safe reaction vessel, 1,3-butanediol is added to a suitable solvent, such as acetonitrile.
-
The oxidizing agent, barium manganate (BaMnO₄), is added to the mixture.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated with microwaves at a set temperature for a specified time (e.g., 1 hour).
-
After cooling, the solid manganese dioxide byproduct is filtered off.
-
The solvent is removed from the filtrate by rotary evaporation, and the crude this compound is purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of two distinct synthetic approaches to this compound.
References
Safety Operating Guide
Proper Disposal of beta-Butyrolactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Beta-Butyrolactone, a flammable and potentially hazardous compound, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these guidelines is essential for maintaining a safe and regulatory-compliant research environment.
This guide provides a comprehensive overview of the necessary steps for the proper disposal of this compound, including waste identification, containment, and disposal methods, as well as procedures for managing spills and decontaminating labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Waste Identification and Segregation
The first step in proper disposal is the accurate identification and segregation of all this compound waste. This includes:
-
Unused or surplus this compound
-
Solutions containing this compound
-
Contaminated laboratory supplies such as pipette tips, gloves, and absorbent materials.[2]
It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions and to ensure it is disposed of according to its specific hazard profile.[2]
Containment and Labeling
All this compound waste must be collected in a designated, leak-proof, and chemically compatible hazardous waste container.[2] The container must be kept tightly sealed when not in use to prevent the release of flammable and potentially harmful vapors.[1][2]
Proper labeling of the waste container is mandatory. The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any associated hazard symbols (e.g., flammable, irritant, potential carcinogen).[1][2]
Disposal Procedures
This compound is classified as hazardous waste and must not be disposed of down the drain or in regular trash.[2][3][4] The recommended method for final disposal is incineration. This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][3] It is essential to engage a licensed professional waste disposal service for the collection and disposal of this compound waste, in accordance with all federal, state, and local environmental regulations.[1][3]
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents to contain the liquid.[4][5][6]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with a soap and water solution.[7]
-
Disposal: Seal the container with the spill cleanup materials and label it as hazardous waste for disposal by a licensed service.[7]
For large spills, it may be necessary to dike the area to prevent further spreading.[5]
Decontamination of Laboratory Equipment
Reusable labware, such as glassware, that has come into contact with this compound must be thoroughly decontaminated. The initial rinsate from cleaning the equipment should be collected and treated as hazardous waste.[2] Subsequent rinses can be managed as non-hazardous waste, provided the initial decontamination was thorough.[2]
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Flash Point | 98 °C (208 °F) - closed cup | [3] |
| Ignition Temperature | 455 °C (851 °F) | [3] |
| Lower Explosion Limit | 1.4 vol% | [4] |
| Upper Explosion Limit | 16 vol% | [4] |
Experimental Protocols
Protocol for Small-Scale Spill Cleanup:
-
Preparation: Don appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure the area is well-ventilated.
-
Absorption: Cover the spill with a liberal amount of inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Using spark-proof scoops, carefully transfer the saturated absorbent material into a labeled hazardous waste container.
-
Final Cleaning: Wipe the spill surface with a cloth dampened with a soap and water solution.
-
Waste Management: Place the cleaning cloth and any contaminated PPE into the hazardous waste container. Seal the container and arrange for pickup by a licensed waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling beta-Butyrolactone
Essential Safety and Handling Guide for beta-Butyrolactone
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is a flammable liquid and vapor that causes skin and eye irritation. It is also suspected of causing genetic defects and cancer.[1][2] The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B, meaning it is possibly carcinogenic to humans.[1]
| Hazard Classification | GHS Category |
| Flammable liquids | Category 3[2] |
| Skin corrosion/irritation | Category 2[2] |
| Serious eye damage/eye irritation | Category 2A[2] |
| Carcinogenicity | Category 1B / 2 |
| Suspected of causing genetic defects | Mutagenicity Category 2[1] |
| Acute toxicity (Inhalation) | Category 2 |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Appearance | Colorless liquid[2][3] |
| Odor | Acetone-like[2] |
| Boiling Point | 71-73 °C / 29 mmHg |
| Flash Point | 60 °C (140 °F) - closed cup |
| Density | 1.056 g/mL at 25 °C |
| Solubility in Water | ≥ 100 mg/mL at 73°F[2][4] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is necessary to select the appropriate PPE for any task involving this compound.[5] The following provides guidance on selecting the necessary protective equipment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C4H6O2 | CID 18303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
